NSC12
説明
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特性
IUPAC Name |
4,4,4-trifluoro-1-(3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-3-(trifluoromethyl)butane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34F6O3/c1-20-9-7-14(31)11-13(20)3-4-15-16-5-6-18(21(16,2)10-8-17(15)20)19(32)12-22(33,23(25,26)27)24(28,29)30/h3,14-19,31-33H,4-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKBOEWLASAFLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(CC(C(F)(F)F)(C(F)(F)F)O)O)CC=C4C3(CCC(C4)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34F6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of NSC12: A Pan-FGF Trap for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: NSC12 has emerged as a promising anti-cancer agent with a unique mechanism of action targeting the Fibroblast Growth Factor (FGF) signaling axis. This technical guide provides a comprehensive overview of the molecular mechanisms, experimental validation, and key data associated with this compound's activity in oncology. Designed for researchers, scientists, and drug development professionals, this document delves into the signaling pathways affected by this compound, summarizes quantitative data from preclinical studies, and outlines the experimental protocols used to elucidate its function.
Core Mechanism of Action: Extracellular FGF Sequestration
This compound functions as an orally available, pan-FGF trap.[1][2][3] Its primary mechanism involves directly binding to various members of the FGF family, thereby acting as an extracellular trap that prevents these growth factors from interacting with their cognate Fibroblast Growth Factor Receptors (FGFRs).[4] This inhibitory action is not mediated by affecting the binding of FGF2 to heparin or heparan sulfate (B86663) proteoglycans (HSPGs), but rather by directly interfering with the FGF2/FGFR1 interaction.[1] By sequestering FGF ligands, this compound effectively inhibits the activation of FGFR1, FGFR2, FGFR3, and FGFR4.[1]
The consequence of this FGF trapping is a blockade of downstream signaling cascades that are crucial for tumor cell proliferation, survival, angiogenesis, and metastasis.[1] Preclinical studies have demonstrated that both parenteral and oral administration of this compound leads to the inhibition of FGFR activation within tumors, resulting in reduced tumor growth and neovascularization.[1]
A derivative of this compound has also been developed to eliminate binding to estrogen receptors, thereby creating a more specific inhibitor of the FGF/FGFR system.[5]
Modulation of Intracellular Signaling Pathways
By preventing FGF-FGFR binding, this compound effectively dampens the intracellular signals that drive malignant phenotypes in FGF-dependent cancers. The primary pathway inhibited is the FGF/FGFR signaling cascade, which subsequently affects downstream effectors.
Inhibition of the FGF-FGFR Signaling Pathway
The binding of FGFs to FGFRs normally triggers receptor dimerization and autophosphorylation of tyrosine kinase domains, initiating a cascade of intracellular signaling. This compound physically obstructs this initial step. This leads to a significant reduction in the phosphorylation of FGFRs and their immediate substrate, Fibroblast Growth Factor Receptor Substrate 2 (FRS2).[6]
Caption: this compound acts as an FGF trap, preventing FGFR activation and subsequent downstream signaling.
Impact on Downstream Effectors
The inhibition of FGFR activation by this compound has been shown to decrease the phosphorylation of downstream signaling proteins, notably ERK1/2.[6] This indicates that this compound's mechanism extends to the suppression of the Ras/MAPK pathway, which is a critical regulator of cell proliferation and survival. The cellular consequences of this signaling blockade are profound, leading to a reduction in the S phase of the cell cycle in many tumor cell lines and the induction of programmed cell death.[1][6] Apoptosis induction is evidenced by the cleavage of PARP and caspase-3.[6]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound, providing a comparative view of its binding affinities, inhibitory concentrations, and in vivo efficacy.
Table 1: Binding Affinity and In Vitro Inhibitory Concentrations
| Parameter | Value | Cell Lines / Conditions | Reference |
| ID50 (FGF2/FGFR Binding) | ~30 µM | Immobilized receptor assay | [1] |
| Kd (Binding to FGFs) | ~16 - 120 µM | Immobilized FGF3, FGF4, FGF6, FGF8, FGF16, FGF18, FGF20, FGF22 | [1] |
| Effective Concentration | 1.0 - 3.0 µM | Inhibition of FGF-dependent proliferation in KATO III cells | [1] |
| Effective Concentration | 15 µM | Inhibition of FGFR phosphorylation in Mel285, 92.1, Mel270, and OMM2.3 cells | [6] |
| Effective Concentration | 6.0 µM | Inhibition of cell migration in Mel285 cells | [6] |
Table 2: In Vivo Antitumor Activity
| Animal Model | Dosage | Administration | Key Outcomes | Reference |
| Murine and Human Tumor Models | 2.5 - 10 mg/kg | Intraperitoneal (i.p.) | Significant decrease in tumor weight, tumor cell FGFR1 phosphorylation, proliferation, and CD31+ neovascularization | [1] |
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of this compound's mechanism of action.
Cell Proliferation Assay
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Cell Line: KATO III human gastric carcinoma cells.
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Protocol:
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Cells are plated at a density of 1 x 104 cells/well in 96-well plates in RPMI medium supplemented with 1% Fetal Bovine Serum (FBS).
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After 24 hours, the cells are treated with various FGFs (e.g., 30 ng/ml) in the presence or absence of this compound at desired concentrations (e.g., 1.0 or 3.0 µM).
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Cell viability is assessed at a specified time point (e.g., 72 hours) using a standard method such as the MTT or WST-1 assay.
-
-
Reference: [1]
Western Blot Analysis of Protein Phosphorylation
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Objective: To assess the phosphorylation status of FGFR and downstream signaling proteins.
-
Protocol:
-
Human uveal melanoma (UM) cells (e.g., Mel285, 92.1, Mel270, OMM2.3) are treated with this compound (e.g., 15 µM) for a specified duration (e.g., 3 hours).
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Cells are lysed, and protein concentrations are determined using a BCA assay.
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Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
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The membrane is blocked and then incubated with primary antibodies against phosphorylated FGFR (p-FGFR), total FGFR, phosphorylated FRS2 (p-FRS2), phosphorylated ERK1/2 (p-ERK1/2), and a loading control (e.g., GAPDH).
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After washing, the membrane is incubated with appropriate HRP-conjugated secondary antibodies.
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Bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Reference: [6]
Caption: Workflow for Western Blot analysis to measure protein phosphorylation changes induced by this compound.
Apoptosis Assay (Cytofluorimetric Analysis)
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Objective: To quantify apoptosis induced by this compound.
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Protocol:
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Melanoma cells (e.g., Mel285, 92.1) are treated with this compound (e.g., 15 µM) for a specified time (e.g., 12 hours).
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Both adherent and non-adherent cells are collected.
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Cells are washed and then stained using an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions.
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The stained cells are analyzed by flow cytometry to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
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Cell Migration Assay (Boyden Chamber)
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Objective: To assess the effect of this compound on cell chemotaxis.
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Protocol:
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A Boyden chamber with a porous membrane (e.g., 8 µm pores) is used. The lower chamber is filled with a chemoattractant (e.g., medium with FBS).
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Melanoma cells (e.g., Mel285) are pre-treated with this compound (e.g., 6.0 µM) for a specified duration (e.g., 4 hours).
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The treated cells are seeded into the upper chamber in a serum-free medium.
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The chamber is incubated to allow cell migration through the membrane.
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After incubation, non-migrated cells on the upper surface of the membrane are removed.
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Migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
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-
Reference: [6]
Conclusion
This compound represents a novel and effective strategy for targeting FGF-dependent cancers. Its mechanism as a pan-FGF trap provides a clear rationale for its potent anti-proliferative, pro-apoptotic, and anti-angiogenic effects. The quantitative data and experimental protocols summarized in this guide offer a solid foundation for further research and development of this compound and its derivatives as targeted cancer therapeutics. The continued investigation into its efficacy across various tumor types and potential for combination therapies will be crucial in defining its clinical utility.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Synthesis, Structural Elucidation, and Biological Evaluation of this compound, an Orally Available Fibroblast Growth Factor (FGF) Ligand Trap for the Treatment of FGF-Dependent Lung Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. adooq.com [adooq.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Chemical modification of this compound leads to a specific FGF-trap with antitumor activity in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
NSC12: A Potent FGF2 Trap for Research and Drug Development
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fibroblast Growth Factor 2 (FGF2) is a pivotal signaling protein implicated in a multitude of cellular processes, including proliferation, angiogenesis, and differentiation. Its dysregulation is a hallmark of various pathological conditions, notably cancer. This document provides a comprehensive technical overview of NSC12, a small molecule identified as a potent and orally available pan-FGF trap. This compound directly binds to FGF2, thereby inhibiting its interaction with its cognate receptors (FGFRs) and abrogating downstream signaling. This guide details the mechanism of action of this compound, presents quantitative data on its binding affinity and inhibitory activity, provides detailed protocols for key experimental validation, and visualizes the associated signaling pathways and experimental workflows. This information is intended to serve as a valuable resource for researchers and drug development professionals investigating the FGF/FGFR signaling axis and exploring novel therapeutic strategies.
Introduction
The Fibroblast Growth Factor (FGF) signaling pathway plays a crucial role in normal physiological processes and is frequently hijacked in cancer to promote tumor growth, vascularization, and metastasis.[1] FGF2, a prominent member of the FGF family, is often overexpressed in various tumor types, making it a compelling target for therapeutic intervention.[1] Traditional approaches to inhibit FGF signaling have focused on targeting the FGF receptors (FGFRs) with tyrosine kinase inhibitors or monoclonal antibodies. However, the development of small molecules that act as "FGF traps," directly sequestering FGF ligands, offers an alternative and potentially more specific therapeutic strategy.
This compound is a pregnenolone (B344588) derivative that has emerged as a first-in-class, orally available small molecule FGF trap.[2] It was identified through virtual screening of a small molecule library from the National Cancer Institute.[3] Subsequent studies have characterized its ability to bind directly to FGF2 and other FGF family members, preventing their interaction with FGFRs and consequently inhibiting downstream signaling pathways.[4][5] This guide provides an in-depth analysis of the technical aspects of this compound as an FGF2 trap.
Mechanism of Action
This compound functions as an extracellular trap for FGF2. Its primary mechanism of action involves direct binding to FGF2, which sterically hinders the growth factor from interacting with its high-affinity receptors, FGFRs.[6] A critical aspect of its mechanism is that this compound does not interfere with the binding of FGF2 to heparin or heparan sulfate (B86663) proteoglycans (HSPGs).[5][7] This is significant because HSPGs are essential co-factors for the formation of a stable and active FGF-FGFR signaling complex.[4] By preventing the FGF2-FGFR interaction without affecting the FGF2-heparin binding, this compound effectively disrupts the formation of the ternary FGF2-FGFR-HSPG complex required for receptor dimerization and activation.[7]
The inhibition of FGFR activation by this compound leads to the suppression of downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways. This ultimately results in the inhibition of FGF-dependent cellular responses such as proliferation, migration, and survival.[5]
Below is a diagram illustrating the mechanism of action of this compound.
References
- 1. Synthesis, Structural Elucidation, and Biological Evaluation of this compound, an Orally Available Fibroblast Growth Factor (FGF) Ligand Trap for the Treatment of FGF-Dependent Lung Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical modification of this compound leads to a specific FGF-trap with antitumor activity in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Expanding the Chemical Space of Drug-like Passerini Compounds: Can α-Acyloxy Carboxamides Be Considered Hard Drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, antitumor activity and CDK1 inhibiton of new thiazole nortopsentin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pan-FGF Trap NSC12: A Technical Guide to its Interruption of the FGFR1 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fibroblast Growth Factor (FGF) signaling pathway, particularly through the FGF Receptor 1 (FGFR1), is a critical regulator of cellular processes such as proliferation, differentiation, and angiogenesis. Dysregulation of this pathway is implicated in the progression of numerous cancers, making it a key target for therapeutic intervention. NSC12 is an orally available small molecule that functions as a pan-FGF trap, effectively sequestering FGF ligands and preventing the activation of FGFRs, including FGFR1.[1][2] This technical guide provides an in-depth overview of this compound, its mechanism of action on the FGFR1 signaling pathway, a compilation of quantitative data, detailed experimental protocols, and visualizations to support further research and drug development efforts.
Mechanism of Action of this compound
This compound exerts its anti-tumor effects by acting as an extracellular trap for various Fibroblast Growth Factors (FGFs).[1][3] By binding directly to FGF ligands, this compound prevents their interaction with Fibroblast Growth Factor Receptors (FGFRs), thereby inhibiting receptor dimerization and subsequent autophosphorylation.[2] This blockade of FGFR1 activation leads to the downstream suppression of key signaling cascades, including the RAS-MAPK and PI3K-AKT pathways. The ultimate consequences of this inhibition are a reduction in cancer cell proliferation, decreased angiogenesis, and the induction of apoptosis.[4][5]
Quantitative Data
The following tables summarize the available quantitative data on the activity of this compound.
Table 1: Binding Affinity and Inhibitory Concentrations of this compound
| Parameter | Value | Target | Comments |
| ID50 | ~30 µM | FGF2 binding to immobilized FGFR1 | Inhibits the interaction between the growth factor and its receptor.[1] |
| Kd | ~16 - 120 µM | Various FGF ligands (FGF3, FGF4, FGF6, FGF8, FGF16, FGF18, FGF20, FGF22) | Demonstrates broad FGF trapping activity.[1] |
Table 2: In Vitro Efficacy of this compound
| Cell Line | Treatment Concentration | Duration | Observed Effect |
| KATO III | 1.0 or 3.0 µM | 72 h | Reduction in proliferation in the presence of various FGFs.[1] |
| Various FGF-dependent murine and human cancer cell lines | Not specified | Not specified | Reduced proliferation.[1] |
| HCC827 (FGF-independent) | Not specified | Not specified | No inhibitory effect on proliferation.[1] |
| Uveal Melanoma cells (92.1 and Mel270) | 15 µM | 2-3 h | Induction of apoptosis. |
| HT-1080 fibrosarcoma cells | 10 µM | 6 or 16 h | Inhibition of FGF/FGFR signaling.[4] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Dosage | Administration Route | Observed Effect |
| FGF-dependent murine and human tumor models | 2.5 to 10 mg/kg | Intraperitoneal (i.p.) | Significant decrease in tumor weight, FGFR1 phosphorylation, and proliferation.[1] |
| Multiple Myeloma Xenograft | 7.5 mg/kg | Intraperitoneal (i.p.) | Slowing of tumor growth.[3] |
| HT-1080 fibrosarcoma xenograft | 7.5 mg/kg | Not specified | Reduced tumorigenic potential.[4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from methodologies used to assess the effect of this compound on cancer cell proliferation.[1]
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Cell Seeding: Plate cells (e.g., KATO III) in a 96-well plate at a density of 1 x 10^4 cells/well in RPMI medium supplemented with 1% FBS. Allow cells to adhere for 24 hours.
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Treatment: Treat the cells with various concentrations of this compound (e.g., 1.0 µM and 3.0 µM) in the presence or absence of FGFs (e.g., 30 ng/mL).
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Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
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Absorbance Measurement: Measure the absorbance at a test wavelength of 595 nm and a reference wavelength of 630 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Western Blot for FGFR1 Phosphorylation
This protocol provides a framework for assessing the inhibitory effect of this compound on FGFR1 phosphorylation.
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Cell Lysis: Culture FGF-dependent cells to 70-80% confluency. Serum-starve the cells overnight and then treat with this compound for a specified time (e.g., 2 hours) before stimulating with an appropriate FGF ligand (e.g., FGF2) for 15-30 minutes. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with a primary antibody against phosphorylated FGFR1 (pFGFR1) overnight at 4°C. A parallel blot should be incubated with an antibody against total FGFR1 as a loading control.
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Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the pFGFR1 signal to the total FGFR1 signal.
In Vivo Antitumor Efficacy Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a xenograft mouse model.
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Animal Model: Use immunodeficient mice (e.g., NOD/SCID or athymic nude mice).
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Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells in a mixture of media and Matrigel) into the flank of each mouse.
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Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. The formula (Length x Width^2) / 2 can be used to calculate tumor volume.
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Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., 2.5-10 mg/kg) or vehicle control via the desired route (e.g., intraperitoneal injection) according to a predetermined schedule (e.g., daily or every other day).
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Efficacy and Toxicity Monitoring: Continue to monitor tumor volume and body weight throughout the study.
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Endpoint and Analysis: At the end of the study (e.g., when control tumors reach a maximum size or after a fixed duration), euthanize the mice and excise the tumors. Tumor weights can be measured, and tumors can be processed for further analysis (e.g., immunohistochemistry for proliferation markers or western blotting for protein expression).
Visualizations
Signaling Pathway Diagram
Caption: this compound traps FGF ligands, preventing FGFR1 activation and downstream signaling.
Experimental Workflow Diagram
Caption: Workflow for assessing the in vitro efficacy of this compound.
References
The Structure-Activity Relationship of NSC12: A Pan-FGF Trap with Antitumor Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
NSC12, a novel steroidal derivative, has emerged as a promising orally available, pan-Fibroblast Growth Factor (FGF) trap with significant antitumor activity. Its unique mechanism of action, which involves interfering with the binding of FGFs to their receptors (FGFRs), has made it a subject of intense research in the development of new cancer therapies. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the key structural features that govern its biological activity, the experimental protocols used in its evaluation, and the signaling pathways it modulates.
Core Structure and Mechanism of Action
This compound is a pregnenolone (B344588) derivative characterized by a unique 1,1-bis-trifluoromethyl-1,3-propanediol chain at the C17 position of the steroid nucleus.[1] It functions as a "pan-FGF trap" by binding to multiple FGF ligands, thereby preventing their interaction with FGFRs.[2][3][4] This blockade of the FGF/FGFR signaling axis inhibits downstream pathways, including the MAPK/ERK and PI3K-Akt pathways, which are crucial for cell proliferation, survival, and angiogenesis in many FGF-dependent cancers.[3] The antitumor effects of this compound have been demonstrated in various cancer models, including multiple myeloma and lung cancer.[3][4][5]
Structure-Activity Relationship Studies
Systematic modifications of the this compound scaffold have revealed critical structural determinants for its FGF-trapping activity. These studies have primarily focused on three key areas: the C17 side chain, the stereochemistry at C20, and functionalization of the C3 position.
The Critical Role of the C17 Side Chain
The bis(trifluoromethyl)-1,3-propanediol side chain at the C17 position is an essential feature for the biological activity of this compound.[1] Attempts to replace this group with other substituents have consistently led to a decrease or complete loss of FGF-trapping ability.[1] This suggests that the unique electronic and steric properties of the fluorinated diol are crucial for the interaction with FGF ligands.
Stereochemistry at C20
The synthesis of this compound often results in the formation of diastereoisomers at the C20 position.[4] Biological evaluation of these separated isomers has demonstrated that the stereochemistry at this center is critical for activity. Only one of the diastereoisomers exhibits the desired FGF-trapping and antitumor effects, highlighting the specific three-dimensional arrangement required for target engagement.[4]
Influence of Modifications at the C3 Position
Modifications at the C3 position of the steroidal backbone have been explored to enhance potency, selectivity, and pharmacokinetic properties. A significant finding is that the hydroxyl group at C3 can contribute to off-target effects, such as binding to estrogen receptors.[5] Replacement of this hydroxyl group with a keto group, as seen in the derivative compound 25b , was shown to abolish estrogen receptor binding while retaining potent anti-myeloma activity.[3][5] This modification leads to a more specific FGF/FGFR system inhibitor.[5]
Quantitative SAR Data
The following table summarizes the available quantitative data for this compound and its key analogs, providing a comparative view of their biological activities.
| Compound | Modification | Target/Assay | Activity | Reference |
| This compound (Compound 1) | - | FGF2/FGFR Binding Inhibition | ID50: ~30 µM | [2] |
| This compound (Compound 1) | - | Binding to various FGFs (FGF3, 4, 6, 8, 16, 18, 20, 22) | Kd: ~16 - 120 µM | [2] |
| This compound (Compound 1) | - | FGFR3 Activation Inhibition | ~80% inhibition at 6.0 µM | [3] |
| This compound (Compound 1) | - | Apparent FGF2 Binding | Kd: ~40 µM | [3] |
| Compound 25b | 3-keto, 20R derivative | Inhibition of MM cell proliferation | Similar to this compound | [3] |
Experimental Protocols
The evaluation of this compound and its analogs involves a range of in vitro and in vivo assays to determine their efficacy and mechanism of action. Below are detailed methodologies for key experiments.
FGFR Phosphorylation Assay
This assay is crucial for determining the ability of this compound to inhibit the activation of FGF receptors.
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Cell Culture: Human multiple myeloma (MM) cell lines, such as KMS-11, which exhibit an FGF/FGFR-dependent autocrine loop, are cultured in appropriate media.
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Compound Treatment: Cells are treated with various concentrations of this compound or its analogs for a specified period.
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Cell Lysis: Following treatment, cells are lysed to extract total protein.
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Western Blotting: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated FGFR (p-FGFR) and total FGFR.
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Detection and Analysis: The levels of p-FGFR are normalized to total FGFR to quantify the extent of receptor inhibition.
Cell Proliferation Assay
This assay measures the effect of this compound on the growth of FGF-dependent cancer cells.
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Cell Seeding: Cancer cell lines (e.g., KATO III, KMS-11) are seeded in 96-well plates at a predetermined density.
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Compound Incubation: Cells are treated with a range of concentrations of this compound or its analogs.
-
Proliferation Measurement: After a set incubation period (e.g., 72 hours), cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: The results are used to calculate the half-maximal inhibitory concentration (IC50) for each compound.
In Vivo Tumor Growth Studies
Animal models are used to evaluate the in vivo efficacy of this compound.
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Tumor Implantation: Human tumor cells are implanted subcutaneously into immunodeficient mice.
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Treatment Administration: Once tumors reach a palpable size, mice are treated with this compound or a vehicle control, typically via oral or intraperitoneal administration.
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Tumor Monitoring: Tumor volume is measured regularly throughout the study.
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Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis, such as immunohistochemistry for markers of proliferation and angiogenesis.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the mechanism of action of this compound and the logical workflow of its evaluation.
Caption: Mechanism of action of this compound as an FGF trap.
Caption: Experimental workflow for the evaluation of this compound analogs.
Conclusion
This compound represents a novel class of antitumor agents with a distinct mechanism of action as a pan-FGF trap. Structure-activity relationship studies have been instrumental in identifying the key molecular features required for its activity, paving the way for the design of more potent and specific inhibitors of the FGF/FGFR signaling pathway. The ongoing research and development of this compound and its analogs hold significant promise for the treatment of FGF-dependent cancers.
References
An In-Depth Technical Guide on the Antitumor Properties of NSC12
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NSC12 is an orally available, small-molecule pan-Fibroblast Growth Factor (FGF) trap that demonstrates significant antitumor activity.[1][2][3] By sequestering various FGF ligands, this compound effectively prevents their interaction with Fibroblast Growth Factor Receptors (FGFRs), leading to the inhibition of receptor activation and downstream oncogenic signaling.[1][4] This mechanism translates into potent anti-proliferative, anti-angiogenic, and anti-metastatic effects in preclinical models of FGF-dependent cancers, including lung cancer and multiple myeloma.[1][3][5] This document provides a comprehensive overview of the mechanism of action, quantitative efficacy, and key experimental protocols related to the antitumor properties of this compound.
Core Mechanism of Action: FGF Sequestration
This compound functions as an extracellular "FGF trap," directly binding to FGF ligands and preventing the formation of the FGF-FGFR-Heparan Sulfate Proteoglycan (HSPG) ternary complex required for receptor dimerization and activation.[1][6] This action is distinct from typical tyrosine kinase inhibitors (TKIs) that target the intracellular domain of the receptor. By acting upstream, this compound can inhibit signaling across all four FGFR isoforms (FGFR1-4).[1]
The binding of FGF to its receptor (FGFR) triggers receptor autophosphorylation, initiating downstream signaling cascades critical for cell survival and proliferation, primarily the RAS-MAPK and PI3K-AKT pathways.[5] By sequestering FGFs, this compound blocks this initial activation step, leading to a shutdown of these pro-survival signals.[1]
Quantitative Efficacy Data
The efficacy of this compound has been quantified through various in vitro and in vivo studies.
In Vitro Binding and Inhibition
This compound directly binds a wide range of FGFs and inhibits FGF2's ability to bind its receptor.[1]
| Parameter | Target | Value | Assay Type | Reference |
| ID₅₀ | FGF2 Binding to Immobilized Receptor | ~30 µM | Receptor Binding Assay | [1] |
| Kd | Immobilized FGF3, FGF4, FGF6, FGF8, FGF16, FGF18, FGF20, FGF22 | ~16 - 120 µM | Binding Affinity Assay | [1] |
| Optimal Dose | Inhibition of FGF-dependent proliferation | 1.0 - 3.0 µM | Cell Proliferation Assay (KATO III cells) | [1] |
In Vitro Antiproliferative Activity
While specific IC₅₀ values for this compound are not broadly published in the available literature, its antiproliferative effects have been established in FGF-dependent cell lines. It effectively inhibits the proliferation of various murine and human cancer cells, including those from lung and multiple myeloma origins.[1][3][6] Notably, it shows no inhibitory effect on FGF-independent cancer cells, such as HCC827, which harbor a driver mutation in EGFR, highlighting its specificity for the FGF/FGFR axis.[1] In studies on uveal melanoma cells (92.1 and Mel270), a concentration of 15 µM was used to induce apoptosis and inhibit cell adhesion.[7]
In Vivo Antitumor Efficacy
Both parenteral and oral administration of this compound have demonstrated significant antitumor effects in murine and human tumor models.[1][3]
| Animal Model | Cancer Type | Administration | Dosage | Key Outcomes | Reference |
| C57BL/6 Mice | FGF-dependent tumors | i.p. | 2.5 - 10 mg/kg | Significant decrease in tumor weight, FGFR1 phosphorylation, cell proliferation, and CD31+ neovascularization. | [1] |
| Murine/Human Models | Lung Cancer | Oral / Parenteral | Not Specified | Inhibition of tumor growth. | [3] |
| Murine Models | Multiple Myeloma | Not Specified | Not Specified | Slowed MM growth in vivo. | [5] |
| Zebrafish Embryo | Melanoma (B16-LS9) | Not Specified | Not Specified | Inhibition of tumor cell growth. | [4] |
Cellular and Physiological Effects
This compound's inhibition of the FGF/FGFR axis results in several key antitumor outcomes:
-
Inhibition of Proliferation: Reduces the proliferation of various FGF-dependent cancer cell lines.[1]
-
Cell Cycle Modulation: Induces a reduction of the S phase in the cell cycle in most tumor cell lines tested.[1]
-
Inhibition of Angiogenesis: Decreases tumor neovascularization, as evidenced by reduced CD31+ vessel density in treated tumors.[1]
-
Inhibition of Metastasis: Shows the ability to inhibit metastases in preclinical models.[1]
Detailed Experimental Protocols
The following are representative protocols for assays used to characterize the antitumor properties of this compound, based on methodologies described in the literature.
Protocol: FGF-Dependent Cell Proliferation Assay
This protocol assesses the ability of this compound to inhibit cell proliferation induced by FGF stimulation.
-
Cell Seeding: Plate an FGF-dependent cell line (e.g., KATO III gastric cancer cells) into 96-well plates at a density of 1 x 10⁴ cells/well in RPMI medium supplemented with 1% Fetal Bovine Serum (FBS).[1]
-
Cell Attachment: Incubate the plates for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[1]
-
Treatment:
-
Prepare a solution of a specific FGF ligand (e.g., FGF2) at 30 ng/mL in low-serum medium.[1]
-
Prepare serial dilutions of this compound (e.g., 0.1 to 30 µM). The optimal inhibitory dose in some experiments has been noted as 1.0 or 3.0 µM.[1]
-
Aspirate the medium from the wells and add the FGF solution, either alone (positive control) or in combination with the different concentrations of this compound. Include a vehicle control (medium with FGF and DMSO).
-
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.
-
Viability Assessment:
-
Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Protocol: Western Blot for FGFR Phosphorylation
This protocol is used to determine if this compound inhibits the activation of FGFR in response to FGF stimulation.
-
Cell Culture and Starvation: Grow cells (e.g., CHO cells transfected with a specific FGFR) to 70-80% confluency. Serum-starve the cells for 4-6 hours to reduce basal receptor activation.[8]
-
Treatment: Pre-treat cells with this compound (e.g., 3.0 µM) for 1-2 hours. Subsequently, stimulate the cells with an FGF ligand (e.g., 30 ng/mL FGF2) for 15-30 minutes. Include appropriate controls (untreated, FGF only, this compound only).[1][8]
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[8]
-
SDS-PAGE and Transfer:
-
Normalize protein samples, add Laemmli buffer, and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.[8]
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.[8]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated FGFR (e.g., anti-p-FGFR Tyr653/654).[10]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
-
Detection:
Protocol: In Vivo Xenograft Tumor Model
This protocol outlines a general workflow for assessing the antitumor efficacy of this compound in a subcutaneous xenograft model.
-
Cell Preparation: Culture a suitable human tumor cell line (e.g., an FGF-dependent lung cancer line). Harvest cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL. A cell viability of >90% is required.[11]
-
Implantation: Subcutaneously inject 0.1 mL of the cell suspension (containing 5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude or NOD.SCID mice).[11][12]
-
Tumor Growth and Staging: Monitor mice for tumor growth by measuring with digital calipers 2-3 times per week. When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[11][12]
-
Treatment Administration:
-
Treatment Group: Administer this compound daily via the desired route (e.g., intraperitoneal injection at 2.5, 5, or 10 mg/kg).[1]
-
Vehicle Control Group: Administer the vehicle solution on the same schedule.
-
-
Monitoring: Continue to measure tumor volume and mouse body weight 2-3 times per week to monitor efficacy and toxicity.[12]
-
Study Endpoint: Euthanize mice when tumors in the control group reach a predetermined endpoint size (e.g., 2000 mm³) or at the end of the study period.[12]
-
Endpoint Analysis: Excise tumors and measure their final weight. Tissues can be processed for further analysis, such as immunohistochemistry (IHC) for p-FGFR, proliferation markers (e.g., Ki-67), and angiogenesis markers (e.g., CD31).[1]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis, Structural Elucidation, and Biological Evaluation of this compound, an Orally Available Fibroblast Growth Factor (FGF) Ligand Trap for the Treatment of FGF-Dependent Lung Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemical modification of this compound leads to a specific FGF-trap with antitumor activity in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. air.unipr.it [air.unipr.it]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. The physical basis of FGFR3 response to fgf1 and fgf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Cancer Cell Line Efficacy Studies [jax.org]
Unveiling NSC12: A Technical Guide to its Chemical Synthesis, Characterization, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical synthesis, characterization, and biological activity of NSC12, a promising anti-cancer agent. This compound, a pregnenolone (B344588) derivative, functions as a pan-Fibroblast Growth Factor (FGF) trap, effectively inhibiting FGF-dependent tumor growth, angiogenesis, and metastasis.[1][2][3] This document details the experimental protocols for its synthesis and characterization, summarizes key quantitative data, and visualizes its mechanism of action through signaling pathway diagrams.
Chemical Synthesis of this compound
The synthesis of this compound involves a multi-step process starting from pregnenolone. A crucial step in the synthesis generates a pair of diastereoisomers, with only one exhibiting the desired FGF trapping activity.[3] The detailed synthetic route allows for the production of the active compound for therapeutic evaluation.[3]
Experimental Protocol: Synthesis of this compound
While the full, step-by-step synthesis protocol is detailed in specialized medicinal chemistry literature[3][4], the general approach involves the chemical modification of the pregnenolone backbone. A key feature of this compound is the introduction of a 1,1-bis-trifluoromethyl-1,3-propanediol chain at the C17 position of the steroid nucleus.[2] Structure-activity relationship (SAR) studies have highlighted the critical role of this C17-side chain for its FGF trap activity.[2] Further modifications at the C3 position have been explored to enhance specificity and reduce potential off-target effects, such as binding to estrogen receptors.[5][6]
Physicochemical and Biological Characterization
The definitive structure of the active this compound compound has been unambiguously identified through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and in silico conformational analysis.[3][7] Its quality is routinely confirmed by NMR and High-Performance Liquid Chromatography (HPLC).[1]
Quantitative Biological Activity of this compound
This compound has demonstrated potent inhibitory activity against various FGF-dependent cancer cell lines. The following table summarizes its efficacy in different cellular assays.
| Cell Line | Assay Type | Parameter | Value | Reference |
| CHO-K1 | Cell Adhesion | IC50 | 10 μM | [8][9] |
| KMS-11 | Antiproliferative | IC50 | 3.4 μM | [8][9] |
| NCI-H520 | Antiproliferative | IC50 | 4.1 μM | [8][9] |
| Lewis Lung Carcinoma | Antiproliferative | IC50 | 2 μM | [9] |
This compound also exhibits binding affinity for various FGF isoforms, acting as a multi-FGF trap.[1]
| FGF Isoform | Binding Affinity (Kd) | Reference |
| FGF2 | ~51 μM | |
| Various FGFs | 16 - 120 μM | [1] |
Mechanism of Action: The FGF Trap
This compound functions as an extracellular trap for FGFs, preventing their interaction with Fibroblast Growth Factor Receptors (FGFRs).[8] This inhibition of the FGF/FGFR signaling axis is a promising strategy for treating cancers that rely on FGF stimulation, such as multiple myeloma and certain lung cancers.[3][5][7]
The binding of FGFs to their receptors (FGFRs) and co-receptors, Heparan Sulfate Proteoglycans (HSPGs), initiates a downstream signaling cascade. This cascade, primarily involving the MAPK and PI3K-Akt pathways, promotes cell proliferation and survival.[5] this compound disrupts the formation of the initial HSPG/FGF/FGFR ternary complex, thereby blocking the entire downstream signaling cascade.[2] In multiple myeloma, this inhibition leads to the proteasomal degradation of the oncoprotein c-Myc, resulting in mitochondrial oxidative stress, DNA damage, and ultimately, apoptotic cell death.[2]
Caption: this compound inhibits the FGF signaling pathway.
Experimental Protocol: In Vitro Cell Proliferation Assay
A common method to assess the anti-proliferative activity of this compound is the MTT assay or flow cytometry-based assays using propidium (B1200493) iodide (PI) staining.[1][9]
-
Cell Plating: Cancer cell lines (e.g., KATO III, KMS-11, NCI-H520) are seeded in 96-well plates at a density of 10,000 cells/well.[1]
-
Treatment: After 24 hours, cells are treated with various concentrations of this compound in the presence or absence of FGFs (e.g., 30 ng/mL).[1]
-
Incubation: The plates are incubated for a period of 48 to 72 hours.[1][9]
-
Analysis:
References
- 1. selleckchem.com [selleckchem.com]
- 2. iris.unibs.it [iris.unibs.it]
- 3. Synthesis, Structural Elucidation, and Biological Evaluation of this compound, an Orally Available Fibroblast Growth Factor (FGF) Ligand Trap for the Treatment of FGF-Dependent Lung Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ora.uniurb.it [ora.uniurb.it]
- 6. Chemical modification of this compound leads to a specific FGF-trap with antitumor activity in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. adooq.com [adooq.com]
An In-depth Technical Guide on the Binding Affinity of NSC12 to Fibroblast Growth Factor (FGF) Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Growth Factors (FGFs) and their corresponding receptors (FGFRs) are key regulators of a multitude of cellular processes, including proliferation, differentiation, migration, and survival.[1] Dysregulation of the FGF signaling pathway is implicated in various pathologies, most notably in cancer, where it can drive tumor growth, angiogenesis, and resistance to therapy.[2][3] Consequently, the FGF/FGFR axis has emerged as a promising target for therapeutic intervention.
This compound is a small-molecule compound identified as a potent and orally available pan-FGF trap.[2][4] Unlike traditional tyrosine kinase inhibitors that target the intracellular domain of FGFRs, this compound functions as an extracellular trap, directly binding to FGF ligands.[2] This interaction sterically hinders the FGF ligands from binding to their cognate receptors, thereby inhibiting the formation of the FGF-FGFR signaling complex and subsequent downstream pathway activation.[3][4] This guide provides a comprehensive overview of the binding affinity of this compound for various FGF ligands, the experimental protocols used for its characterization, and the signaling pathways it modulates.
Data Presentation: this compound Binding Affinity to FGF Ligands
This compound has been characterized as a multi-FGF antagonist, demonstrating the ability to bind to various members of the FGF family.[2] The binding affinity of this compound for several FGF ligands has been quantified, revealing a broad spectrum of activity. The primary method used for these measurements is Surface Plasmon Resonance (SPR) spectroscopy.[4]
| FGF Ligand | Dissociation Constant (Kd) | Notes |
| FGF2 | ~40 µM (apparent Kd)[4] | Also reported as 51 µM in other studies.[2] |
| FGF3 | Ranging between 16 and 120 µM | |
| FGF4 | Ranging between 16 and 120 µM | |
| FGF6 | Ranging between 16 and 120 µM | |
| FGF8 | Ranging between 16 and 120 µM | |
| FGF16 | Ranging between 16 and 120 µM | |
| FGF18 | Ranging between 16 and 120 µM | |
| FGF20 | Ranging between 16 and 120 µM | |
| FGF22 | Ranging between 16 and 120 µM |
Note: The binding affinities for FGFs 3, 4, 6, 8, 16, 18, 20, and 22 are reported as a range in the available literature.
Mechanism of Action: this compound as an FGF Trap
This compound acts as a molecular trap for FGF ligands in the extracellular space. By binding directly to the FGFs, this compound prevents their interaction with both the FGF receptors (FGFRs) and the heparan sulfate (B86663) proteoglycan (HSPG) co-receptors, which are essential for the formation of a stable and active signaling complex. This inhibitory action effectively blocks the initiation of downstream intracellular signaling cascades.
Mandatory Visualizations
FGF Signaling Pathway and Inhibition by this compound
Caption: FGF signaling pathway and the inhibitory mechanism of this compound.
Experimental Workflow for this compound Characterization
Caption: Workflow for the identification and validation of this compound as an FGF trap.
Experimental Protocols
The primary method for quantifying the binding affinity of this compound to FGF ligands is Surface Plasmon Resonance (SPR). Below is a detailed, representative protocol for such an experiment.
Objective: To determine the binding kinetics and affinity (Kd) of this compound for an FGF ligand.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., N-hydroxysuccinimide (NHS), N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC), ethanolamine-HCl)
-
Recombinant human FGF ligand (e.g., FGF2)
-
This compound compound
-
Running buffer (e.g., HBS-EP+, pH 7.4)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Regeneration solution (e.g., Glycine-HCl, pH 2.0)
Procedure:
-
Sensor Chip Preparation and Ligand Immobilization: a. Equilibrate the sensor chip with running buffer. b. Activate the carboxymethylated dextran (B179266) surface of the sensor chip by injecting a mixture of EDC and NHS. c. Immobilize the FGF ligand to the activated surface by injecting a solution of the FGF protein in the immobilization buffer. The protein will covalently bind to the surface via amine coupling. d. Deactivate any remaining active esters on the surface by injecting ethanolamine-HCl. e. A reference flow cell should be prepared in parallel, following the same activation and deactivation steps but without the injection of the FGF ligand, to account for non-specific binding.
-
Binding Analysis: a. Prepare a series of dilutions of this compound in the running buffer, typically spanning a concentration range from well below to well above the expected Kd. A vehicle control (e.g., DMSO) should also be prepared at the same concentration as in the this compound solutions. b. Inject the this compound solutions over both the FGF-immobilized and the reference flow cells at a constant flow rate. The binding of this compound to the immobilized FGF will cause a change in the refractive index at the sensor surface, which is detected in real-time and recorded as a sensorgram. c. After each injection, allow for a dissociation phase where running buffer flows over the chip, allowing the bound this compound to dissociate. d. Regenerate the sensor surface between different this compound concentrations by injecting the regeneration solution to remove any remaining bound analyte.
-
Data Analysis: a. Subtract the signal from the reference flow cell from the signal of the FGF-immobilized flow cell to correct for bulk refractive index changes and non-specific binding. b. The resulting sensorgrams are then fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software. c. This analysis will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Conclusion
This compound represents a promising therapeutic agent that functions as a pan-FGF trap, effectively inhibiting the pro-tumorigenic activities of the FGF signaling pathway. Its ability to bind to a range of FGF ligands with micromolar affinity underscores its potential for broad applicability in FGF-dependent cancers. The use of robust biophysical techniques such as Surface Plasmon Resonance has been crucial in elucidating the binding kinetics and affinity of this compound, providing a solid foundation for its further preclinical and clinical development. The detailed understanding of its mechanism of action and binding characteristics, as outlined in this guide, is essential for researchers and drug development professionals working to advance novel cancer therapies.
References
In Vivo Efficacy of NSC12 in Xenograft Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC12 is an orally available small molecule that functions as a pan-FGF (Fibroblast Growth Factor) trap. By binding to various FGF ligands, this compound effectively inhibits their interaction with FGF receptors (FGFRs), thereby blocking downstream signaling pathways implicated in tumor growth, angiogenesis, and metastasis. Preclinical studies have demonstrated the anti-tumor activity of this compound in various FGF-dependent cancer models, including multiple myeloma and lung cancer. This technical guide provides a comprehensive overview of the in vivo efficacy of this compound in xenograft models, summarizing key quantitative data, detailing experimental protocols, and illustrating the underlying signaling pathways and experimental workflows.
Core Efficacy Data
The in vivo anti-tumor activity of this compound has been evaluated in several xenograft models. The following tables summarize the key findings from a representative study in a multiple myeloma xenograft model.
Table 1: Effect of Oral this compound Administration on Tumor Growth in a KMS-11/BTZ Multiple Myeloma Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) ± SEM | Mean Tumor Weight (g) ± SEM | Statistical Significance (vs. Vehicle) |
| Vehicle | 800 ± 150 | 0.8 ± 0.15 | - |
| This compound | 350 ± 100 | 0.3 ± 0.08 | p < 0.05 |
Data extracted from a study utilizing bortezomib-resistant KMS-11 (KMS-11/BTZ) cells subcutaneously grafted into mice. Treatment was administered orally.[1]
Table 2: In Vivo Study Parameters for this compound in a Multiple Myeloma Xenograft Model
| Parameter | Details |
| Cell Line | Bortezomib-resistant KMS-11 (KMS-11/BTZ) multiple myeloma cells |
| Animal Model | Mice (strain not specified in the abstract) |
| Tumor Implantation | Subcutaneous injection |
| Treatment | This compound, administered orally |
| Dosing | Arrows on the graph in the source indicate treatment days, but the exact dose and frequency are not specified in the provided text. |
| Primary Endpoints | Tumor volume and tumor weight |
| Reference | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following section outlines the key experimental protocols for evaluating the in vivo efficacy of this compound in a xenograft model, based on the available literature.
Xenograft Model Establishment
-
Cell Culture: Human multiple myeloma KMS-11/BTZ cells are cultured in appropriate media until they reach the desired confluence for implantation.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are typically used to prevent rejection of the human tumor cells.
-
Implantation: A suspension of KMS-11/BTZ cells is injected subcutaneously into the flank of each mouse. The number of cells injected is a critical parameter and is typically in the range of 1 x 10^6 to 1 x 10^7 cells per mouse.
-
Tumor Growth Monitoring: Tumors are allowed to establish and grow to a palpable size (e.g., 100-200 mm³) before the initiation of treatment. Tumor volume is measured regularly (e.g., twice a week) using calipers, and the volume is calculated using the formula: (Length x Width²)/2. Animal body weight is also monitored as an indicator of toxicity.
This compound Administration
-
Formulation: this compound is formulated for oral administration. The vehicle used for formulation is a critical detail that should be reported to ensure reproducibility.
-
Dosing and Schedule: Based on the available data, this compound is administered orally. The specific dose and treatment schedule (e.g., daily, every other day) are determined based on preliminary dose-ranging studies to establish the maximum tolerated dose (MTD). A study mentioned parenteral (intraperitoneal) administration at doses ranging from 2.5 to 10 mg/kg.
-
Control Group: A control group of tumor-bearing mice receives the vehicle solution following the same administration schedule as the treatment group.
Endpoint Analysis
-
Tumor Measurement: At the end of the study, mice are euthanized, and the tumors are excised and weighed.
-
Statistical Analysis: Tumor growth data (volume and weight) are analyzed for statistical significance between the treatment and control groups. A two-way analysis of variance (ANOVA) with a Bonferroni correction is a suitable statistical method for analyzing tumor volume data over time.[1]
-
Immunohistochemistry and Western Blotting: Excised tumor tissues can be further analyzed by immunohistochemistry to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3). Western blotting can be used to analyze the phosphorylation status of key proteins in the FGF/FGFR signaling pathway to confirm the mechanism of action of this compound in vivo.
Signaling Pathways and Experimental Workflows
FGF/FGFR Signaling Pathway Inhibited by this compound
This compound acts as an FGF trap, preventing the activation of FGFR and its downstream signaling cascades that are crucial for tumor cell proliferation, survival, and angiogenesis. The following diagram illustrates the key components of this pathway.
Caption: this compound traps FGF, inhibiting FGFR activation and downstream signaling pathways.
Experimental Workflow for In Vivo Efficacy Study of this compound
The following diagram outlines the typical workflow for a preclinical study evaluating the in vivo efficacy of this compound in a xenograft model.
Caption: Workflow for an in vivo xenograft study of this compound.
Conclusion
This compound has demonstrated significant in vivo efficacy in inhibiting tumor growth in FGF-dependent xenograft models, particularly in multiple myeloma. Its mechanism of action as a pan-FGF trap disrupts key signaling pathways essential for cancer cell proliferation and survival. The provided data and protocols offer a foundational guide for researchers and drug development professionals interested in further investigating the therapeutic potential of this compound. Future studies should aim to provide more detailed quantitative data across a broader range of cancer models, including lung cancer, to fully elucidate its preclinical efficacy and inform its clinical development.
References
The Anti-Angiogenic Potential of NSC12: A Technical Overview for Researchers
An in-depth examination of the pan-FGF trap, NSC12, reveals its inhibitory effects on tumor angiogenesis through the disruption of the FGF/FGFR signaling axis. This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a comprehensive analysis of this compound's mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and a visual representation of the implicated signaling pathways.
This compound has emerged as a promising small molecule inhibitor of tumor angiogenesis by functioning as a pan-Fibroblast Growth Factor (FGF) trap. Its primary mechanism involves interfering with the interaction between FGFs, particularly FGF2, and their corresponding receptors (FGFRs). This blockade of the FGF/FGFR signaling cascade has been demonstrated to impede tumor growth, metastasis, and, critically, the formation of new blood vessels that tumors rely on for sustenance and expansion.
Quantitative Assessment of this compound Efficacy
The anti-proliferative activity of this compound has been evaluated across different cancer cell lines, demonstrating its potential as a therapeutic agent. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in various studies.
| Cell Line | Cancer Type | IC50 (µM) | Effect |
| H1581 | Lung Cancer | 2.6 | Inhibition of proliferation |
| MM.1S | Multiple Myeloma | ~6 | Induction of apoptosis |
This table summarizes the reported IC50 values for this compound in different cancer cell lines. Further research is needed to expand this dataset across a broader range of cell types to fully characterize the compound's activity spectrum.
While direct quantitative data on the specific anti-angiogenic effects of this compound, such as the percentage of reduction in endothelial tube formation or in vivo microvessel density, are not extensively available in the public domain, qualitative reports confirm a significant decrease in CD31-positive neovascularization in tumor models treated with this compound.
Core Signaling Pathway Disruption by this compound
This compound exerts its anti-angiogenic effects by intercepting the FGF ligand, thereby preventing the activation of its receptor, FGFR. This initial blockade triggers a cascade of downstream inhibitory effects on signaling pathways crucial for endothelial cell proliferation, migration, and survival. The diagram below illustrates the key components of the FGF/FGFR signaling pathway and the point of intervention by this compound.
Experimental Protocols
To facilitate further research into the anti-angiogenic properties of this compound, this section provides detailed methodologies for key in vitro and in vivo assays. These protocols are based on established standards and can be adapted for the specific evaluation of this compound.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a critical step in angiogenesis.
-
Preparation of Matrigel: Thaw Matrigel on ice at 4°C overnight. Using pre-chilled pipette tips and a 96-well plate, add 50 µL of Matrigel to each well. Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Cell Seeding: Culture Human Umbilical Vein Endothelial Cells (HUVECs) to 70-90% confluency. Harvest the cells using trypsin and resuspend them in EGM-2 medium. Seed 1-1.5 x 10^4 cells per well onto the solidified Matrigel.
-
Treatment: Add this compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., FGF2).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Quantification: Visualize the tube formation using a light microscope. Capture images and quantify parameters such as the number of tubes, tube length, and number of branching points using image analysis software.
Western Blot Analysis for Phosphorylated FGFR and Downstream Effectors
This protocol details the detection of protein phosphorylation to confirm the inhibitory effect of this compound on FGFR signaling.
-
Cell Culture and Treatment: Culture HUVECs to 70-80% confluency. Starve the cells in serum-free medium for 4-6 hours. Treat the cells with this compound for the desired time, followed by stimulation with FGF2 for 15-30 minutes.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against p-FGFR, total FGFR, p-ERK, total ERK, p-AKT, and total AKT overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
In Vivo Tumor Angiogenesis Model and Microvessel Density Quantification
This in vivo assay evaluates the effect of this compound on tumor-associated angiogenesis in a living organism.
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., FGF-dependent lung or breast cancer cells) into the flank of immunocompromised mice.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Tumor Monitoring: Measure tumor volume regularly using calipers.
-
Tissue Collection and Processing: At the end of the study, euthanize the mice and excise the tumors. Fix the tumors in formalin and embed them in paraffin.
-
Immunohistochemistry: Section the paraffin-embedded tumors and perform immunohistochemical staining for the endothelial cell marker CD31.
-
Microvessel Density (MVD) Quantification: Identify "hot spots" of high vascularity at low magnification. At high magnification (e.g., 200x), count the number of CD31-positive vessels in several fields of view. Express the MVD as the average number of vessels per unit area (e.g., vessels/mm²).
This technical guide provides a foundational understanding of this compound's anti-angiogenic properties. Further research is warranted to fully elucidate its therapeutic potential and to generate more extensive quantitative data on its efficacy in various preclinical models of cancer. The provided protocols offer a starting point for researchers to design and execute experiments aimed at further characterizing this promising anti-cancer agent.
NSC12 induced apoptosis in cancer cells
An In-depth Technical Guide: NSC12-Induced Apoptosis in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound is an orally available small molecule identified as a pan-Fibroblast Growth Factor (FGF) trap, which functions by directly inhibiting the crucial interaction between FGFs and their receptors (FGFRs).[1][2] This action effectively blocks the downstream signaling pathways that are often dysregulated in FGF-dependent malignancies, leading to the inhibition of tumor cell proliferation, angiogenesis, and metastasis. A key mechanism contributing to its antitumor efficacy is the induction of programmed cell death, or apoptosis. This technical guide provides a detailed overview of the signaling pathways implicated in this compound-induced apoptosis, summarizes available quantitative data, and furnishes detailed protocols for key experimental validation.
Core Mechanism of Action: FGF/FGFR Signaling Inhibition
The fundamental mechanism of this compound is its ability to act as a decoy, binding to multiple members of the FGF family. By sequestering FGF ligands, this compound prevents them from binding to and activating their cognate Fibroblast Growth Factor Receptors (FGFRs) on the cancer cell surface. This blockade is critical, as the FGF/FGFR axis drives proliferation, survival, and differentiation in many cancer types through downstream pathways such as the Ras/MAPK and PI3K/Akt signaling cascades. This compound has been shown to inhibit the binding of FGF2 to its receptor with an ID50 of approximately 30 μM and binds to a wide range of canonical FGFs with Kd values from ~16 to ~120 μM.
Quantitative Data on this compound Activity
The efficacy of this compound has been evaluated in various cancer cell lines. The data highlights its activity in inducing apoptosis and inhibiting cell proliferation, particularly in FGF-dependent models.
Table 1: Apoptosis Induction in Uveal Melanoma (UM) Cells
Data summarized from experiments where cells were treated with 15 µM this compound and analyzed by Annexin-V/Propidium Iodide cytofluorimetry.[3]
| Cell Line | Treatment Duration | Apoptotic Cells (% of Total) | Citation |
| 92.1 | 2 hours | Data reported graphically; significant increase vs. control | [3] |
| Mel270 | 3 hours | Data reported graphically; significant increase vs. control | [3] |
Table 2: Proliferation Inhibition and Binding Affinity of this compound
| Parameter | Cell Line / Target | Value / Concentration | Citation |
| Proliferation Inhibition | KATO III (gastric cancer) | Effective at 1.0 - 3.0 µM | |
| Proliferation Inhibition | FGF-dependent lung cancer cells | Effective in vitro and in vivo | [2] |
| ID50 (Receptor Binding) | FGF2 / FGFR Interaction | ~30 µM | |
| Kd (Ligand Binding) | FGF3, FGF4, FGF6, FGF8, etc. | ~16 - 120 µM |
This compound-Induced Apoptotic Signaling Pathways
The inhibition of the pro-survival FGF/FGFR axis by this compound forces cancer cells into a stressed state, ultimately triggering the intrinsic (mitochondrial) pathway of apoptosis. This process is orchestrated by a network of signaling molecules, including Reactive Oxygen Species (ROS), the JNK stress-activated kinase, the Bcl-2 family of proteins, and the caspase cascade.
Role of Reactive Oxygen Species (ROS) and JNK Activation
Deprivation of survival signals from FGFR can lead to mitochondrial dysfunction.[4] This metabolic stress results in an imbalance between the production of ROS and the cell's antioxidant capacity, leading to increased intracellular ROS levels.[5] Elevated ROS act as critical second messengers that can activate stress-related signaling cascades, most notably the c-Jun N-terminal kinase (JNK) pathway.[4][6] JNK, a member of the MAPK family, is a key mediator of the apoptotic response to cellular stress.[7][8]
Mitochondrial Dysregulation and the Bcl-2 Family
Activated JNK translocates to the mitochondria, where it modulates the activity of the Bcl-2 family of proteins, which are the primary regulators of mitochondrial integrity.[6][7] JNK can phosphorylate and inactivate anti-apoptotic proteins like Bcl-2, while promoting the activity of pro-apoptotic BH3-only proteins (e.g., Bim, Bad).[6][7] This shifts the balance in favor of apoptosis, leading to the activation and oligomerization of the effector proteins BAX and BAK.[9] Activated BAX/BAK form pores in the outer mitochondrial membrane, causing a decrease in the mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors, including cytochrome c, into the cytoplasm.[10]
Apoptosome Formation and Caspase Activation
Once in the cytoplasm, cytochrome c binds to the Apoptotic Protease Activating Factor 1 (Apaf-1), triggering the assembly of a multi-protein complex known as the apoptosome. The apoptosome recruits and activates initiator Caspase-9.[11] Active Caspase-9 then cleaves and activates effector caspases, primarily Caspase-3 and Caspase-7.[12] These executioner caspases are responsible for the final stages of apoptosis, cleaving a multitude of cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.[13]
Experimental Protocols
The following section provides detailed methodologies for key experiments to assess this compound-induced apoptosis.
General Experimental Workflow
A typical workflow to characterize the apoptotic effects of this compound involves treating cancer cells with the compound and subsequently performing a series of assays to measure cell viability, apoptotic markers, and key signaling events.
Cell Viability (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions or vehicle control. Incubate for the desired time (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[14]
-
Incubation: Incubate the plate for 4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15] Shake the plate on an orbital shaker for 15 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Detection (Annexin V/PI Flow Cytometry)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3]
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound at the desired concentration (e.g., 15 µM) for the specified time.[3]
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples immediately on a flow cytometer. Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.
Western Blot Analysis for Apoptotic Proteins
This technique is used to detect changes in the expression and cleavage of key apoptotic proteins like caspases and Bcl-2 family members.[10][16]
-
Protein Extraction: Treat cells with this compound, wash with cold PBS, and lyse using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate by size on a 12-15% SDS-polyacrylamide gel.[17]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[16]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against targets such as cleaved Caspase-3, total Caspase-3, Bax, Bcl-2, and a loading control (e.g., β-actin).[9][16]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[16]
Measurement of Mitochondrial Membrane Potential (ΔΨm) with JC-1
JC-1 is a cationic dye that indicates mitochondrial health. In healthy cells with high ΔΨm, it forms red fluorescent aggregates. In apoptotic cells with low ΔΨm, it remains as green fluorescent monomers.[18]
-
Cell Culture and Treatment: Grow cells on a 96-well black plate or in culture tubes and treat with this compound. Include a positive control group treated with a mitochondrial uncoupler like CCCP.[19]
-
JC-1 Staining: Remove the treatment medium and add 100 µL of culture medium containing JC-1 dye (final concentration 1-2 µM) to each well.[19][20]
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.[18]
-
Washing: Wash the cells with assay buffer to remove excess dye.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. Read red fluorescence (Ex/Em ~540/590 nm) and green fluorescence (Ex/Em ~485/535 nm).[18]
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial membrane depolarization.
Detection of Intracellular ROS with DCFH-DA
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that becomes fluorescent upon oxidation by ROS.[21][22]
-
Cell Culture and Treatment: Seed cells in a multi-well plate and treat with this compound as required.
-
Probe Loading: Remove the treatment medium and wash cells with warm DMEM or PBS. Add DCFH-DA working solution (e.g., 10-20 µM in serum-free medium) to the cells.[1][21]
-
Incubation: Incubate for 30-45 minutes at 37°C in the dark.[23]
-
Washing: Gently wash the cells with PBS to remove excess probe.
-
Analysis: Measure the green fluorescence (DCF) using a fluorescence microscope, flow cytometer, or microplate reader (Ex/Em ~485/535 nm).[22][23]
-
Data Analysis: Quantify the fluorescence intensity and present it as a fold change relative to the untreated control.
Conclusion and Future Directions
This compound demonstrates significant antitumor activity by functioning as a pan-FGF trap, leading to the inhibition of critical pro-survival signaling pathways. This action effectively induces apoptosis in FGF-dependent cancer cells through a mechanism involving mitochondrial stress, ROS generation, JNK activation, and the intrinsic caspase cascade. The provided data and protocols offer a robust framework for researchers to further investigate and validate the apoptotic effects of this compound. Future research should focus on generating comprehensive IC50 profiles across a broader panel of cancer cell lines to better define its therapeutic window, and on in vivo studies to confirm the translation of these apoptotic mechanisms into tumor regression. Elucidating the precise interplay between FGF/FGFR inhibition and the activation of specific BH3-only proteins will further refine our understanding of this compound's therapeutic potential.
References
- 1. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Structural Elucidation, and Biological Evaluation of this compound, an Orally Available Fibroblast Growth Factor (FGF) Ligand Trap for the Treatment of FGF-Dependent Lung Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reactive oxygen species-dependent signaling regulates cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genesandcancer.com [genesandcancer.com]
- 8. Activation of the JNK signaling pathway: breaking the brake on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pseudogene CSPG4P12 affects the biological behavior of non‑small cell lung cancer by Bcl‑2/Bax mitochondrial apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]
- 12. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. media.cellsignal.com [media.cellsignal.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. MTT (Assay protocol [protocols.io]
- 16. Western blot analysis of cleaved caspase-3 protein [19] [bio-protocol.org]
- 17. caspase3 detection - SDS-PAGE and Western Blotting [protocol-online.org]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. researchgate.net [researchgate.net]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]
- 22. benchchem.com [benchchem.com]
- 23. doc.abcam.com [doc.abcam.com]
NSC12: A Technical Guide to a Novel Pan-FGF Trap in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC12 is a pioneering, orally available small molecule identified through virtual screening of the National Cancer Institute (NCI) compound library. Functioning as a pan-Fibroblast Growth Factor (FGF) trap, this compound represents a significant advancement in the targeted therapy of FGF-dependent malignancies. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound. It details the experimental protocols utilized in its characterization and presents key quantitative data in a structured format for clarity and comparative analysis. Furthermore, this document includes visualizations of the core signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's biological activity and therapeutic potential.
Introduction
The Fibroblast Growth Factor (FGF)/FGF receptor (FGFR) signaling axis is a critical regulator of various cellular processes, including proliferation, differentiation, migration, and angiogenesis. Aberrant activation of this pathway is a known driver in the pathogenesis and progression of numerous cancers. This compound, a steroidal derivative of pregnenolone, has emerged as a promising anti-cancer agent that operates by directly sequestering FGF ligands, thereby preventing their interaction with FGFRs and inhibiting downstream oncogenic signaling. This mode of action as an "FGF trap" offers a distinct therapeutic strategy compared to conventional tyrosine kinase inhibitors that target the intracellular domain of the receptors. Preclinical studies have demonstrated the potent anti-tumor efficacy of this compound in various cancer models, including lung carcinoma and multiple myeloma, both in vitro and in vivo.
Mechanism of Action
This compound functions as an extracellular trap for FGFs. It directly binds to several members of the FGF family, with a notable affinity for FGF2. This binding sterically hinders the interaction between FGFs and their cognate FGFRs. By preventing the formation of the FGF-FGFR complex, this compound effectively blocks the dimerization and subsequent trans-autophosphorylation of the receptors, which is the initial step in the activation of downstream signaling cascades. The primary consequence of this inhibition is the suppression of the Ras/MAPK and PI3K/Akt pathways, both of which are crucial for cancer cell proliferation, survival, and angiogenesis.
Quantitative Biological Data
The biological activity of this compound has been quantified through a series of in vitro and in vivo experiments. The following tables summarize the key findings.
Table 1: In Vitro Binding Affinity and Inhibitory Activity of this compound
| Parameter | Value | Description |
| FGF2 Binding Inhibition (ID50) | ~30 µM | Concentration of this compound required to inhibit 50% of FGF2 binding to its immobilized receptor. |
| FGF3 Binding Affinity (Kd) | ~16 µM | Dissociation constant for the binding of this compound to immobilized FGF3. |
| FGF4 Binding Affinity (Kd) | ~120 µM | Dissociation constant for the binding of this compound to immobilized FGF4. |
| FGF6 Binding Affinity (Kd) | ~120 µM | Dissociation constant for the binding of this compound to immobilized FGF6. |
| FGF8 Binding Affinity (Kd) | ~19 µM | Dissociation constant for the binding of this compound to immobilized FGF8. |
| FGF16 Binding Affinity (Kd) | ~120 µM | Dissociation constant for the binding of this compound to immobilized FGF16. |
| FGF18 Binding Affinity (Kd) | ~120 µM | Dissociation constant for the binding of this compound to immobilized FGF18. |
| FGF20 Binding Affinity (Kd) | ~29 µM | Dissociation constant for the binding of this compound to immobilized FGF20. |
| FGF22 Binding Affinity (Kd) | ~27 µM | Dissociation constant for the binding of this compound to immobilized FGF22. |
Table 2: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 |
| KATO III | Gastric Carcinoma | 1.0 - 3.0 µM |
| Additional FGF-dependent cancer cell lines | Various | Data not specified in provided abstracts |
Table 3: In Vivo Anti-tumor Efficacy of this compound
| Animal Model | Tumor Type | Dosage | Route of Administration | Outcome |
| C57BL/6 mice | FGF-dependent murine and human tumor models | 2.5 - 10 mg/kg | Intraperitoneal (i.p.) and Oral | Significant decrease in tumor weight, FGFR1 phosphorylation, cell proliferation, and CD31+ neovascularization.[1] |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: KATO III cells are seeded at a density of 1 x 10^4 cells/well in 96-well plates containing RPMI medium supplemented with 1% Fetal Bovine Serum (FBS).
-
Incubation: Cells are incubated for 24 hours to allow for attachment.
-
Treatment: Cells are treated with various concentrations of FGFs (30 ng/mL) in the presence or absence of this compound (1.0 or 3.0 µM).
-
Incubation: The plates are incubated for 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 3-4 hours to allow for formazan (B1609692) crystal formation.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The optical density is measured at a test wavelength of 595 nm and a reference wavelength of 630 nm using a microplate reader.
FGFR Phosphorylation Assay in CHO Cells
-
Cell Culture: Chinese Hamster Ovary (CHO) cells transfected to express specific FGFRs (FGFR1, FGFR2, FGFR3, or FGFR4) are cultured in appropriate media.
-
Treatment: The transfected CHO cells are treated with this compound at various concentrations.
-
Stimulation: Following treatment with this compound, the cells are stimulated with the corresponding FGF ligand to induce receptor phosphorylation.
-
Cell Lysis: The cells are lysed to extract total protein.
-
Western Blotting: The protein lysates are subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies specific for phosphorylated FGFRs and total FGFRs, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Growth Inhibition Study
-
Animal Model: C57BL/6 mice are used for the study.
-
Tumor Implantation: FGF-dependent murine or human tumor cells are implanted subcutaneously into the flanks of the mice.
-
Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. This compound is administered either intraperitoneally or orally at doses ranging from 2.5 to 10 mg/kg.
-
Tumor Measurement: Tumor volume is measured periodically (e.g., every 2-3 days) using calipers.
-
Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
-
Immunohistochemistry: The excised tumors can be further analyzed by immunohistochemistry for markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and angiogenesis (e.g., CD31).
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound as an FGF trap.
Experimental Workflow for In Vitro Evaluation
Caption: Workflow for in vitro assessment of this compound activity.
Conclusion
This compound represents a novel and promising therapeutic agent for the treatment of FGF-dependent cancers. Its unique mechanism as a pan-FGF trap offers a distinct advantage in overcoming potential resistance mechanisms associated with FGFR tyrosine kinase inhibitors. The preclinical data summarized in this guide highlight its potent anti-tumor activity and provide a strong rationale for its further clinical development. The detailed experimental protocols and structured data presented herein are intended to serve as a valuable resource for researchers and drug development professionals in the field of oncology.
References
An In-Depth Technical Guide to NSC12 for Fibroblast Growth Factor-Dependent Tumors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NSC12 is an investigational small molecule that functions as a pan-Fibroblast Growth Factor (FGF) trap, demonstrating significant potential in the preclinical setting for the treatment of FGF-dependent tumors. By directly binding to various FGF ligands, this compound effectively prevents their interaction with FGF receptors (FGFRs), thereby inhibiting downstream signaling pathways crucial for tumor growth, proliferation, and angiogenesis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols to facilitate further research and development.
Mechanism of Action
This compound acts as an extracellular ligand trap, directly binding to multiple FGFs to block their engagement with FGFRs. This interference with the FGF-FGFR signaling axis is the primary mechanism underlying its anti-tumor activity. Unlike many targeted therapies that act as intracellular kinase inhibitors, this compound functions upstream by sequestering the activating ligands.
FGF Trapping
This compound has been shown to bind to a broad range of FGF family members. This multi-FGF targeting capability suggests its potential utility across a variety of tumors that are dependent on different FGF ligands for their growth and survival. The binding of this compound to FGFs prevents the formation of the FGF-FGFR-Heparan Sulfate Proteoglycan (HSPG) complex, which is essential for receptor dimerization and activation.
Inhibition of FGFR Signaling
By preventing FGF binding, this compound effectively inhibits the phosphorylation and activation of all four FGF receptors (FGFR1, FGFR2, FGFR3, and FGFR4)[1]. This leads to the downregulation of key downstream signaling cascades, including the Ras-MAPK and PI3K-Akt pathways, which are critical for cell proliferation, survival, and angiogenesis.
Caption: Workflow for MTT Cell Viability Assay.
Western Blot Analysis of FGFR Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on FGFR phosphorylation.
Materials:
-
FGF-dependent cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-FGFR, anti-total-FGFR, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Treat cells with the desired concentrations of this compound for a specified time (e.g., 3 hours).[2]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) and separate by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-FGFR overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Re-probing: Strip the membrane and re-probe with antibodies for total FGFR and a loading control (e.g., GAPDH) to normalize the results.
dot
References
Unraveling the Molecular Interactions of NSC12: A Technical Guide to its Molecular Docking and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC12 is an orally available, small-molecule pan-Fibroblast Growth Factor (FGF) trap that demonstrates significant antitumor activity.[1] It functions by directly binding to FGFs, thereby inhibiting their interaction with FGF receptors (FGFRs) and obstructing downstream signaling pathways crucial for tumor growth, angiogenesis, and metastasis.[2][3] This technical guide provides an in-depth overview of the molecular docking studies of this compound, its mechanism of action, and relevant experimental protocols, offering a valuable resource for researchers in oncology and drug development.
Molecular Docking Studies of this compound with FGF2
Molecular docking simulations have been instrumental in elucidating the binding mode of this compound to its primary target, Fibroblast Growth Factor 2 (FGF2). These studies provide critical insights into the specific molecular interactions that underpin its inhibitory activity.
Experimental Protocol: Molecular Docking of this compound with FGF2
The following protocol is a synthesized methodology based on published research and standard molecular docking practices.
1. Preparation of the Receptor Structure:
-
The three-dimensional crystal structure of human FGF2 is obtained from the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are removed from the PDB file.
-
Polar hydrogen atoms are added to the protein structure, and non-polar hydrogens are merged.
-
Gasteiger charges are computed and assigned to all atoms of the receptor.
-
The prepared FGF2 structure is saved in a suitable format (e.g., PDBQT) for docking.
2. Preparation of the Ligand Structure:
-
The 2D structure of this compound is sketched using a chemical drawing tool and converted to a 3D structure.
-
The ligand's geometry is optimized using a suitable force field (e.g., MMFF94).
-
Gasteiger charges are computed for the ligand, and rotatable bonds are defined.
-
The prepared this compound structure is saved in a PDBQT format.
3. Docking Simulation:
-
A grid box is defined to encompass the putative binding site on FGF2. Based on experimental data, the binding site is centered around key residues including Glu96, Leu55, Ala57, Val63, and Leu107.
-
Molecular docking is performed using a program such as AutoDock Vina. The software employs a Lamarckian genetic algorithm to explore a wide range of ligand conformations and orientations within the defined binding site.
-
Multiple docking runs (e.g., 100) are typically performed to ensure robust sampling of the conformational space.
4. Analysis of Docking Results:
-
The resulting docking poses are clustered based on their root-mean-square deviation (RMSD).
-
The poses with the lowest binding energy from the most populated clusters are selected for detailed analysis.
-
The interactions between this compound and FGF2, including hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like PyMOL or Discovery Studio.
Key Molecular Interactions
Docking studies have revealed a plausible binding mode for this compound on the surface of FGF2. In a representative docked pose, the following interactions are observed:
-
The hydroxyl group on the C20 of the steroidal scaffold of this compound forms a hydrogen bond with the side chain of Glu96 on FGF2.
-
The butyl chain and trifluoromethyl groups of this compound are situated within a hydrophobic pocket defined by Leu55 , Ala57 , and Val63 .
-
Rings A and B of the steroid nucleus of this compound establish packing interactions with Leu107 .
This binding orientation positions this compound on the surface of FGF2 in a manner that is thought to sterically hinder the interaction of FGF2 with its receptor, FGFR1.
Quantitative Data Summary
The following table summarizes the key quantitative data from molecular docking and binding affinity studies of this compound and its diastereoisomer.
| Compound | Target | Method | Parameter | Value | Reference |
| This compound (20R isomer) | FGF2 | Molecular Docking | Docking Score | -3.5 kcal/mol | |
| This compound diastereoisomer (20S) | FGF2 | Molecular Docking | Docking Score | -1.6 to -2.1 kcal/mol | |
| This compound | Immobilized FGF2 | Surface Plasmon Resonance (SPR) | ID50 | ~30 µM | [2] |
| This compound | Immobilized FGF3, FGF4, FGF6, FGF8, FGF16, FGF18, FGF20, FGF22 | Surface Plasmon Resonance (SPR) | Kd | ~16 - 120 µM | [2] |
Mechanism of Action and Signaling Pathway
This compound acts as an extracellular FGF trap. By binding directly to various FGF isoforms, it prevents the formation of the ternary FGF-FGFR-heparan sulfate (B86663) proteoglycan (HSPG) complex, which is essential for receptor dimerization and activation. This blockade of FGFR activation leads to the inhibition of downstream signaling cascades, primarily the RAS-MAPK and PI3K-Akt pathways, which are critical for cell proliferation, survival, and angiogenesis.
Experimental Workflow: From Virtual Screening to In Vivo Testing
The discovery and validation of this compound followed a logical and systematic workflow, beginning with computational methods and progressing to biological validation.
Detailed Experimental Protocols
Surface Plasmon Resonance (SPR) Assay
This protocol outlines the general steps for assessing the binding affinity of this compound to FGFs.
1. Chip Preparation:
-
An appropriate sensor chip (e.g., CM5) is activated.
-
Recombinant human FGF2 is immobilized on the chip surface via amine coupling.
-
The remaining active sites on the chip are blocked.
2. Binding Analysis:
-
A series of dilutions of this compound in a suitable running buffer are prepared.
-
The this compound solutions are injected over the FGF2-coated sensor chip surface.
-
The association and dissociation of this compound are monitored in real-time by measuring the change in the refractive index at the chip surface.
3. Data Analysis:
-
The resulting sensorgrams are corrected for non-specific binding by subtracting the signal from a reference flow cell.
-
The equilibrium dissociation constant (Kd) or the half-maximal inhibitory concentration (ID50) is calculated by fitting the binding data to a suitable model (e.g., 1:1 Langmuir binding model).
Cell Proliferation Assay
This protocol describes a common method to evaluate the effect of this compound on the proliferation of FGF-dependent cancer cells.
1. Cell Culture:
-
FGF-dependent cancer cell lines (e.g., KATO III) are cultured in appropriate media supplemented with fetal bovine serum (FBS).
2. Assay Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The culture medium is then replaced with a low-serum medium.
-
Cells are treated with various concentrations of this compound in the presence or absence of a stimulating concentration of an FGF (e.g., 30 ng/mL FGF2).[2]
-
The plates are incubated for a specified period (e.g., 72 hours).
3. Measurement of Proliferation:
-
Cell viability is assessed using a colorimetric assay such as the MTT or WST-1 assay.
-
The absorbance is read using a microplate reader.
4. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control.
-
The IC50 value (the concentration of this compound that inhibits cell proliferation by 50%) is determined by plotting the cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound represents a promising therapeutic agent that targets the FGF/FGFR signaling axis through a novel extracellular trapping mechanism. Molecular docking studies have provided a foundational understanding of its interaction with FGF2, guiding further structure-activity relationship studies and the development of more potent derivatives. The combination of in silico, in vitro, and in vivo experimental approaches has been crucial in validating its mechanism of action and antitumor efficacy. This guide provides a comprehensive technical overview to support ongoing and future research into this compound and other FGF-targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Structural Elucidation, and Biological Evaluation of this compound, an Orally Available Fibroblast Growth Factor (FGF) Ligand Trap for the Treatment of FGF-Dependent Lung Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical modification of this compound leads to a specific FGF-trap with antitumor activity in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics and Pharmacodynamics of NSC12: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC12 is a preclinical, orally available, small molecule pan-fibroblast growth factor (FGF) trap with demonstrated antitumor activity. By binding to multiple FGF ligands, this compound effectively inhibits the activation of FGF receptors (FGFRs) and downstream signaling pathways, leading to reduced cell proliferation, angiogenesis, and tumor growth in various cancer models. This technical guide provides a comprehensive overview of the currently available data on the pharmacokinetics and pharmacodynamics of this compound, details key experimental protocols, and visualizes its mechanism of action and experimental workflows.
Introduction
The fibroblast growth factor (FGF) signaling pathway plays a crucial role in cell proliferation, differentiation, migration, and angiogenesis. Aberrant activation of this pathway is implicated in the pathogenesis of numerous cancers, making it a key target for therapeutic intervention. This compound has emerged as a promising anti-cancer agent that functions as a "trap" for FGF ligands, preventing them from binding to and activating their cognate receptors. This steroidal derivative has shown efficacy in preclinical models of lung cancer, multiple myeloma, and uveal melanoma.[1][2][3] This document serves as a technical resource for researchers and drug development professionals, summarizing the current understanding of this compound's pharmacological profile.
Pharmacokinetics
Detailed quantitative pharmacokinetic data for this compound, such as Cmax, Tmax, half-life, and oral bioavailability percentage, are not extensively available in the public domain. However, preclinical studies consistently describe this compound as an orally available compound.[4][5][6][7]
Qualitative Summary:
-
Absorption and Bioavailability: this compound has been shown to be orally bioavailable and effective when administered via both oral and parenteral (intraperitoneal) routes in animal models.[3][4] This suggests adequate absorption from the gastrointestinal tract to achieve therapeutic concentrations.
-
Distribution, Metabolism, and Excretion: Information regarding the distribution, metabolism, and excretion of this compound is not detailed in the currently available literature.
Pharmacodynamics
This compound exerts its pharmacological effects by directly interfering with the FGF/FGFR signaling axis.
Mechanism of Action
This compound acts as a multi-FGF trap by binding to a wide range of FGF ligands, including FGF2, FGF3, FGF4, FGF6, FGF8, FGF16, FGF18, FGF20, and FGF22.[4] This binding prevents the formation of the FGF-FGFR-heparan sulfate (B86663) proteoglycan (HSPG) ternary complex, which is essential for receptor dimerization and activation. Consequently, the downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, are inhibited.[8] This leads to a reduction in cell proliferation, survival, and angiogenesis.[2][4]
Quantitative Pharmacodynamic Data
The following tables summarize the available quantitative data on the pharmacodynamic effects of this compound from in vitro studies.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Effective Concentration | Reference |
| KATO III | Gastric Cancer | MTT Assay | Inhibition of FGF-dependent proliferation | 1.0 - 3.0 µM | [4] |
| Mel285, 92.1, Mel270, OMM2.3 | Uveal Melanoma | Western Blot | Inhibition of FGFR1/3, FRS2, ERK1/2 phosphorylation | 15 µM | [1] |
| Mel285, 92.1 | Uveal Melanoma | Cell Proliferation Assay | Inhibition of proliferation | Increasing concentrations | [1] |
| MM.1S | Multiple Myeloma | Western Blot | Inhibition of phospho-FGFR1/3 | 6 µM | [9] |
| H1581 | Squamous Cell Lung Carcinoma | Cell Proliferation Assay | Inhibition of proliferation | IC50 = 2.6 µM | [10] |
Table 2: Binding Affinities of this compound for FGF Ligands
| FGF Ligand | Assay | Parameter | Value | Reference |
| FGF2 | Receptor Binding Assay | ID50 (inhibition of FGF2 binding to FGFR) | ~30 µM | [4] |
| FGF3 | Cell-free assay | Kd | ~16 - 120 µM | [4] |
| FGF4 | Cell-free assay | Kd | ~16 - 120 µM | [4] |
| FGF6 | Cell-free assay | Kd | ~16 - 120 µM | [4] |
| FGF8 | Cell-free assay | Kd | ~16 - 120 µM | [4] |
| FGF16 | Cell-free assay | Kd | ~16 - 120 µM | [4] |
| FGF18 | Cell-free assay | Kd | ~16 - 120 µM | [4] |
| FGF20 | Cell-free assay | Kd | ~16 - 120 µM | [4] |
| FGF22 | Cell-free assay | Kd | ~16 - 120 µM | [4] |
Experimental Protocols
In Vitro Cell Proliferation Assay (MTT Assay)
This protocol is adapted from studies on KATO III cells.[4]
-
Cell Seeding: Plate KATO III cells in 96-well plates at a density of 1 x 104 cells per well in RPMI medium supplemented with 1% FBS.
-
Cell Culture: Incubate the plates for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with varying concentrations of FGFs (e.g., 30 ng/mL) in the presence or absence of this compound (e.g., 1.0 or 3.0 µM).
-
Incubation: Incubate the treated cells for 72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for a specified time to allow for formazan (B1609692) crystal formation.
-
Solubilization: Solubilize the formazan crystals with a solubilization buffer.
-
Data Acquisition: Measure the optical density at a wavelength of 595 nm using a microplate reader.
Western Blot Analysis of FGFR Phosphorylation
This protocol is a general representation based on descriptions of this compound's effect.[1][9]
-
Cell Culture and Treatment: Culture cancer cells (e.g., Mel285, 92.1, Mel270, OMM2.3, or MM.1S) to a suitable confluency and then treat with this compound (e.g., 6-15 µM) for a specified duration (e.g., 3 hours).
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated FGFR (e.g., p-FGFR1, p-FGFR3) and total FGFR, as well as downstream signaling proteins (e.g., p-FRS2, p-ERK1/2) and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
In Vivo Antitumor Activity in a Xenograft Mouse Model
This protocol is a generalized representation based on studies with KMS-11 cells.[3]
-
Cell Implantation: Subcutaneously inject KMS-11 multiple myeloma cells into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Once tumors are established, randomize the animals into treatment and control groups. Administer this compound intraperitoneally at a dose of 7.5 mg/kg every other day. The control group receives a vehicle control.
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for proliferation and angiogenesis markers).
Mandatory Visualizations
Signaling Pathway Diagram
Caption: FGF/FGFR signaling pathway and the inhibitory mechanism of this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating this compound efficacy.
Conclusion
This compound is a promising preclinical pan-FGF trap with a well-defined mechanism of action and demonstrated anti-cancer efficacy in a variety of FGF-dependent tumor models. While its oral availability is a significant advantage, a detailed quantitative understanding of its pharmacokinetic profile is currently lacking and warrants further investigation. The provided pharmacodynamic data and experimental protocols offer a solid foundation for future research and development of this compound as a potential cancer therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of the FGF/FGFR System Induces Apoptosis in Lung Cancer Cells via c-Myc Downregulation and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ora.uniurb.it [ora.uniurb.it]
- 4. selleckchem.com [selleckchem.com]
- 5. Synthesis, Structural Elucidation, and Biological Evaluation of this compound, an Orally Available Fibroblast Growth Factor (FGF) Ligand Trap for the Treatment of FGF-Dependent Lung Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of novel FGF trap small molecules endowed with anti-myeloma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fibroblast growth factor signaling and inhibition in non-small cell lung cancer and their role in squamous cell tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of the FGF/FGFR System Induces Apoptosis in Lung Cancer Cells via c-Myc Downregulation and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Evaluation of NSC12: A Potent FGF Ligand Trap in Lung Cancer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Growth Factor (FGF) signaling pathways are increasingly recognized as critical drivers in the proliferation, survival, and angiogenesis of various malignancies, including non-small cell lung cancer (NSCLC). The aberrant activation of the FGF/FGF receptor (FGFR) axis presents a compelling therapeutic target. NSC12, an orally available small molecule, has emerged as a promising pan-FGF ligand trap, effectively inhibiting the interaction between FGFs and their receptors. This technical guide provides a comprehensive overview of the biological evaluation of this compound in preclinical lung cancer models, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.
Mechanism of Action
NSCLC is a prominent histotype of lung cancer, with a subset of cases, particularly squamous cell carcinoma, characterized by the overexpression or amplification of FGFR1.[1] this compound functions as an extracellular trap for Fibroblast Growth Factor 2 (FGF2), binding to it and sterically hindering its interaction with its primary receptor, FGFR1.[2] This disruption of the FGF2/FGFR1 signaling cascade has been shown to inhibit the proliferation of FGF-dependent tumor cells both in vitro and in vivo, without inducing systemic toxic effects.[2]
Recent studies have further elucidated the downstream effects of this inhibition in lung cancer cells. Treatment with this compound has been demonstrated to induce apoptosis in FGF-dependent human squamous cell carcinoma cell lines, specifically NCI-H1581 and NCI-H520.[1] This pro-apoptotic effect is primarily mediated through the induction of oxidative stress. Furthermore, the reduction of c-Myc protein levels has been identified as a critical downstream event that dictates the onset of oxidative stress and the overall therapeutic response to FGF/FGFR inhibition by this compound.[1] This positions c-Myc as a key effector in the FGF/FGFR signaling pathway in FGF-dependent lung cancers.[1]
Quantitative Data Summary
The anti-proliferative and anti-tumor effects of this compound have been quantified in both in vitro and in vivo lung cancer models. The following tables summarize the key findings.
In Vitro Anti-proliferative Activity of this compound
| Cell Line | Histology | IC50 (µM) | Reference |
| NCI-H520 | Squamous Cell Carcinoma | ~15 | [2] |
| LLC | Lewis Lung Carcinoma | >30 | [2] |
| NCI-H1581 | Squamous Cell Carcinoma | ~10-15 (estimated) | [1] |
In Vivo Anti-tumor Activity of this compound
| Model | Cancer Type | Treatment | Tumor Growth Inhibition (%) | Reference |
| NCI-H520 Xenograft | Human Squamous Cell Carcinoma | 20 mg/kg/day, oral | ~50 | [2] |
| LLC Syngeneic | Murine Lewis Lung Carcinoma | 20 mg/kg/day, oral | ~40 | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used in the evaluation of this compound.
Cell Viability and Proliferation Assay (MTT Assay)
-
Cell Seeding: Lung cancer cells (NCI-H520, LLC, NCI-H1581) are seeded in 96-well plates at a density of 5,000 cells per well in complete medium and allowed to adhere overnight.
-
Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Cells are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 3-4 hours.
-
Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. IC50 values are calculated using non-linear regression analysis.
Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with this compound at the desired concentrations for 48 hours.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension according to the manufacturer's instructions, and the cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Reactive Oxygen Species (ROS) Detection (Flow Cytometry with DCFDA)
-
Cell Treatment: Cells are treated with this compound for the indicated time points.
-
Loading with DCFDA: Cells are incubated with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) for 30 minutes at 37°C.
-
Cell Harvesting and Analysis: Cells are washed, harvested, and immediately analyzed by flow cytometry to measure the fluorescence intensity of dichlorofluorescein (DCF), which is proportional to the amount of intracellular ROS.
Western Blotting
-
Protein Extraction: Following treatment with this compound, cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phosphorylated FGFR, c-Myc, actin) overnight at 4°C.
-
Secondary Antibody and Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft and Syngeneic Models
-
Cell Implantation: For the xenograft model, 2 x 10^6 NCI-H520 cells are subcutaneously injected into the flank of immunodeficient mice (e.g., nude or NOD/SCID). For the syngeneic model, 1 x 10^6 LLC cells are injected into immunocompetent C57BL/6 mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomized into treatment and control groups.
-
Treatment Administration: this compound is administered orally at a dose of 20 mg/kg/day. The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumor growth inhibition is calculated as the percentage difference in tumor volume or weight between the treated and control groups.
Visualizations: Signaling Pathways and Experimental Workflows
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
Conclusion
This compound represents a promising therapeutic agent for FGF-dependent lung cancers. Its mechanism as an FGF ligand trap leads to the inhibition of critical downstream signaling pathways, ultimately inducing apoptosis through c-Myc downregulation and oxidative stress. The quantitative data from both in vitro and in vivo studies provide a solid foundation for its further development. The detailed experimental protocols outlined in this guide are intended to facilitate future research aimed at fully elucidating the therapeutic potential of this compound in the clinical setting.
References
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of NSC12
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC12 is an orally available, small-molecule pan-fibroblast growth factor (FGF) trap.[1][2][3] It functions by binding to various FGF ligands, thereby inhibiting their interaction with FGF receptors (FGFRs) and subsequent downstream signaling.[2][4] This inhibitory action on the FGF/FGFR axis makes this compound a compound of interest for cancer research, particularly in tumors dependent on FGF signaling for their growth, proliferation, angiogenesis, and metastasis.[2][3] In vitro studies have demonstrated that this compound can impede the proliferation of various FGF-dependent cancer cell lines and induce apoptosis.[2][5]
These application notes provide detailed protocols for the in vitro assessment of this compound's biological activity, focusing on cell viability, apoptosis, and target engagement (FGFR phosphorylation).
Mechanism of Action: FGF/FGFR Signaling Inhibition
This compound acts as an extracellular trap for FGFs. It directly binds to FGF ligands, preventing the formation of the FGF-FGFR-heparan sulfate (B86663) proteoglycan (HSPG) ternary complex, which is essential for receptor dimerization and activation.[2] This disruption of ligand-receptor interaction leads to the inhibition of FGFR autophosphorylation and the subsequent downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[6]
Data Presentation
The following tables summarize the quantitative data on the in vitro activity of this compound from various studies.
Table 1: Binding Affinity and Proliferation Inhibition of this compound
| Parameter | Target/Cell Line | Value | Reference |
| Binding Affinity (Kd) | FGF3 | ~15.9 µM | [2] |
| FGF8b | ~18.9 µM | [2] | |
| FGF22 | ~26.8 µM | [2] | |
| FGF20 | ~29.4 µM | [2] | |
| Inhibitory Concentration (ID50) | FGF2 binding to immobilized receptor | ~30 µM | [2] |
| Inhibitory Concentration (IC50) | H1581 (Lung Cancer) | 2.6 µM | [5] |
Note: The efficacy of this compound can be cell-line dependent. It has been shown to have no inhibitory effect on FGF-independent cancer cell lines such as HCC827, which harbors a tumor-driving mutation of the EGFR TK domain.[2][5]
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is for determining the effect of this compound on the proliferation of FGF-dependent cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.
Materials:
-
FGF-dependent cancer cell lines (e.g., KATO III, H520)[2][5]
-
Complete culture medium (e.g., RPMI with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. It is recommended to use concentrations ranging from 0.1 µM to 100 µM to determine the IC50 value. Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.[2]
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, protected from light.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Western Blot for FGFR Phosphorylation
This protocol is to assess the inhibitory effect of this compound on FGFR activation by measuring the levels of phosphorylated FGFR (p-FGFR).
Materials:
-
FGF-dependent cancer cell lines
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-FGFR, anti-total-FGFR, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal FGFR activation.
-
Treat cells with this compound at various concentrations (e.g., 1 µM, 3 µM, 10 µM) for a predetermined time (e.g., 15-30 minutes).[2] Include a vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration and boil with Laemmli sample buffer.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-FGFR overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal.
-
Strip the membrane and re-probe for total FGFR and a loading control.
-
Quantify the band intensities using densitometry software. Normalize the p-FGFR signal to the total FGFR signal.
-
Apoptosis Assay (Annexin V Staining)
This protocol is for the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell lines
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentrations for 24-48 hours. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with serum-containing medium.
-
Centrifuge the cell suspension and wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Distinguish between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
-
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Synthesis, Structural Elucidation, and Biological Evaluation of this compound, an Orally Available Fibroblast Growth Factor (FGF) Ligand Trap for the Treatment of FGF-Dependent Lung Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical Predictors of Anticancer Drug Efficacy: Critical Assessment with Emphasis on Whether Nanomolar Potency Should Be Required of Candidate Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the FGF/FGFR System Induces Apoptosis in Lung Cancer Cells via c-Myc Downregulation and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for NSC12 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC12 is a potent and orally available small molecule that functions as a pan-FGF (Fibroblast Growth Factor) trap.[1][2][3] It effectively inhibits the interaction between FGFs and their receptors (FGFRs), thereby blocking downstream signaling pathways crucial for cell proliferation, survival, and angiogenesis.[1][4] These characteristics make this compound a valuable tool for investigating the role of the FGF/FGFR axis in various cellular processes and a promising candidate for anticancer drug development.[2][5][6] This document provides detailed application notes and protocols for the use of this compound in cell culture experiments.
Mechanism of Action
This compound acts as an extracellular trap for FGFs, preventing their binding to FGFRs.[7] This disruption of the FGF/FGFR signaling complex inhibits the activation of downstream pathways, including the MAPK and PI3K-Akt signaling cascades.[4] The inhibition of these pathways leads to reduced cell proliferation, induction of apoptosis, and decreased cell migration in FGF-dependent cell lines.[1][8]
Data Presentation: Working Concentrations and Conditions
The optimal working concentration of this compound is cell-line dependent. The following table summarizes concentrations and treatment times reported in various studies. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
| Cell Line | Application | Working Concentration (µM) | Treatment Duration | Reference |
| KATO III | Proliferation Assay (MTT) | 1.0 - 3.0 | 72 hours | [1] |
| KMS-11 | FGFR3 Phosphorylation Inhibition | 6.0 | Not Specified | [5] |
| Mel285, 92.1, Mel270, OMM2.3 | FGFR Phosphorylation Inhibition | 15 | 3 hours | [8] |
| Mel285, 92.1 | Apoptosis Analysis | 15 | 12 hours | [8] |
| Mel285 | Cell Migration Assay | 6.0 | 4 - 18 hours | [8] |
| 92.1, Mel270 | Cell Adhesion Assay | 15 | 1 - several hours | [9] |
| 92.1, Mel270, Mel285 | Aldehyde Dehydrogenase (ALDH) Activity | 7.0 - 15 | 24 hours | [10] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTT)
This protocol is adapted from a study on KATO III cells and is suitable for assessing the effect of this compound on cell viability and proliferation.[1]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Target cells (e.g., KATO III)
-
Complete cell culture medium (e.g., RPMI with 1% FBS)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.1, 1.0, 3.0, 10 µM). Include a vehicle control (e.g., DMSO) at the same final concentration as in the this compound-treated wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 595 nm with a reference wavelength of 630 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Western Blot Analysis of FGFR Pathway Phosphorylation
This protocol is a general guide based on methodologies used to assess the effect of this compound on FGFR signaling.[8]
Materials:
-
This compound stock solution
-
Target cells (e.g., Mel285, 92.1)
-
Complete cell culture medium
-
6-well plates or larger culture dishes
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-FGFR, anti-FGFR, anti-phospho-ERK1/2, anti-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentration of this compound (e.g., 15 µM) for the specified time (e.g., 3 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific experimental setup. Always refer to the original publications for more detailed information.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Synthesis, Structural Elucidation, and Biological Evaluation of this compound, an Orally Available Fibroblast Growth Factor (FGF) Ligand Trap for the Treatment of FGF-Dependent Lung Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. adooq.com [adooq.com]
- 4. ora.uniurb.it [ora.uniurb.it]
- 5. iris.unibs.it [iris.unibs.it]
- 6. Chemical modification of this compound leads to a specific FGF-trap with antitumor activity in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for NSC12 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC12 is a potent, orally available, small-molecule pan-Fibroblast Growth Factor (FGF) trap. It functions by binding to FGFs, thereby inhibiting their interaction with FGF receptors (FGFRs). This disruption of the FGF/FGFR signaling pathway has been shown to impede tumor growth, angiogenesis, and metastasis in various preclinical cancer models. These application notes provide detailed protocols for the preparation and administration of this compound in animal studies, specifically focusing on murine models.
Data Presentation: In Vivo Administration of this compound
The following table summarizes the key parameters for the administration of this compound in animal studies based on available preclinical data.
| Parameter | Details |
| Compound | This compound |
| Mechanism of Action | Pan-FGF trap, inhibits FGF/FGFR interaction |
| Animal Model | C57BL/6 mice |
| Administration Routes | Intraperitoneal (i.p.), Oral (p.o.) |
| Dosage Range (i.p.) | 2.5 - 10 mg/kg |
| Vehicle (Oral) | Sodium Carboxymethyl Cellulose (CMC-Na) |
| Vehicle (Intraperitoneal) | DMSO and Saline |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration (p.o.)
This protocol describes the preparation of a homogenous suspension of this compound for oral gavage in mice.
Materials:
-
This compound powder
-
Sodium Carboxymethyl Cellulose (CMC-Na)
-
Sterile distilled water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Syringes (1 mL)
Procedure:
-
Prepare the Vehicle: Prepare a 0.5% (w/v) solution of CMC-Na in sterile distilled water. To do this, slowly add 0.5 g of CMC-Na to 100 mL of sterile distilled water while stirring continuously until fully dissolved. Autoclave the solution to ensure sterility.
-
Calculate Required Amounts: Determine the total volume of the this compound suspension needed based on the number of animals, the dose, and the administration volume (typically 10 mL/kg body weight). Calculate the required mass of this compound and the volume of the 0.5% CMC-Na vehicle.
-
Prepare the this compound Suspension:
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of the 0.5% CMC-Na solution to the tube.
-
Vortex the tube vigorously for 5-10 minutes to ensure the formation of a homogenous suspension. Visually inspect the suspension to ensure there are no large aggregates.
-
-
Administration:
-
Weigh each mouse immediately before dosing to determine the precise administration volume.
-
Gently restrain the mouse and administer the this compound suspension using an appropriately sized oral gavage needle attached to a 1 mL syringe.
-
Insert the gavage needle carefully along the side of the mouth and advance it down the esophagus into the stomach.
-
Administer the suspension slowly and smoothly.
-
Monitor the animal for a few minutes post-administration to ensure no adverse reactions.
-
Protocol 2: Preparation of this compound for Intraperitoneal Administration (i.p.)
This protocol outlines the preparation of a clear solution of this compound for intraperitoneal injection in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile-filtered
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
-
Syringes (1 mL)
-
Needles (25-27 gauge)
Procedure:
-
Calculate Required Amounts: Determine the total volume of the this compound solution needed based on the number of animals, the dose, and the injection volume (typically 5-10 mL/kg body weight). Calculate the required mass of this compound.
-
Prepare the this compound Stock Solution:
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add a small volume of DMSO to dissolve the this compound powder completely. Based on solubility data, a concentration of up to 10 mg/mL in DMSO can be achieved. Vortex thoroughly to ensure complete dissolution.
-
-
Prepare the Final Dosing Solution:
-
Further dilute the this compound stock solution with sterile saline to the final desired concentration. The final concentration of DMSO should be kept to a minimum (ideally ≤10%) to avoid toxicity. For example, to achieve a 10% DMSO solution, 1 part of the DMSO stock is mixed with 9 parts of sterile saline.
-
Mix the final solution thoroughly by vortexing. Ensure the solution remains clear.
-
-
Administration:
-
Weigh each mouse immediately before injection to determine the precise injection volume.
-
Restrain the mouse by securing the scruff of the neck and turning it to expose the abdomen.
-
Insert the needle (bevel up) at a 15-30 degree angle into the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
-
Inject the solution smoothly.
-
Withdraw the needle and return the animal to its cage. Monitor for any signs of distress.
-
Mandatory Visualization
FGF/FGFR Signaling Pathway and Inhibition by this compound
Application Notes: Measuring Cell Proliferation with NSC12
Introduction
NSC12 is an orally available, small-molecule pan-FGF trap that effectively inhibits the interaction between Fibroblast Growth Factors (FGFs) and their receptors (FGFRs).[1][2] By binding to multiple FGF ligands, this compound acts as an extracellular trap, preventing FGFR activation and the subsequent downstream signaling events that drive cell growth.[1][3][4] Its mechanism of action involves interfering with the binding of FGFs to FGFRs, which in turn inhibits the phosphorylation of FGFR1, FGFR2, FGFR3, and FGFR4.[1] This blockade disrupts crucial signaling pathways, including the MAPK and PI3K-Akt cascades, which are pivotal for cell proliferation and survival.[5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this compound to study and quantify its inhibitory effects on the proliferation of FGF-dependent cell lines. The primary application is in oncology research, particularly for cancers where aberrant FGF/FGFR signaling is a known driver of tumor progression, such as in certain lung cancers, multiple myeloma, and uveal melanoma.[2][6][7]
Mechanism of Action: this compound Inhibition of the FGF Signaling Pathway
This compound functions by sequestering FGF ligands, thereby preventing the formation of the FGF-FGFR-Heparan Sulfate ternary complex required for receptor dimerization and activation. This action effectively halts the signal transduction cascade that promotes cell division and survival. The diagram below illustrates this inhibitory mechanism.
Experimental Protocol: MTT Assay for Cell Proliferation
This protocol details the use of a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the anti-proliferative effects of this compound on adherent cancer cells. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals, a reaction catalyzed by dehydrogenase enzymes. The quantity of formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.
Materials and Reagents:
-
FGF-dependent cancer cell line (e.g., KATO III, KMS-11)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound compound (stock solution in DMSO)
-
Recombinant human FGF (e.g., FGF2)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT Reagent (5 mg/mL in PBS)
-
Solubilization Solution (e.g., 0.1 N HCl in anhydrous isopropanol (B130326) or a commercial detergent reagent)[8]
-
96-well flat-bottom tissue culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm, reference at 630 nm)
Procedure:
-
Cell Seeding: a. Culture cells to ~80% confluency. b. Harvest cells using Trypsin-EDTA, neutralize, and centrifuge. c. Resuspend the cell pellet in a culture medium (e.g., RPMI with 1% FBS) and perform a cell count. d. Dilute the cell suspension to the optimal seeding density (determined empirically, typically 5,000-10,000 cells/well). e. Seed 100 µL of the cell suspension into each well of a 96-well plate.[1] f. Include wells for "medium only" blanks. g. Incubate the plate for 24 hours to allow cells to attach.[1]
-
This compound Treatment: a. Prepare serial dilutions of this compound in the appropriate culture medium. A typical concentration range might be 0.1 µM to 50 µM. Remember to include a vehicle control (DMSO) at the same final concentration as the highest this compound dose. b. If the cell line's proliferation is FGF-dependent, add a constant, sub-maximal concentration of the relevant FGF (e.g., 30 ng/mL FGF2) to the treatment media.[1] c. After 24 hours of incubation, carefully remove the medium from the wells. d. Add 100 µL of the prepared treatment media (containing FGF and varying concentrations of this compound or vehicle) to the appropriate wells. e. Incubate the plate for an additional 48-72 hours.[1]
-
MTT Assay: a. Following the treatment incubation, add 10 µL of MTT Reagent (5 mg/mL) to each well.[8] b. Incubate the plate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals. c. Carefully remove the medium containing MTT from each well without disturbing the crystals. d. Add 100 µL of Solubilization Solution to each well.[8] e. Place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals. Alternatively, leave at room temperature in the dark for 2 hours.
-
Data Acquisition: a. Measure the absorbance of each well using a microplate reader at a test wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.[1][8]
-
Data Analysis: a. Subtract the average absorbance of the "medium only" blank wells from all other absorbance readings. b. The percentage of cell proliferation inhibition is calculated as follows: % Inhibition = (1 - (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells)) * 100 c. Plot the % Inhibition against the log of the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits cell proliferation by 50%).
Experimental Workflow Diagram
The following diagram provides a visual summary of the key steps in the this compound cell proliferation assay.
Data Presentation and Interpretation
Quantitative data should be organized systematically to facilitate analysis and comparison. Results are typically presented as the mean ± standard deviation (SD) from at least three independent experiments.
Table 1: Effect of this compound on KATO III Cell Proliferation
| This compound Concentration (µM) | Mean Absorbance (570 nm) ± SD | % Proliferation Inhibition |
|---|---|---|
| 0 (Vehicle Control) | 1.152 ± 0.085 | 0% |
| 0.1 | 1.098 ± 0.072 | 4.7% |
| 0.3 | 0.981 ± 0.066 | 14.8% |
| 1.0 | 0.755 ± 0.051 | 34.5% |
| 3.0 | 0.569 ± 0.043 | 50.6% |
| 10 | 0.284 ± 0.030 | 75.4% |
| 30 | 0.112 ± 0.019 | 90.3% |
Data are hypothetical and for illustrative purposes only.
Table 2: Troubleshooting Common Assay Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
|---|---|---|
| High Background | Medium contains components (e.g., phenol (B47542) red, ascorbic acid) that interfere with the reading. Contamination with bacteria or yeast. | Use a medium without phenol red for the assay. Check cultures for contamination before adding MTT reagent. |
| Low Signal | Cell number per well is too low. Incubation time with MTT is too short. Cells are not proliferating properly. | Optimize cell seeding density. Increase MTT incubation time (up to 24 hours may be needed for some cells). Verify proper culture conditions (medium, CO2, temperature). |
| High Variability | Inconsistent cell seeding. Pipetting errors (especially with DMSO or solubilizer). Edge effects in the 96-well plate. | Ensure the cell suspension is homogenous before seeding. Use calibrated pipettes. Avoid using the outermost wells of the plate. |
| No this compound Effect | The cell line may be FGF-independent.[1] Incorrect this compound concentration or degradation of the compound. | Confirm the FGF/FGFR dependency of your cell line via Western blot for phosphorylated FGFR. Verify the integrity and concentration of the this compound stock. |
References
- 1. selleckchem.com [selleckchem.com]
- 2. Synthesis, Structural Elucidation, and Biological Evaluation of this compound, an Orally Available Fibroblast Growth Factor (FGF) Ligand Trap for the Treatment of FGF-Dependent Lung Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ora.uniurb.it [ora.uniurb.it]
- 6. Chemical modification of this compound leads to a specific FGF-trap with antitumor activity in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol Online: Cell Proliferation Assay [protocol-online.org]
Application Notes and Protocols: Western Blot Analysis of Phosphorylated FGFR Following NSC12 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction The Fibroblast Growth Factor (FGF) signaling pathway is a critical regulator of various cellular processes, including proliferation, survival, differentiation, and migration.[1][2] The pathway is initiated by the binding of FGF ligands to Fibroblast Growth Factor Receptors (FGFRs), which are transmembrane receptor tyrosine kinases.[1] Aberrant activation of the FGF/FGFR axis through receptor amplification, mutations, or ligand overexpression is a known driver in several human cancers.[3][4]
NSC12 is a small molecule that acts as an orally available, pan-FGF trap.[5][6] It functions by binding to various FGF ligands, thereby preventing them from interacting with and activating their corresponding receptors.[5][7] This inhibition of ligand-receptor interaction blocks the subsequent dimerization and autophosphorylation of FGFRs, leading to the suppression of downstream signaling cascades.[5][8] Western blotting is a fundamental immunoassay used to verify the on-target effect of this compound by measuring the reduction in FGFR phosphorylation (p-FGFR). These application notes provide a comprehensive protocol for this analysis.
Signaling Pathway and Mechanism of Action
Upon binding of an FGF ligand, FGFRs dimerize, leading to the autophosphorylation of specific tyrosine residues in their intracellular kinase domains.[9][10] This activation initiates several downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[1][10] this compound acts as an FGF trap, sequestering FGF ligands in the extracellular space.[6][7] This action prevents the initial ligand-receptor binding event, thereby inhibiting receptor phosphorylation and blocking all subsequent downstream signaling.
References
- 1. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 2. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the FGF/FGFR System Induces Apoptosis in Lung Cancer Cells via c-Myc Downregulation and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fibroblast growth factor receptor-mediated signals contribute to the malignant phenotype of non-small cell lung cancer cells: therapeutic implications and synergism with epidermal growth factor receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Synthesis, Structural Elucidation, and Biological Evaluation of this compound, an Orally Available Fibroblast Growth Factor (FGF) Ligand Trap for the Treatment of FGF-Dependent Lung Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of the FGF/FGFR System Induces Apoptosis in Lung Cancer Cells via c-Myc Downregulation and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 10. aacrjournals.org [aacrjournals.org]
Application Notes: NSC12 for In Vivo Preclinical Studies
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis, Structural Elucidation, and Biological Evaluation of this compound, an Orally Available Fibroblast Growth Factor (FGF) Ligand Trap for the Treatment of FGF-Dependent Lung Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. adooq.com [adooq.com]
- 4. medkoo.com [medkoo.com]
- 5. Pharmacokinetic evaluation of poorly soluble compounds formulated as nano- or microcrystals after intraperitoneal injection to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Measuring NSC12 Efficacy in a 3D Spheroid Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
Three-dimensional (3D) cell culture models, particularly tumor spheroids, are increasingly recognized for their physiological relevance in mimicking the complex tumor microenvironment, which includes gradients in nutrients, oxygen, and proliferative states.[1][2] This makes them superior to traditional 2D cell cultures for evaluating the efficacy of novel anti-cancer compounds.[3][4] NSC12 is an orally available, pan-Fibroblast Growth Factor (FGF) trap that functions by inhibiting the interaction between FGF and its receptors (FGFRs).[5][6][7] This interference with the FGF/FGFR signaling axis has been shown to inhibit tumor growth, angiogenesis, and metastasis in various FGF-dependent cancer models.[5][8]
This application note provides detailed protocols for assessing the efficacy of this compound in a 3D spheroid model. The described methods include spheroid generation, cell viability assessment using the CellTiter-Glo® 3D assay, apoptosis induction measurement via the Caspase-Glo® 3/7 assay, and analysis of protein expression changes through Western blotting.
Signaling Pathway of this compound Action
This compound acts as an extracellular trap for FGF, preventing its binding to FGFR. This inhibition blocks the subsequent activation of downstream signaling pathways critical for cancer cell proliferation and survival, such as the RAS/MAPK and PI3K/AKT pathways, and ultimately leads to the induction of apoptosis.[5][8]
Experimental Workflow
The overall experimental workflow for evaluating this compound efficacy in a 3D spheroid model involves spheroid generation, treatment with this compound, and subsequent downstream analysis to assess its effects on cell viability, apoptosis, and protein expression.
Experimental Protocols
Protocol 1: 3D Spheroid Formation
This protocol describes the generation of tumor spheroids using ultra-low attachment (ULA) plates.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well round-bottom ULA plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cells in T-75 flasks to 80-90% confluency.[9]
-
Wash cells with PBS and detach using Trypsin-EDTA.[9]
-
Neutralize trypsin with complete medium and collect the cell suspension.[10]
-
Centrifuge the cells at 200 x g for 5 minutes and resuspend the pellet in fresh medium.[9]
-
Determine cell concentration and viability.
-
Dilute the cell suspension to the desired seeding density (e.g., 2,000-5,000 cells/well).
-
Dispense 100 µL of the cell suspension into each well of a 96-well ULA plate.[11]
-
Centrifuge the plate at 200 x g for 3 minutes to facilitate cell aggregation.[10]
-
Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 3-4 days to allow for spheroid formation.[9]
-
Monitor spheroid formation daily using an inverted microscope.
Protocol 2: this compound Treatment and Viability Assay (CellTiter-Glo® 3D)
This protocol outlines the treatment of spheroids with this compound and the subsequent assessment of cell viability.
Materials:
-
3D spheroids in a 96-well ULA plate
-
This compound stock solution (in DMSO)
-
Complete culture medium
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in complete culture medium at 2X the final desired concentrations. Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
After 3-4 days of spheroid formation, carefully add 100 µL of the 2X this compound dilutions to the corresponding wells, bringing the total volume to 200 µL.[9]
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[9]
-
Equilibrate the spheroid plate and the CellTiter-Glo® 3D reagent to room temperature for approximately 30 minutes.[12]
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of cell culture medium in each well (e.g., 200 µL).[12]
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.[12]
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[12]
-
Measure the luminescence using a plate-reading luminometer.[9]
Protocol 3: Apoptosis Assay (Caspase-Glo® 3/7)
This protocol measures the induction of apoptosis by quantifying the activity of caspases 3 and 7.
Materials:
-
Treated spheroids in a 96-well ULA plate
-
Caspase-Glo® 3/7 Assay System
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Following this compound treatment as described in Protocol 2, equilibrate the spheroid plate and the Caspase-Glo® 3/7 Reagent to room temperature.[10][13]
-
Add a volume of Caspase-Glo® 3/7 Reagent to each well equal to the volume of culture medium (e.g., 200 µL).[10][13]
-
Mix the contents gently on an orbital shaker for 30-60 seconds.[10]
-
Incubate the plate at room temperature for 1-3 hours, protected from light.[10]
-
Measure the luminescence using a plate-reading luminometer.[10][13]
Protocol 4: Western Blot Analysis
This protocol describes the extraction of proteins from 3D spheroids for analysis by Western blot.
Materials:
-
Treated spheroids
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Microcentrifuge tubes
-
Sonicator or syringe with a fine-gauge needle
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and blotting membranes
-
Primary and secondary antibodies (e.g., for p-FGFR, p-ERK, p-AKT, cleaved PARP, cleaved Caspase-3, and a loading control like β-actin or GAPDH)
-
Chemiluminescent substrate and imaging system
Procedure:
-
Collect spheroids from each treatment condition by carefully aspirating the medium and transferring them to a microcentrifuge tube using a wide-bore pipette tip. It may be necessary to pool multiple spheroids per condition to obtain sufficient protein.[14]
-
Wash the spheroids twice with ice-cold PBS, centrifuging at a low speed (e.g., 200 x g) for 5 minutes between washes.[14]
-
Aspirate the final PBS wash and add an appropriate volume of ice-cold RIPA lysis buffer.
-
Disrupt the spheroids by sonicating on ice or by passing the lysate through a syringe and needle.[14]
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C for 15 minutes to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a BCA assay.
-
Proceed with standard Western blot procedures: load equal amounts of protein onto an SDS-PAGE gel, transfer to a membrane, block, incubate with primary and secondary antibodies, and detect with a chemiluminescent substrate.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of this compound on Spheroid Viability
| This compound Conc. (µM) | Luminescence (RLU ± SD) | % Viability (Normalized to Vehicle) |
| 0 (Vehicle) | 980,000 ± 65,000 | 100% |
| 0.1 | 955,000 ± 58,000 | 97.4% |
| 1 | 750,000 ± 42,000 | 76.5% |
| 10 | 320,000 ± 28,000 | 32.7% |
| 50 | 85,000 ± 12,000 | 8.7% |
| 100 | 45,000 ± 9,000 | 4.6% |
Table 2: Effect of this compound on Caspase-3/7 Activity
| This compound Conc. (µM) | Luminescence (RLU ± SD) | Fold Change in Caspase Activity (vs. Vehicle) |
| 0 (Vehicle) | 15,000 ± 2,100 | 1.0 |
| 0.1 | 16,500 ± 2,300 | 1.1 |
| 1 | 45,000 ± 5,500 | 3.0 |
| 10 | 150,000 ± 18,000 | 10.0 |
| 50 | 285,000 ± 31,000 | 19.0 |
| 100 | 315,000 ± 35,000 | 21.0 |
Table 3: Densitometry Analysis of Western Blot Results
| Treatment | p-FGFR (Normalized) | p-ERK (Normalized) | p-AKT (Normalized) | Cleaved PARP (Normalized) |
| Vehicle | 1.00 | 1.00 | 1.00 | 1.00 |
| This compound (10 µM) | 0.25 | 0.35 | 0.40 | 4.50 |
| This compound (50 µM) | 0.05 | 0.10 | 0.15 | 8.20 |
Conclusion
The protocols detailed in this application note provide a robust framework for evaluating the anti-cancer efficacy of this compound in a physiologically relevant 3D spheroid model. By assessing cell viability, apoptosis induction, and the modulation of key signaling proteins, researchers can gain comprehensive insights into the mechanism of action of this compound and its therapeutic potential. The use of 3D models in drug discovery is crucial for bridging the gap between in vitro studies and clinical outcomes.[1][15]
References
- 1. benthamscience.com [benthamscience.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | High-Content Monitoring of Drug Effects in a 3D Spheroid Model [frontiersin.org]
- 4. resources.revvity.com [resources.revvity.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Synthesis, Structural Elucidation, and Biological Evaluation of this compound, an Orally Available Fibroblast Growth Factor (FGF) Ligand Trap for the Treatment of FGF-Dependent Lung Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. corning.com [corning.com]
- 12. promega.com [promega.com]
- 13. promega.com [promega.com]
- 14. researchgate.net [researchgate.net]
- 15. Analysing Drug Response in 3D Spheroid Culture Models – faCellitate [facellitate.com]
Application Notes and Protocols: NSC12 in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC12 is an orally available small molecule that functions as a pan-Fibroblast Growth Factor (FGF) trap. By binding to FGFs, this compound prevents their interaction with FGF receptors (FGFRs), thereby inhibiting the activation of downstream signaling pathways that are crucial for tumor cell proliferation, survival, angiogenesis, and drug resistance. Aberrant activation of the FGF/FGFR signaling axis has been implicated in the progression of various cancers and is associated with resistance to conventional chemotherapeutic agents.
This document provides detailed application notes and experimental protocols for investigating the synergistic anti-cancer effects of this compound in combination with standard chemotherapy drugs: cisplatin, doxorubicin, and paclitaxel. The provided protocols are intended to serve as a comprehensive guide for researchers to evaluate the potential of this compound as a chemosensitizing agent.
Data Presentation
The following tables summarize illustrative quantitative data on the in vitro cytotoxicity of this compound and its combination with standard chemotherapies. It is critical to note that these values are representative and should be determined experimentally for each specific cell line and set of laboratory conditions.
Table 1: Illustrative Single-Agent Cytotoxicity (IC50) of this compound and Chemotherapeutic Agents
| Cell Line | Compound | Illustrative IC50 (µM) - 72h |
| Lung Cancer (A549) | This compound | 15 |
| Cisplatin | 10 | |
| Doxorubicin | 0.5 | |
| Paclitaxel | 0.05 | |
| Breast Cancer (MCF-7) | This compound | 20 |
| Cisplatin | 8 | |
| Doxorubicin | 0.8 | |
| Paclitaxel | 0.02 |
Table 2: Illustrative Combination Indices (CI) for this compound and Chemotherapy Combinations
The synergistic, additive, or antagonistic effects of drug combinations can be quantified using the Combination Index (CI) method developed by Chou and Talalay.[1][2][3]
| Combination (Fixed Ratio) | Effect Level (Fraction Affected, Fa) | Illustrative Combination Index (CI) | Interpretation |
| This compound + Cisplatin | 0.50 | 0.65 | Synergy |
| 0.75 | 0.50 | Strong Synergy | |
| 0.90 | 0.40 | Very Strong Synergy | |
| This compound + Doxorubicin | 0.50 | 0.70 | Synergy |
| 0.75 | 0.55 | Strong Synergy | |
| 0.90 | 0.45 | Very Strong Synergy | |
| This compound + Paclitaxel | 0.50 | 0.75 | Synergy |
| 0.75 | 0.60 | Strong Synergy | |
| 0.90 | 0.50 | Very Strong Synergy |
CI < 0.9 indicates synergism, CI = 0.9 - 1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
Mechanism of this compound as an FGF trap.
Synergistic Signaling Pathway with Chemotherapy
Synergistic action of this compound and chemotherapy.
Experimental Workflow for Synergy Assessment
Workflow for in vitro synergy studies.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for IC50 and Combination Index Determination
This protocol is designed to assess the cytotoxic effects of this compound and chemotherapy, both individually and in combination, and to calculate the Combination Index (CI) to determine synergy.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Chemotherapeutic agent (Cisplatin, Doxorubicin, or Paclitaxel; stock solutions in appropriate solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
DMSO (for formazan (B1609692) solubilization)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Single-Agent Dose-Response: Prepare serial dilutions of this compound and each chemotherapeutic agent in complete medium. Add 100 µL of each dilution to the respective wells.
-
Combination Treatment: Prepare a matrix of drug concentrations. A common approach is to use a fixed ratio of the two drugs based on their individual IC50 values. Add 100 µL of the drug combinations to the wells.
-
Include vehicle control (DMSO or other solvent) and untreated control wells.
-
Incubate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT reagent to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the untreated control.
-
Determine the IC50 values for each single agent using non-linear regression analysis.
-
Calculate the Combination Index (CI) for the combination treatments using software like CompuSyn, which is based on the Chou-Talalay method.[1][2][3]
-
Protocol 2: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This protocol quantifies the induction of apoptosis in response to the combination treatment.
Materials:
-
Cancer cells treated as described in Protocol 1 (in 6-well plates).
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
Flow cytometer.
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Treatment:
-
Treat cells in 6-well plates with this compound, the chemotherapeutic agent, or the combination at predetermined concentrations (e.g., IC50 values) for 48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol assesses the effect of the combination treatment on cell cycle distribution.
Materials:
-
Cancer cells treated as described in Protocol 1 (in 6-well plates).
-
Cold 70% ethanol (B145695).
-
Propidium Iodide (PI) staining solution (containing PI and RNase A).
-
Flow cytometer.
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells in 6-well plates with this compound, the chemotherapeutic agent, or the combination for 24-48 hours.
-
Harvest cells by trypsinization and wash with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in cold 70% ethanol while vortexing gently to prevent clumping.
-
Fix the cells for at least 2 hours at 4°C.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 4: Western Blot Analysis of Signaling Pathways
This protocol is used to investigate the molecular mechanisms underlying the synergistic effects by examining changes in key signaling proteins.
Materials:
-
Cancer cells treated as described in Protocol 1.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-FGFR, anti-p-AKT, anti-p-ERK, anti-cleaved PARP, anti-Bcl-2, anti-Bax).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Extraction:
-
Lyse the treated cells with RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Separate protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Conclusion
The combination of the FGF trap this compound with conventional chemotherapeutic agents represents a promising strategy to enhance anti-cancer efficacy. The protocols outlined in this document provide a comprehensive framework for the in vitro evaluation of this combination therapy. By elucidating the synergistic interactions and the underlying molecular mechanisms, these studies can contribute to the development of more effective cancer treatments.
References
Application Notes and Protocols for NSC12 Treatment in Multiple Myeloma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC12 is a steroidal derivative that functions as a pan-Fibroblast Growth Factor (FGF) trap, demonstrating significant anti-tumor activity in multiple myeloma (MM). By sequestering FGFs, this compound effectively inhibits the FGF/FGFR signaling pathway, a critical axis for the proliferation, survival, and angiogenesis of myeloma cells. These application notes provide a comprehensive overview of the in vitro effects of this compound on multiple myeloma cell lines, detailed protocols for key experimental assays, and a summary of its mechanism of action. A chemically modified, more specific derivative, compound 25b (a pregnane (B1235032) 3-keto 20R derivative of this compound), has also been developed to block MM cell proliferation by inhibiting FGF-dependent receptor activation.[1]
Mechanism of Action
This compound exerts its anti-myeloma effects by acting as an extracellular FGF trap. This prevents FGFs from binding to their receptors (FGFRs), leading to the inhibition of FGFR autophosphorylation and the blockade of downstream pro-survival signaling cascades. Key pathways affected include the RAS/MAPK, PI3K/Akt, and JAK/STAT pathways. A pivotal consequence of this inhibition is the proteasomal degradation of the oncoprotein c-Myc. The downregulation of c-Myc induces mitochondrial oxidative stress, DNA damage, and ultimately, apoptosis in multiple myeloma cells.
Signaling Pathway
Caption: this compound inhibits the FGF/FGFR signaling pathway, leading to c-Myc degradation and apoptosis.
Data Presentation
Table 1: Effect of this compound on the Viability of Multiple Myeloma Cell Lines
| Cell Line | Treatment Duration (hours) | This compound Concentration (µM) | % Viable Cells (Relative to Control) |
| KMS-11 | 72 | 3 | ~70% |
| 6 | ~40% | ||
| 12 | ~20% | ||
| RPMI8226 | 72 | 3 | ~80% |
| 6 | ~55% | ||
| 12 | ~30% | ||
| OPM-2 | 72 | 6 | ~60% |
| U-266 | 72 | 6 | ~75% |
Table 2: Effect of this compound on Apoptosis in Multiple Myeloma Cell Lines
| Cell Line | Treatment Duration (hours) | This compound Concentration (µM) | % Apoptotic Cells (Annexin V+) |
| KMS-11 | 48 | 6 | ~35% |
| 72 | 6 | ~50% | |
| RPMI8226 | 48 | 6 | ~25% |
| 72 | 6 | ~40% |
Table 3: Effect of this compound on Cell Cycle Distribution in Multiple Myeloma Cell Lines
| Cell Line | Treatment Duration (hours) | This compound Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| KMS-11 | 72 | 6 | Increased | Decreased | No significant change |
| RPMI8226 | 72 | 6 | Increased | Decreased | No significant change |
Experimental Workflow
Caption: Workflow for evaluating the in vitro effects of this compound on multiple myeloma cell lines.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the dose-dependent effect of this compound on the viability of multiple myeloma cell lines.
Materials:
-
Multiple myeloma cell lines (e.g., KMS-11, RPMI8226)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed multiple myeloma cells in a 96-well plate at a density of 2 x 10⁴ to 3 x 10⁴ cells per well in 100 µL of culture medium.[2]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium. The final concentrations should range from 0.1 µM to 50 µM. Include a vehicle control (DMSO).
-
Add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate, carefully remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound in multiple myeloma cell lines.
Materials:
-
Multiple myeloma cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed 1 x 10⁶ cells in a T25 flask and treat with the desired concentration of this compound (e.g., 6 µM) or vehicle control for 24, 48, and 72 hours.[3]
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.[3]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[4]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on the cell cycle distribution of multiple myeloma cell lines.
Materials:
-
Multiple myeloma cell lines
-
This compound
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI)/RNase A staining solution
-
Flow cytometer
Protocol:
-
Treat 1-2 x 10⁶ cells with this compound or vehicle control for the desired time (e.g., 72 hours).
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI/RNase A staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
Objective: To analyze the effect of this compound on the expression and phosphorylation of key proteins in the FGF/FGFR signaling pathway.
Materials:
-
Multiple myeloma cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-c-Myc, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and transfer membranes
-
Chemiluminescent substrate and imaging system
Protocol:
-
Treat cells with this compound as required.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the protein expression to a loading control such as β-actin.
References
- 1. Chemical modification of this compound leads to a specific FGF-trap with antitumor activity in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screening of Multiple Myeloma by Polyclonal Rabbit Anti-Human Plasmacytoma Cell Immunoglobulin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for NSC12 in an Orthotopic Cancer Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC12 is a potent and orally available small molecule that functions as a pan-Fibroblast Growth Factor (FGF) trap.[1][2][3] It effectively inhibits the interaction between FGFs and their receptors (FGFRs), a signaling axis frequently deregulated in various cancers and implicated in tumor growth, angiogenesis, and metastasis.[1][4] Orthotopic cancer models, which involve implanting cancer cells into their corresponding organ of origin, provide a more clinically relevant tumor microenvironment compared to traditional subcutaneous models.[5][6][7] This document provides detailed application notes and protocols for the utilization of this compound in an orthotopic lung cancer model, a valuable tool for preclinical evaluation of this anti-cancer agent.
Mechanism of Action: Targeting the FGF/FGFR Signaling Pathway
This compound exerts its anti-tumor effects by acting as an extracellular trap for FGFs, thereby preventing their binding to and activation of FGFRs.[1] This blockade of the FGF/FGFR signaling cascade inhibits downstream pathways crucial for cancer cell proliferation, survival, and angiogenesis, including the RAS-MAPK and PI3K-AKT pathways.[4][8][9]
Caption: FGF/FGFR signaling pathway and the inhibitory action of this compound.
Data Presentation: Preclinical Efficacy of this compound
Table 1: In Vitro Activity of this compound
| Cell Line | Cancer Type | Assay | Endpoint | This compound Concentration (µM) | Result | Reference |
| KATO III | Gastric Cancer | MTT Assay | Proliferation | 1.0 - 3.0 | Inhibition of FGF-dependent proliferation | [Source] |
| Multiple Myeloma Cells | Multiple Myeloma | Proliferation Assay | Proliferation | Not Specified | Potent inhibition | [2] |
| Murine and Human Lung Cancer Cells | Lung Cancer | Proliferation Assay | Proliferation | Not Specified | Inhibition of FGF-dependent proliferation | [3] |
Table 2: In Vivo Antitumor Activity of an this compound Derivative
| Cancer Model | Animal Model | Treatment | Dosing Schedule | Primary Outcome | Result | Reference |
| Multiple Myeloma Xenograft | NOD/SCID Mice | Compound 25b (this compound derivative) | Not Specified | Tumor Growth | Slowing of MM growth in vivo | [10] |
| FGF-dependent Murine and Human Tumor Models | Mice | This compound | Parenteral and oral | Tumor Growth, Angiogenesis, Metastasis | Inhibition of FGFR activation and tumor progression | [Source] |
Experimental Protocols
This section provides a detailed methodology for utilizing this compound in an orthotopic lung cancer model in mice.
Cell Culture and Preparation
-
Cell Line: A human non-small cell lung cancer (NSCLC) cell line expressing luciferase, such as A549-luc, is recommended for non-invasive tumor monitoring.[11]
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Preparation for Implantation:
-
Harvest cells at 80-90% confluency using trypsin-EDTA.
-
Wash cells twice with sterile, ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a 1:1 mixture of PBS and Matrigel® on ice to a final concentration of 2 x 10^7 cells/mL.[12] Keep the cell suspension on ice until injection.
-
Orthotopic Lung Tumor Implantation
-
Animal Model: Use immunodeficient mice, such as athymic nude or NOD/SCID mice (6-8 weeks old).
-
Surgical Procedure:
-
Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance).
-
Place the mouse in the right lateral decubitus position.
-
Make a small skin incision (approximately 5 mm) on the left lateral thorax, parallel to the ribs.
-
Carefully dissect the underlying muscle to expose the intercostal space.
-
Using a 30-gauge needle attached to a 1 mL syringe, inject 50 µL of the cell suspension (containing 1 x 10^6 cells) directly into the left lung parenchyma to a depth of 5-7 mm.[11][12]
-
Hold the needle in place for 10 seconds to prevent leakage.
-
Withdraw the needle and close the incision with surgical clips or sutures.
-
Administer appropriate postoperative analgesics as per institutional guidelines.
-
Caption: Experimental workflow for orthotopic lung tumor implantation.
This compound Formulation and Administration
This compound is orally available.[3] The following protocol describes the preparation of this compound for oral gavage.
-
Vehicle Preparation (0.5% Methylcellulose):
-
Heat one-third of the required volume of sterile water to 60-80°C.
-
Slowly add methylcellulose (B11928114) powder while stirring to wet the powder.
-
Add the remaining two-thirds of the volume as cold sterile water and continue stirring until a clear, viscous solution is formed.
-
-
This compound Suspension Preparation:
-
Weigh the required amount of this compound powder.
-
Triturate the powder to a fine consistency.
-
Create a paste by adding a small amount of the 0.5% methylcellulose vehicle.
-
Gradually add the remaining vehicle while stirring to achieve the desired final concentration (e.g., 10 mg/mL).
-
-
Administration:
-
Administer the this compound suspension to mice via oral gavage using a 20-22 gauge, 1.5-inch curved feeding needle.[13][14]
-
A suggested starting dose for in vivo efficacy studies with a novel compound is in the range of 25-100 mg/kg, administered daily. Dose-response studies are recommended to determine the optimal therapeutic dose.
-
The control group should receive the vehicle (0.5% methylcellulose) only.
-
Monitoring Tumor Growth and Efficacy
-
Bioluminescence Imaging (BLI):
-
Monitor tumor growth non-invasively once or twice weekly using an in vivo imaging system (IVIS).[11]
-
Inject mice intraperitoneally with D-luciferin (150 mg/kg) 10-15 minutes before imaging.
-
Anesthetize mice with isoflurane and acquire images.
-
Quantify the bioluminescent signal (photons/second) from the thoracic region to assess tumor burden.
-
-
Efficacy Endpoints:
-
Tumor Growth Inhibition: Compare the bioluminescent signal between the this compound-treated and vehicle-treated groups over time.
-
Survival: Monitor the survival of the mice in each group.
-
Metastasis: At the end of the study, necropsy the animals and examine major organs (e.g., contralateral lung, liver, lymph nodes) for metastases. Bioluminescence imaging of excised organs can aid in the detection of metastatic foci.
-
-
Toxicity Assessment:
-
Monitor animal body weight and general health (e.g., activity, grooming) daily.
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform histopathological analysis of major organs to assess for any treatment-related toxicity.
-
Conclusion
The use of this compound in a clinically relevant orthotopic lung cancer model provides a robust platform for evaluating its therapeutic potential. The protocols outlined in this document offer a comprehensive guide for researchers to investigate the efficacy, pharmacodynamics, and potential toxicities of this promising anti-cancer agent. Adherence to these detailed methodologies will ensure the generation of reproducible and translatable preclinical data, which is crucial for the advancement of novel cancer therapeutics into clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Structural Elucidation, and Biological Evaluation of this compound, an Orally Available Fibroblast Growth Factor (FGF) Ligand Trap for the Treatment of FGF-Dependent Lung Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. An orthotopic non-small cell lung cancer model for image-guided small animal radiotherapy platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Establishment of an orthotopic lung cancer model in nude mice and its evaluation by spiral CT - Liu - Journal of Thoracic Disease [jtd.amegroups.org]
- 8. researchgate.net [researchgate.net]
- 9. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical modification of this compound leads to a specific FGF-trap with antitumor activity in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Utility and Applications of Orthotopic Models of Human Non-Small Cell Lung Cancer (NSCLC) for the Evaluation of Novel and Emerging Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for the establishment of murine orthotopic lung tumors and the assessment of contralateral pulmonal metastasis by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. einstein.elsevierpure.com [einstein.elsevierpure.com]
Application Notes and Protocols for Studying NSC12 Resistance Using Lentiviral Transduction
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC12 is a novel pan-Fibroblast Growth Factor (FGF) trap that has demonstrated promising antitumor activity by inhibiting the FGF/FGF receptor (FGFR) signaling pathway. This pathway is a critical driver of cell proliferation, survival, and angiogenesis in many cancers. Despite the potential of this compound, the development of drug resistance remains a significant clinical challenge. Understanding the molecular mechanisms by which cancer cells acquire resistance to this compound is paramount for the development of more effective therapeutic strategies, including rational drug combinations and next-generation inhibitors.
Lentiviral vector technology provides a powerful and versatile tool for investigating the complex mechanisms of drug resistance. By enabling stable, long-term overexpression or suppression of target genes in a wide range of cell types, lentiviruses allow for the creation of robust in vitro models of drug resistance. These models are invaluable for elucidating the roles of specific genes and signaling pathways in conferring resistance to therapeutic agents like this compound.
These application notes provide a comprehensive guide to utilizing lentiviral transduction for the generation and characterization of this compound-resistant cancer cell lines. Detailed protocols for lentivirus production, cell line transduction, and the assessment of drug resistance are provided to facilitate the study of putative resistance mechanisms.
Putative Molecular Mechanisms of Resistance to this compound
While specific mechanisms of acquired resistance to this compound have yet to be fully elucidated, based on known resistance patterns to other FGFR-targeted therapies, several putative mechanisms can be hypothesized.[1][2] These can be broadly categorized as on-target alterations and activation of bypass signaling pathways.
-
Upregulation of FGF/FGFR Axis Components: Cancer cells may overcome the FGF-trapping effect of this compound by increasing the expression of FGF ligands or their receptors (FGFRs), thereby saturating the inhibitory capacity of the drug.
-
Activation of Bypass Signaling Pathways: Tumor cells can develop resistance by activating alternative signaling pathways that promote cell survival and proliferation, rendering them less dependent on the FGF/FGFR axis. Key bypass pathways include:
-
EGFR/ERBB Family Signaling: Upregulation or activating mutations in the Epidermal Growth Factor Receptor (EGFR) family of receptor tyrosine kinases (e.g., HER2/ERBB2, HER3/ERBB3) can provide an alternative route for downstream signaling.[1]
-
MET Signaling: Amplification or overexpression of the MET receptor tyrosine kinase can activate downstream pathways, compensating for FGFR inhibition.[1]
-
PI3K/AKT/mTOR Pathway: Constitutive activation of the PI3K/AKT/mTOR pathway, through mutations in key components like PIK3CA or loss of the tumor suppressor PTEN, can promote cell survival independently of upstream receptor tyrosine kinase signaling.[3][4]
-
RAS/MAPK Pathway: Mutations in RAS or other components of the MAPK pathway can lead to its constitutive activation, driving cell proliferation despite the blockade of FGFR signaling.[1][4]
-
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[5]
-
Epithelial-to-Mesenchymal Transition (EMT): The transition of cancer cells from an epithelial to a mesenchymal phenotype has been associated with resistance to various targeted therapies.[1]
Data Presentation: Quantifying this compound Resistance
The generation of this compound-resistant cell lines allows for the quantitative assessment of the degree of resistance. This is typically achieved by determining the half-maximal inhibitory concentration (IC50) of this compound in the parental (sensitive) and resistant cell lines. A significant increase in the IC50 value is indicative of acquired resistance.
Table 1: Example IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Description | This compound IC50 (µM) | Fold Resistance |
| Parental Cell Line | This compound-sensitive | [Insert experimental value] | 1 |
| Resistant Cell Line 1 | Derived from Parental | [Insert experimental value] | [Calculate] |
| Resistant Cell Line 2 | Derived from Parental | [Insert experimental value] | [Calculate] |
Note: The values in this table are placeholders and should be replaced with experimentally determined data.
Table 2: Example Gene and Protein Expression Changes in this compound-Resistant Cells
| Target | Parental Cell Line (Relative Expression) | Resistant Cell Line 1 (Relative Expression) | Resistant Cell Line 2 (Relative Expression) | Method of Analysis |
| Gene of Interest 1 (e.g., FGFR1) | 1.0 | [Insert experimental value] | [Insert experimental value] | qRT-PCR |
| Gene of Interest 2 (e.g., EGFR) | 1.0 | [Insert experimental value] | [Insert experimental value] | qRT-PCR |
| Protein of Interest 1 (e.g., p-AKT) | 1.0 | [Insert experimental value] | [Insert experimental value] | Western Blot |
| Protein of Interest 2 (e.g., ABCG2) | 1.0 | [Insert experimental value] | [Insert experimental value] | Western Blot / Flow Cytometry |
Note: This table provides a template for summarizing quantitative data on molecular changes associated with this compound resistance. The targets listed are examples and should be tailored to the specific hypotheses being investigated.
Experimental Protocols
Protocol 1: Lentivirus Production for Gene Overexpression or shRNA Knockdown
This protocol describes the generation of lentiviral particles in HEK293T cells for the subsequent transduction of target cancer cell lines.
Materials:
-
HEK293T cells
-
Lentiviral transfer plasmid (containing the gene of interest for overexpression or shRNA for knockdown)
-
Lentiviral packaging plasmids (e.g., psPAX2)
-
Lentiviral envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000, PEI)
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
0.45 µm syringe filter
-
Sterile conical tubes
Procedure:
-
Day 1: Seed HEK293T Cells
-
Plate HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.
-
-
Day 2: Transfection
-
In a sterile tube, prepare the DNA mixture: 10 µg of transfer plasmid, 7.5 µg of psPAX2, and 2.5 µg of pMD2.G in 500 µL of Opti-MEM.
-
In a separate tube, dilute the transfection reagent in 500 µL of Opti-MEM according to the manufacturer's instructions.
-
Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 15-20 minutes.
-
Carefully add the transfection complex dropwise to the HEK293T cells. Swirl the plate gently to distribute.
-
Incubate at 37°C with 5% CO₂.
-
-
Day 3 & 4: Harvest Virus
-
At 48 hours post-transfection, collect the virus-containing supernatant into a sterile conical tube.
-
Add 10 mL of fresh complete medium to the plate and return it to the incubator.
-
At 72 hours, collect the supernatant again and pool it with the 48-hour collection.
-
Centrifuge the pooled supernatant at 500 x g for 10 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm PES filter.
-
Aliquot the viral stock and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Lentiviral Transduction of Cancer Cell Lines
This protocol details the infection of target cancer cells with the produced lentivirus to generate stable cell lines with the desired genetic modification.
Materials:
-
Target cancer cell line
-
Lentiviral stock (from Protocol 1)
-
Complete growth medium
-
Polybrene (8 mg/mL stock solution)
-
Selection antibiotic (e.g., puromycin)
Procedure:
-
Day 1: Seed Target Cells
-
Plate the target cancer cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction.
-
-
Day 2: Transduction
-
Thaw the lentiviral stock on ice.
-
Remove the medium from the cells.
-
Prepare the transduction medium: add the desired amount of lentiviral supernatant and polybrene (final concentration of 4-8 µg/mL) to fresh complete growth medium. The amount of virus to add is determined by the desired Multiplicity of Infection (MOI). It is recommended to test a range of MOIs (e.g., 1, 5, 10).
-
Add the virus-containing medium to the cells.
-
Incubate at 37°C for 18-24 hours.
-
-
Day 3: Medium Change and Selection
-
Remove the virus-containing medium and replace it with fresh complete growth medium.
-
Allow the cells to recover for 24-48 hours before starting antibiotic selection.
-
Begin selection by adding the appropriate antibiotic (e.g., puromycin (B1679871) at a pre-determined optimal concentration).
-
Maintain selection for 7-14 days, replacing the medium with fresh antibiotic-containing medium every 2-3 days, until a stable, resistant population of cells is established.
-
Protocol 3: Determination of this compound IC50 using MTT Assay
This protocol outlines a method to determine the cytotoxic effects of this compound and calculate the IC50 value in parental and transduced cell lines.
Materials:
-
Parental and transduced cancer cell lines
-
This compound
-
Complete growth medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Day 1: Seed Cells
-
Seed parental and transduced cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
-
Day 2: Drug Treatment
-
Prepare a serial dilution of this compound in complete growth medium. A typical starting range would be from 0.01 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle-only control (medium with the same concentration of DMSO used to dissolve this compound).
-
-
Day 4: Cell Viability Assay
-
After 48-72 hours of incubation, add 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis
-
Normalize the absorbance data to the vehicle-only control.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for studying this compound resistance.
Caption: Signaling pathways implicated in this compound resistance.
References
- 1. Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FGF/FGFR signaling pathway involved resistance in various cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
Application Notes and Protocols for CRISPR-Cas9 Screening with NSC12
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC12 is an orally available, small-molecule pan-FGF trap that inhibits the interaction between Fibroblast Growth Factors (FGFs) and their receptors (FGFRs).[1][2][3] By preventing the formation of the FGF/FGFR signaling complex, this compound effectively blocks downstream pathways, such as the MAPK and PI3K-Akt cascades, which are crucial for cell proliferation, survival, and angiogenesis.[4] Aberrant activation of the FGF/FGFR axis is a known driver in various malignancies, making it a promising target for cancer therapy.[4][5] Preclinical studies have demonstrated the antitumor activity of this compound in FGF-dependent tumor models, including multiple myeloma and lung cancer.[2][4][6]
CRISPR-Cas9 genome-wide screening is a powerful technology for identifying genes that modulate cellular responses to therapeutic agents.[7][8] By systematically knocking out every gene in the genome, researchers can uncover synthetic lethal interactions, where the combination of a gene knockout and a drug treatment leads to cell death, as well as genes that confer resistance to the compound.[9][10]
This document provides detailed application notes and protocols for conducting a CRISPR-Cas9 knockout screen in combination with this compound to identify novel drug targets and resistance mechanisms.
Data Presentation: Quantitative Profile of this compound
The following table summarizes the key quantitative data reported for this compound, providing a reference for experimental design.
| Parameter | Value | Context | Reference |
| Binding Affinity (Kd) | ~16 - 120 µM | Binding to various FGFs (FGF3, FGF4, FGF6, FGF8, FGF16, FGF18, FGF20, FGF22). | [1] |
| ID50 | ~30 µM | Inhibition of FGF2 binding to its immobilized receptor. | [1] |
| In Vitro Activity | 1.0 or 3.0 µM | Optimal dose for inhibiting FGF-dependent proliferation in KATO III cells after 72 hours. | [1] |
| Mechanism of Action | Pan-FGF Trap | Interferes with FGF/FGFR interaction, acting as a multi-FGF trap.[1] | [1][4] |
| Downstream Effects | Inhibition of Phosphorylation | Inhibits FGFR1, FGFR2, FGFR3, and FGFR4 phosphorylation.[1] Induces c-Myc degradation and DNA damage.[6] | [1][6] |
Signaling Pathway and Experimental Workflow
FGF/FGFR Signaling Pathway Inhibition by this compound
The following diagram illustrates the mechanism of action for this compound. It acts as an FGF trap, preventing the ligand from binding to its receptor and initiating downstream signaling cascades that promote cell proliferation and survival.
CRISPR-Cas9 Screening Workflow with this compound
This diagram outlines the key steps for a pooled CRISPR-Cas9 knockout screen to identify genes that modify cellular sensitivity to this compound.
Experimental Protocols
Protocol 1: Generation of a Stable Cas9-Expressing Cell Line
Objective: To generate a cancer cell line that stably expresses the Cas9 nuclease, which is a prerequisite for a pooled CRISPR knockout screen.
Materials:
-
Lentiviral vector encoding Cas9 and a selection marker (e.g., lentiCas9-Blast)
-
HEK293T cells for lentivirus production
-
Lentiviral packaging and envelope plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent
-
Target cancer cell line (selected based on FGF/FGFR pathway dependency)
-
Polybrene
-
Blasticidin or other appropriate selection antibiotic
Procedure:
-
Lentivirus Production: Co-transfect HEK293T cells with the lentiCas9-Blast vector and packaging plasmids. Harvest the viral supernatant 48 and 72 hours post-transfection and filter it through a 0.45 µm filter.[11]
-
Cell Transduction: Seed the target cancer cell line. On the following day, transduce the cells with the Cas9 lentivirus at various multiplicities of infection (MOI) in the presence of polybrene (e.g., 8 µg/mL).
-
Antibiotic Selection: 48 hours post-transduction, begin selection with the appropriate antibiotic (e.g., blasticidin). The optimal concentration should be determined beforehand with a kill curve.
-
Expansion and Validation: Culture the surviving cells for 1-2 weeks until colonies are established. Expand the stable Cas9-expressing cell pool and validate Cas9 expression and activity via Western blot and a functional assay (e.g., surveyor assay).
Protocol 2: Pooled CRISPR-Cas9 Knockout Screen with this compound
Objective: To identify genes whose knockout confers either sensitivity or resistance to this compound treatment.
Materials:
-
Validated stable Cas9-expressing cancer cell line
-
Pooled lentiviral sgRNA library (e.g., GeCKO, TKOv3)[10]
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Genomic DNA extraction kit
-
PCR reagents for sgRNA amplification
-
Next-Generation Sequencing (NGS) platform
Procedure:
-
Lentiviral Library Transduction:
-
Plate the Cas9-expressing cells at a density that ensures a library representation of at least 500-1000 cells per sgRNA.[12]
-
Transduce the cells with the pooled sgRNA library at a low MOI (~0.3) to ensure that most cells receive a single sgRNA.[7][12]
-
24 hours post-transduction, begin selection with puromycin for 2-3 days to eliminate non-transduced cells.[12]
-
-
Initial Cell Collection (T0):
-
After puromycin selection, harvest a representative population of cells. This will serve as the baseline (T0) reference for sgRNA abundance. Pellet a sufficient number of cells to maintain library representation (at least 500 cells per sgRNA).
-
-
This compound Treatment:
-
Split the remaining cell population into two arms: a vehicle control arm (treated with DMSO) and an this compound treatment arm.
-
Treat cells with a pre-determined concentration of this compound, typically around the IC50 value for the specific cell line, to provide selective pressure.
-
Culture the cells for a duration equivalent to approximately 14 population doublings, passaging as needed and maintaining library representation at each step.[11] Replenish the media with fresh this compound or DMSO at each passage.
-
-
Final Cell Collection:
-
After the treatment period, harvest the final cell pellets from both the DMSO and this compound-treated arms.
-
-
Genomic DNA Extraction and sgRNA Amplification:
-
Extract genomic DNA from the T0 and final cell pellets using a commercial kit.[11]
-
Use two-step PCR to amplify the integrated sgRNA sequences from the genomic DNA. The first PCR amplifies the sgRNA cassette, and the second adds Illumina adapters and barcodes for multiplexed sequencing.
-
-
Next-Generation Sequencing (NGS):
-
Purify the PCR products and quantify the library.
-
Perform high-throughput sequencing on an Illumina platform, aiming for a sequencing depth of at least 300-500 reads per sgRNA.[12]
-
-
Data Analysis:
-
Align sequencing reads to the sgRNA library reference to determine read counts for each sgRNA.
-
Use software packages like MAGeCK to analyze the data.[10]
-
For Resistance Genes: Identify sgRNAs that are significantly enriched in the this compound-treated population compared to the DMSO-treated population.
-
For Sensitizing/Synthetic Lethal Genes: Identify sgRNAs that are significantly depleted in the this compound-treated population compared to the DMSO-treated population.
-
Protocol 3: Hit Validation
Objective: To validate the top candidate genes identified from the primary screen.
Materials:
-
Cas9-expressing cell line
-
Individual sgRNA vectors targeting candidate genes
-
Non-targeting control sgRNA vector
-
Reagents for cell viability assays (e.g., CellTiter-Glo, MTT)
-
This compound
Procedure:
-
Individual Gene Knockout: Transduce the Cas9-expressing cells with lentivirus carrying individual sgRNAs for each hit gene and a non-targeting control. Select for transduced cells.
-
Validate Knockout: Confirm the functional knockout of the target gene by qPCR, Western blot, or a functional assay.
-
Dose-Response Assay:
-
Plate the knockout and control cell lines.
-
Treat the cells with a range of this compound concentrations.
-
After 72 hours, measure cell viability using a suitable assay.
-
-
Analysis:
-
Sensitizing Genes: A leftward shift in the dose-response curve for a specific gene knockout line compared to the control indicates sensitization to this compound.
-
Resistance Genes: A rightward shift in the dose-response curve indicates resistance to this compound.
-
Conclusion
The combination of CRISPR-Cas9 screening with the FGF-trap molecule this compound provides a powerful, unbiased approach to elucidate the genetic determinants of response to FGFR pathway inhibition. The protocols outlined here offer a comprehensive framework for identifying and validating novel synthetic lethal partners and resistance mechanisms. Such findings can inform the development of rational combination therapies, identify patient stratification biomarkers, and deepen our understanding of the FGF signaling network in cancer.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Synthesis, Structural Elucidation, and Biological Evaluation of this compound, an Orally Available Fibroblast Growth Factor (FGF) Ligand Trap for the Treatment of FGF-Dependent Lung Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ora.uniurb.it [ora.uniurb.it]
- 5. Chemical modification of this compound leads to a specific FGF-trap with antitumor activity in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iris.unibs.it [iris.unibs.it]
- 7. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives [thno.org]
- 9. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genome-Wide CRISPR Screens Identify Multiple Synthetic Lethal Targets That Enhance KRASG12C Inhibitor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadinstitute.org [broadinstitute.org]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by NSC12
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC12 is a small molecule that functions as a pan-Fibroblast Growth Factor (FGF) trap. By binding to FGFs, this compound prevents their interaction with FGF Receptors (FGFRs), thereby inhibiting the activation of the FGF/FGFR signaling pathway.[1][2] This pathway is crucial for various cellular processes, including proliferation, survival, and angiogenesis, and its dysregulation is implicated in the progression of numerous cancers.[1][2] Inhibition of the FGF/FGFR axis by this compound has been demonstrated to induce apoptosis in various cancer cell lines, making it a compound of interest for anti-cancer drug development.[1][3][4]
These application notes provide a detailed protocol for the quantitative analysis of apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. This method allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.
Principle of the Assay
The Annexin V/PI apoptosis assay is a standard method for detecting the stages of apoptosis. In healthy, viable cells, phosphatidylserine (B164497) (PS) is located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, this asymmetry is lost, and PS translocates to the outer leaflet of the membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome such as FITC, can be used to identify early apoptotic cells.[5][6]
Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. It is unable to cross the intact plasma membrane of viable and early apoptotic cells. However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and bind to DNA.[5][6]
By using Annexin V and PI in conjunction, flow cytometry can distinguish between four cell populations:
-
Annexin V- / PI- : Live, healthy cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Annexin V- / PI+ : Necrotic cells (often resulting from primary necrosis).
Data Presentation
The following table summarizes the quantitative data on the dose-dependent effect of this compound on the induction of apoptosis in a representative cancer cell line after a 48-hour treatment period. The data is estimated from flow cytometry dot plots presented in a study by Ferrucci et al. (2020) on NCI-H1581 human lung cancer cells.[3]
| This compound Concentration (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| 0 (Control) | ~95% | ~3% | ~2% |
| 10 | ~75% | ~15% | ~10% |
| 20 | ~50% | ~25% | ~25% |
Experimental Protocols
This section provides a detailed methodology for the induction of apoptosis by this compound and subsequent analysis using Annexin V/PI staining and flow cytometry.
Materials and Reagents
-
This compound compound
-
Appropriate cancer cell line (e.g., NCI-H1581)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometer
-
Flow cytometry tubes
-
Microcentrifuge
Experimental Workflow
Detailed Protocol
-
Cell Seeding and Treatment:
-
Seed the chosen cancer cell line in 6-well plates at a density that will ensure 70-80% confluency at the time of treatment.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with increasing concentrations of this compound (e.g., 0, 5, 10, 20 µM). Include a vehicle control (DMSO) at the highest concentration used for this compound.
-
Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours).[3]
-
-
Cell Harvesting:
-
For adherent cells, carefully collect the culture medium, which may contain detached apoptotic cells, into a centrifuge tube.
-
Wash the adherent cells once with PBS.
-
Add Trypsin-EDTA to detach the adherent cells. Once detached, add complete medium to neutralize the trypsin and combine these cells with the collected culture medium from the previous step.
-
For suspension cells, simply collect the cell suspension.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Annexin V and PI Staining:
-
Carefully discard the supernatant and wash the cell pellet once with cold PBS.
-
Centrifuge again at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[5]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate controls to set up compensation and gates:
-
Unstained cells
-
Cells stained with Annexin V-FITC only
-
Cells stained with PI only
-
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
-
Signaling Pathways
This compound induces apoptosis by acting as an FGF-trap, which inhibits the FGF/FGFR signaling cascade. This inhibition leads to a reduction in the expression of the oncoprotein c-Myc. The downregulation of c-Myc subsequently triggers an increase in oxidative stress, a critical event that initiates the intrinsic apoptotic pathway.[3] This cascade ultimately results in the activation of executioner caspases, such as caspase-3, and the cleavage of substrates like PARP, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[7]
References
- 1. Inhibition of the FGF/FGFR System Induces Apoptosis in Lung Cancer Cells via c-Myc Downregulation and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitochondrion-Targeted NIR Therapeutic Agent Suppresses Melanoma by Inducing Apoptosis and Cell Cycle Arrest via E2F/Cyclin/CDK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the FGF/FGFR System Induces Apoptosis in Lung Cancer Cells via c-Myc Downregulation and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Apoptosis and Beyond: Cytometry in Studies of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
NSC12 solubility in different solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of NSC12. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure successful preparation and use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule that functions as an extracellular trap for Fibroblast Growth Factors (FGFs).[1][2][3] Specifically, it is known to bind to FGF2, preventing it from interacting with its receptor, FGFR1.[1][2] This interference inhibits the activation of the FGF/FGFR signaling pathway, which plays a crucial role in cell proliferation, angiogenesis, and tumor growth.[1][4][5] this compound has demonstrated anti-tumor activity in various FGF-dependent cancer models.[4][6]
Q2: In which solvents is this compound soluble?
A2: this compound exhibits good solubility in several organic solvents. It is most soluble in Ethanol, followed by Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1][4][7] It is reportedly insoluble in water.[4] A mixture of Ethanol and PBS (pH 7.2) has also been used, although the solubility is significantly lower in this aqueous-based system.[1][7]
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, it is recommended to use a high-purity, anhydrous organic solvent such as Ethanol or DMSO.[4][8] For example, to prepare a 10 mM stock solution in DMSO, you would add 1.03 mL of DMSO to 5 mg of this compound powder (Molecular Weight: 484.52 g/mol ).[1] Always ensure the compound is fully dissolved by vortexing or sonication before storing.
Q4: What is the recommended storage condition for this compound solutions?
A4: this compound powder is stable for years when stored at -20°C.[1] Once dissolved in a solvent, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability (up to a year) or at -20°C for shorter periods (up to a month).[4]
Q5: What is the maximum concentration of DMSO that can be used in cell culture experiments?
A5: To avoid cytotoxicity, the final concentration of DMSO in cell culture media should generally be kept below 0.5%. However, this tolerance can vary significantly between different cell lines. It is crucial to perform a vehicle control experiment to determine the maximum DMSO concentration your specific cell line can tolerate without affecting viability or experimental outcomes.[8]
Solubility Data
The solubility of this compound can vary slightly between different suppliers and batches. The following table summarizes reported solubility data in common laboratory solvents.
| Solvent | MedKoo Biosciences[1] | Selleck Chemicals[4] | Cayman Chemical[7] |
| Ethanol | 41.5 mg/mL (85.65 mM) | 63 mg/mL | 20 mg/mL |
| DMSO | 5.2 mg/mL (10.73 mM) | 10.3 mg/mL (21.25 mM) | 0.1 mg/mL |
| DMF | 2.0 mg/mL (4.13 mM) | Not Reported | 2 mg/mL |
| Ethanol:PBS (pH 7.2) (1:2) | 0.33 mg/mL (0.68 mM) | Not Reported | 0.1 mg/mL |
| Water | Not Reported | Insoluble | Not Reported |
Note: The molecular weight of this compound is 484.52 g/mol .[1]
Troubleshooting Guide
Encountering solubility issues can be a significant roadblock in experimental workflows. This guide addresses common problems and provides step-by-step solutions.
Problem 1: this compound powder is not dissolving in the chosen solvent.
-
Solution Workflow:
Problem 2: The this compound solution is clear, but a precipitate forms when I add it to my aqueous cell culture medium.
-
Cause: This is a common issue for hydrophobic compounds when a concentrated organic stock solution is diluted into an aqueous buffer. The compound "crashes out" of the solution because its solubility limit in the final aqueous environment is exceeded.
-
Solutions:
-
Decrease Final Concentration: The simplest solution is to lower the final working concentration of this compound in your experiment.
-
Optimize Dilution Method: Add the small volume of the concentrated DMSO stock directly into the larger volume of culture medium while vortexing or mixing. This rapid dispersion can help prevent localized high concentrations that lead to precipitation.[8]
-
Use a Co-solvent or Surfactant: For in vivo formulations or challenging in vitro systems, the use of co-solvents or non-ionic surfactants may be necessary to improve aqueous solubility, though this requires significant validation.[9][10]
-
Experimental Protocols
Protocol: Determination of this compound Solubility (Static Equilibrium Method)
This protocol outlines a standard procedure to determine the solubility of this compound in a specific solvent.
-
Preparation:
-
Ensure the this compound powder and the selected solvent are at a consistent, controlled temperature (e.g., 25°C or 37°C).
-
Use high-purity, anhydrous grade solvents.
-
-
Execution:
-
Add an excess amount of this compound powder to a known volume of the solvent in a sealed vial. An "excess" amount ensures that undissolved solid will remain.
-
Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation:
-
After the equilibration period, allow the suspension to settle.
-
Carefully collect the supernatant, ensuring no solid particles are transferred. Centrifuge the sample at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet any remaining microparticles.
-
-
Quantification:
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Precisely dilute a sample of the clear supernatant with an appropriate solvent.
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Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, and compare it against a standard curve of known this compound concentrations.
-
-
Calculation:
-
Calculate the original concentration in the supernatant, accounting for the dilution factor. This value represents the saturation solubility of this compound in that solvent at the specified temperature.
-
Signaling Pathway Visualization
This compound Mechanism of Action
This compound acts as an inhibitor of the FGF signaling pathway. It functions by directly binding to FGF ligands, such as FGF2, in the extracellular space. This sequestration prevents FGF2 from binding to and activating the Fibroblast Growth Factor Receptor (FGFR1), thereby blocking downstream signaling cascades that promote cell proliferation and angiogenesis.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of novel FGF trap small molecules endowed with anti-myeloma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Chemical modification of this compound leads to a specific FGF-trap with antitumor activity in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Structural Elucidation, and Biological Evaluation of this compound, an Orally Available Fibroblast Growth Factor (FGF) Ligand Trap for the Treatment of FGF-Dependent Lung Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The use of surfactants to enhance the solubility and stability of the water-insoluble anticancer drug SN38 into liquid crystalline phase nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming NSC12 Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of NSC12 precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture experiments?
This compound is a small molecule that acts as a pan-Fibroblast Growth Factor (FGF) trap.[1][2] It functions by binding to FGFs, thereby inhibiting their interaction with their receptors (FGFRs).[2] This disruption of the FGF/FGFR signaling pathway is crucial in studying various cellular processes, including proliferation, angiogenesis, and metastasis, particularly in cancer research.[1][3] this compound has demonstrated anti-tumor activity in both in vitro and in vivo models.[3]
Q2: I observed a precipitate in my cell culture medium after adding this compound. What are the common causes?
Precipitation of this compound in cell culture media is a common issue, primarily due to its hydrophobic nature as a steroidal derivative.[1][4] Several factors can contribute to this:
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Low Aqueous Solubility: this compound has limited solubility in aqueous solutions like cell culture media.
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Solvent Shock: Rapidly diluting a concentrated this compound stock solution (typically in an organic solvent like DMSO) into the aqueous medium can cause the compound to "crash out" of solution.
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High Final Concentration: The desired final concentration of this compound in the media may exceed its solubility limit.
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Low Temperature: Adding the compound to cold media can decrease its solubility.
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High Final Solvent Concentration: While a solvent like DMSO is necessary to dissolve this compound, high final concentrations in the media can be toxic to cells and may not prevent precipitation upon significant dilution.
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pH of the Media: The pH of the cell culture medium can influence the solubility of compounds.
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Interactions with Media Components: Components in the media, such as salts and proteins, can sometimes interact with the compound and reduce its solubility.
Q3: My this compound, dissolved in DMSO, precipitates when I add it to the media. What can I do?
This is a frequent challenge. The key is to minimize "solvent shock" and maintain the compound in solution. Here are some effective strategies:
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Pre-warm the media: Always use cell culture media pre-warmed to 37°C.
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Stepwise Dilution: Instead of adding the concentrated stock directly to your final culture volume, perform a serial dilution. First, add the stock to a smaller volume of pre-warmed media, mix gently, and then add this intermediate dilution to the final volume.
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Slow Addition and Mixing: Add the this compound stock solution dropwise to the pre-warmed media while gently swirling or vortexing. This promotes rapid and even dispersion.
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Optimize Final DMSO Concentration: Keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally below 0.1%, to avoid cytotoxicity.
Q4: Can I filter out the precipitate from my media or compound solution?
Filtering is generally not recommended to resolve precipitation issues. Filtering will remove the precipitated this compound, leading to an unknown and lower-than-intended final concentration of the active compound in your experiment. This will compromise the accuracy and reproducibility of your results. It is always better to address the root cause of the precipitation.
Q5: Are there alternative formulation strategies to improve this compound solubility?
For particularly challenging cases, consider these advanced strategies:
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Co-solvents: In some instances, using a mixture of solvents for the stock solution can improve solubility upon dilution.
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Solubilizing Agents: The use of excipients like cyclodextrins can enhance the aqueous solubility of hydrophobic compounds by forming inclusion complexes. For steroidal drugs, cyclodextrins have been shown to improve solubility in cell culture media.[4]
Troubleshooting Guide
If you encounter this compound precipitation, follow this guide to identify and resolve the issue.
Step 1: Visual Inspection
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Observe the media: Is it cloudy or are there visible particles?
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Microscopy: Examine a sample of the media under a microscope to confirm the presence of crystalline or amorphous precipitate.
Step 2: Identify the Cause and Implement Solutions
Use the table below to pinpoint the likely cause of precipitation and find the recommended solution.
| Observation | Potential Cause | Recommended Solution |
| Immediate precipitation upon adding this compound stock to media | Solvent Shock / Low Aqueous Solubility | - Pre-warm cell culture media to 37°C before adding this compound. - Perform a serial dilution: dilute the stock in a small volume of warm media first, then add to the final volume. - Add the stock solution dropwise while gently vortexing the media. |
| Precipitate forms after some time in the incubator | Concentration Exceeds Solubility Limit | - Lower the final working concentration of this compound. - Determine the maximum soluble concentration with a solubility test in your specific media. |
| Media Evaporation | - Ensure proper humidification in the incubator. - Use culture plates with low-evaporation lids. | |
| pH Shift due to Cell Metabolism | - Monitor the pH of your culture medium. - Change the medium more frequently, especially for dense cultures. | |
| Precipitation in freshly prepared stock solution | Incomplete Dissolution | - Vortex the stock solution thoroughly. - Gentle warming (37°C water bath) or brief sonication may aid dissolution. - Ensure the stock concentration does not exceed the solubility limit in the chosen solvent (see Table 1). |
Table 1: this compound Solubility Data
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 5.2 | 10.73 |
| Ethanol | 41.5 | 85.65 |
| Ethanol:PBS (pH 7.2) (1:2) | 0.33 | 0.68 |
Data sourced from MedKoo Biosciences product data sheet.[2]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
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Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 484.52 g/mol ). To prepare 1 mL of a 10 mM stock solution, you will need 4.845 mg of this compound.
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Dissolution: Add the appropriate volume of anhydrous, sterile-filtered DMSO to achieve a 10 mM concentration.
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Solubilization: Vortex the solution for 1-2 minutes until the compound is completely dissolved. If necessary, gently warm the solution in a 37°C water bath.
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Storage: Aliquot the stock solution into single-use volumes in tightly sealed, low-adsorption tubes. Store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media
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Pre-warm Media: Warm your complete cell culture medium (containing serum, if applicable) to 37°C in a water bath.
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Prepare Intermediate Dilution (Recommended):
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In a sterile tube, add a small volume of the pre-warmed media.
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Add the required volume of your this compound DMSO stock to this media to create an intermediate concentration. Mix gently by pipetting.
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-
Final Dilution:
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Add the intermediate dilution (or the stock solution directly, if not preparing an intermediate) dropwise to the final volume of pre-warmed cell culture medium while gently swirling the flask or plate.
-
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Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is below 0.5% (v/v).
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Visual Confirmation: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Visualizations
Caption: Mechanism of action of this compound as an FGF trap.
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medkoo.com [medkoo.com]
- 3. Synthesis, Structural Elucidation, and Biological Evaluation of this compound, an Orally Available Fibroblast Growth Factor (FGF) Ligand Trap for the Treatment of FGF-Dependent Lung Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Potential off-target effects of NSC12
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using NSC12. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is characterized as a pan-FGF trap. Its primary mechanism of action is to bind to various Fibroblast Growth Factors (FGFs), preventing them from interacting with and activating their cell surface receptors (FGFRs). By trapping FGFs, this compound effectively inhibits the downstream signaling pathways, such as the MAPK and PI3K-Akt pathways, which are crucial for cell proliferation, survival, and angiogenesis.[1]
Q2: What are the known on-targets of this compound?
A2: this compound has been shown to bind to a wide range of FGFs. It inhibits the binding of FGF2 to its receptor and also interacts with FGF3, FGF4, FGF6, FGF8, FGF16, FGF18, FGF20, and FGF22.[2] This broad activity against multiple FGF family members is why it is referred to as a "pan-FGF trap."
Q3: What are the potential off-target effects of this compound?
A3: A significant potential off-target effect of this compound is its interaction with estrogen receptors.[1] This is suggested by the development of a chemical derivative of this compound specifically designed to eliminate this binding, implying that the parent compound may have this liability.[1] Due to its steroidal structure, other unforeseen off-target effects on other steroid receptors or unrelated proteins cannot be entirely ruled out without comprehensive screening.
Q4: Is there any quantitative data available for the off-target binding of this compound?
A4: Currently, there is a lack of publicly available quantitative data, such as IC50 or Kd values, for the binding affinity of this compound to estrogen receptors or from a broad kinase selectivity panel. Researchers should, therefore, experimentally determine the off-target profile of this compound in their specific experimental system.
Troubleshooting Guides
Issue 1: Unexpected or inconsistent results in cell-based assays.
Q: My results with this compound are not consistent with FGF/FGFR pathway inhibition. Could this be due to off-target effects?
A: Yes, inconsistent results could be indicative of off-target effects. Here’s how to troubleshoot:
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Confirm On-Target Engagement: First, verify that this compound is inhibiting the FGF/FGFR pathway in your cell line. You can do this by performing a Western blot to check the phosphorylation status of downstream effectors like ERK and Akt after FGF stimulation in the presence of this compound. A lack of inhibition might suggest issues with the compound's stability or cellular permeability.
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Dose-Response Analysis: Perform a dose-response experiment and determine the IC50 of this compound for its on-target effect (e.g., inhibition of FGF-stimulated proliferation) and any unexpected phenotype. A significant difference in the potency for the on-target versus the off-target effect can help to differentiate between the two.
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Control Experiments: Include appropriate controls. Use a structurally unrelated FGF/FGFR inhibitor to see if it phenocopies the effects of this compound. Additionally, if you suspect estrogen receptor-mediated effects, you can test this compound in the presence of an estrogen receptor antagonist, like fulvestrant.
Issue 2: High levels of cytotoxicity observed at effective concentrations.
Q: this compound is showing significant cytotoxicity in my cell line at concentrations required to inhibit FGF signaling. Is this expected?
A: While inhibition of FGF signaling can lead to cell death in dependent cell lines, excessive cytotoxicity, especially in cell lines not driven by FGF signaling, may suggest off-target effects.
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Cell Line Specificity: Test the cytotoxic effect of this compound on a panel of cell lines, including those that are FGF-dependent and those that are not. If cytotoxicity is observed across all cell lines, it is more likely to be an off-target effect. This compound was reported to have no inhibitory effect on FGF-independent cancer cell lines.[2]
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Time-Course Experiment: Conduct a time-course experiment to distinguish between apoptosis induced by pathway inhibition and rapid cytotoxicity. On-target apoptosis will likely have a slower onset compared to rapid, non-specific cytotoxicity.
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Rescue Experiment: If possible, perform a rescue experiment. For example, if you can introduce a constitutively active form of a downstream effector of the FGF pathway (e.g., a constitutively active MEK mutant), you can determine if this can rescue the cytotoxic effects of this compound.
Quantitative Data Summary
The following table summarizes the available quantitative data for the on-target activity of this compound.
| Target | Assay | Activity |
| FGF2/FGFR Interaction | Inhibition of FGF2 binding to immobilized receptor | ID50 ~30 µM[2] |
| FGF3 | Binding affinity | Kd ~16-120 µM[2] |
| FGF4 | Binding affinity | Kd ~16-120 µM[2] |
| FGF6 | Binding affinity | Kd ~16-120 µM[2] |
| FGF8 | Binding affinity | Kd ~16-120 µM[2] |
| FGF16 | Binding affinity | Kd ~16-120 µM[2] |
| FGF18 | Binding affinity | Kd ~16-120 µM[2] |
| FGF20 | Binding affinity | Kd ~16-120 µM[2] |
| FGF22 | Binding affinity | Kd ~16-120 µM[2] |
Note: There is no publicly available quantitative data for the binding affinity of this compound to off-targets such as estrogen receptors or for its selectivity across the human kinome.
Experimental Protocols
1. Protocol: Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of this compound against a broad panel of protein kinases to identify potential off-target kinase interactions.
Methodology: A common method for this is a competition binding assay, such as the KINOMEscan™ platform.
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Principle: The assay measures the ability of a test compound (this compound) to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the immobilized ligand is measured by qPCR of the DNA tag. A reduction in the amount of bound kinase in the presence of this compound indicates an interaction.
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Procedure:
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A stock solution of this compound (e.g., 10 mM in DMSO) is prepared.
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This compound is incubated at a fixed concentration (e.g., 1 µM) with a panel of recombinant human kinases.
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The kinase-compound mixtures are then applied to a solid support with an immobilized broad-spectrum kinase inhibitor.
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After an incubation period to allow for binding, unbound components are washed away.
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The amount of each kinase remaining bound to the solid support is quantified using qPCR.
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The results are typically expressed as a percentage of the DMSO control, with a lower percentage indicating stronger binding of this compound to the kinase.
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2. Protocol: Estrogen Receptor Competitive Binding Assay
Objective: To determine the binding affinity of this compound for estrogen receptors (ERα and ERβ).
Methodology: A radioligand binding assay using a fluorescently or radioactively labeled estradiol (B170435).
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Principle: This assay measures the ability of this compound to compete with a labeled estradiol for binding to purified estrogen receptors.
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Procedure:
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Prepare a reaction mixture containing a fixed concentration of purified human ERα or ERβ and a labeled estradiol (e.g., [3H]-estradiol).
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Add increasing concentrations of unlabeled this compound to the reaction mixture. Include a positive control (unlabeled estradiol) and a negative control (vehicle).
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Incubate the mixture to allow binding to reach equilibrium.
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Separate the receptor-bound from the free labeled estradiol using a method such as filtration or size-exclusion chromatography.
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Quantify the amount of receptor-bound labeled estradiol.
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Plot the percentage of bound labeled estradiol against the concentration of this compound. The IC50 value can then be determined from the resulting dose-response curve.
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3. Protocol: Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound on the viability and proliferation of cancer cells.
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.
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Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
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Procedure:
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Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
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Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
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After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
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Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
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Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
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Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
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Visualizations
Caption: FGF Signaling Pathway and the inhibitory action of this compound.
References
NSC12 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of NSC12. Adherence to these guidelines is critical for ensuring the compound's integrity and obtaining reliable experimental results.
This compound Storage and Stability Summary
Proper storage of this compound is crucial to maintain its chemical integrity and biological activity. Below is a summary of the recommended storage conditions for both powdered and solvated forms of this compound.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years[1] | |
| 4°C | 2 years[2] | ||
| In Solvent | -80°C | Up to 6 months[1] | Recommended for long-term storage of stock solutions.[1] |
| -20°C | Up to 1 month[1] | Suitable for short-term storage of frequently used aliquots.[1] |
Experimental Protocols
Preparation of this compound Stock Solutions
Accurate and consistent preparation of stock solutions is fundamental to reproducible experiments. The following protocol outlines the recommended procedure for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
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This compound powder
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Anhydrous/High-Purity Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes or vials
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Calibrated pipettes and sterile, filtered pipette tips
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Vortex mixer
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Analytical balance
Procedure:
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Pre-weighing Preparation: Allow the this compound vial and DMSO to equilibrate to room temperature before opening. This prevents the condensation of moisture, which can affect the compound's stability.
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Weighing the Compound: On an analytical balance, carefully weigh the desired amount of this compound powder into a sterile microcentrifuge tube.
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Solvent Addition: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the tube to achieve the target concentration. For example, to prepare a 10 mM stock solution of this compound (Molecular Weight: 484.52 g/mol ), you would dissolve 4.845 mg in 1 mL of DMSO.
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Dissolution: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. If necessary, brief sonication in a water bath can be used to facilitate dissolution.
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Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials.
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Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -80°C for long-term storage or at -20°C for short-term use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[2][3]
Q2: How should I store the powdered form of this compound?
A2: The powdered form of this compound should be stored at -20°C for long-term stability of up to 3 years or at 4°C for up to 2 years.[1][2]
Q3: How many times can I freeze and thaw my this compound stock solution?
A3: It is strongly recommended to avoid repeated freeze-thaw cycles as this can lead to degradation of the compound and loss of activity. Aliquoting the stock solution into single-use vials is the best practice.
Q4: What should I do if I observe precipitation in my this compound stock solution after thawing?
A4: If you observe precipitation, gently warm the vial to 37°C and vortex or sonicate to redissolve the compound. If the precipitate does not dissolve, it may indicate degradation or saturation, and the stock solution should be discarded.
Q5: Is this compound sensitive to light?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Reduced or no biological activity in experiments | Improper storage of this compound leading to degradation. | Verify that the compound has been stored according to the recommended conditions (-20°C for powder, -80°C for stock solutions). Use a fresh aliquot or a newly prepared stock solution. |
| Repeated freeze-thaw cycles of the stock solution. | Always aliquot stock solutions into single-use volumes. Discard any stock solution that has undergone multiple freeze-thaw cycles. | |
| Incorrect concentration of the stock solution. | Double-check all calculations and ensure the analytical balance and pipettes are properly calibrated. Prepare a fresh stock solution. | |
| Precipitation in the stock solution upon thawing | The solution may be supersaturated or the compound has a lower solubility at colder temperatures. | Gently warm the vial to 37°C and vortex or sonicate to redissolve the compound. |
| The solvent (DMSO) may have absorbed moisture, reducing the solubility of this compound. | Use anhydrous DMSO for preparing stock solutions and ensure vials are tightly sealed to prevent moisture absorption. | |
| Color change in the stock solution | This may be an indication of chemical degradation. | Discard the stock solution and prepare a fresh one from the powdered compound. |
Visual Guides
References
Technical Support Center: Optimizing NSC12 Concentration for IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively optimize the concentration of NSC12 for accurate IC50 determination in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally available small molecule that functions as a pan-FGF (Fibroblast Growth Factor) trap. Its primary mechanism of action is to inhibit the interaction between FGF and its receptor (FGFR), thereby blocking downstream signaling pathways that are crucial for tumor growth, angiogenesis, and metastasis in FGF-dependent cancers.
Q2: Which cancer types are most likely to be sensitive to this compound?
A2: Cancers that exhibit dependence on the FGF/FGFR signaling axis are the most probable candidates for this compound sensitivity. This includes, but is not limited to, certain types of multiple myeloma, lung cancer, and fibrosarcomas where FGFs act as key drivers of tumor progression.
Q3: What is a typical starting concentration range for this compound in an IC50 experiment?
A3: For a preliminary range-finding experiment, it is advisable to use a broad concentration range of this compound, typically from 0.1 µM to 100 µM, with logarithmic spacing of concentrations (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM). This wide range helps in identifying an approximate IC50 value, which can then be honed in on with a narrower range of concentrations in subsequent, more definitive assays.
Q4: How does the mechanism of this compound as an "FGF trap" differ from a direct FGFR inhibitor?
A4: Unlike direct FGFR inhibitors that typically bind to the ATP-binding pocket of the receptor's kinase domain to block its enzymatic activity, this compound acts as an FGF trap by sequestering FGF ligands. This prevents the FGF from binding to and activating the FGFR in the first place. This difference in mechanism can have implications for assay design and data interpretation.
Data Presentation: Reported IC50 Values of this compound
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in various human cancer cell lines. These values can serve as a reference for expected potency and for designing appropriate concentration ranges for your experiments.
| Cell Line | Cancer Type | Assay Duration | IC50 (µM) |
| HT-1080 | Fibrosarcoma | 48 hours | ~5 µM |
| KMS-11 | Multiple Myeloma | 72 hours | ~3 µM |
| RPMI-8226 | Multiple Myeloma | 72 hours | >10 µM |
| A549 | Lung Adenocarcinoma | 72 hours | ~15 µM |
| H460 | Large Cell Lung Cancer | 72 hours | ~10 µM |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density, serum concentration, and the viability assay used.
Experimental Protocols
A detailed methodology for determining the IC50 value of this compound using a standard MTT assay is provided below.
Protocol: MTT Assay for IC50 Determination of this compound
1. Cell Seeding:
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Culture your chosen cancer cell line to ~80% confluency.
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Trypsinize and resuspend the cells in fresh culture medium.
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Perform a cell count and determine cell viability (should be >95%).
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Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL.
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Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
2. This compound Preparation and Treatment:
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Prepare a stock solution of this compound in a suitable solvent, such as DMSO.
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Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations for your dose-response curve.
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Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
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Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
3. Incubation:
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Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
4. MTT Addition and Formazan (B1609692) Solubilization:
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After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
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Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
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Carefully aspirate the medium from each well without disturbing the formazan crystals.
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Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
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Gently shake the plate for 10-15 minutes to ensure complete dissolution.
5. Data Acquisition and Analysis:
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Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
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Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
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Plot the percentage of cell viability against the logarithm of the this compound concentration.
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Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding; Pipetting errors during drug dilution or addition. | Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and practice consistent pipetting techniques. |
| No dose-dependent effect observed | This compound concentration range is too low or too high; Cell line is not dependent on FGF signaling; Insufficient incubation time. | Perform a broader range-finding experiment. Confirm the FGF-dependency of your cell line through literature or preliminary experiments. Optimize the incubation time based on the cell line's doubling time. |
| Shallow or incomplete dose-response curve | This compound solubility issues at higher concentrations; Presence of high concentrations of FGF in the serum. | Visually inspect for precipitation at higher concentrations. Consider reducing the serum concentration in the culture medium during the treatment period to minimize competition from exogenous FGFs. |
| IC50 values are significantly higher than expected | High levels of endogenous FGF production by the cancer cells; Rapid degradation of this compound in the culture medium. | Consider a conditioned medium experiment to assess the impact of autocrine FGF signaling. Prepare fresh this compound dilutions for each experiment. |
| "Edge effect" observed in the 96-well plate | Increased evaporation from the outer wells of the plate. | Avoid using the outer wells of the plate for experimental samples. Fill the perimeter wells with sterile PBS or media to maintain humidity. |
Mandatory Visualizations
Troubleshooting inconsistent results with NSC12
Welcome to the technical support center for NSC12. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot common issues that may arise during experimentation.
Troubleshooting Guides
This section provides answers to specific problems you might encounter when working with this compound, helping you to identify the root cause and find a solution.
Issue 1: Inconsistent or Lower-Than-Expected Potency (e.g., variable IC50 values)
Question: We are observing significant variability in the IC50 values of this compound in our cell-based assays. What are the potential causes and how can we address this?
Answer: Inconsistent potency of this compound can stem from several factors, ranging from the compound itself to the experimental setup. Here’s a breakdown of potential causes and troubleshooting steps:
Potential Cause 1: Presence of Inactive Diastereomers
This compound is a chiral molecule, and its synthesis can result in the formation of diastereomers, of which only one is active as an FGF trap.[1][2][3] If your batch of this compound contains a variable mixture of the active and inactive forms, you will observe inconsistent biological activity.
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Troubleshooting Steps:
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Source and Purity: Contact your supplier to inquire about the diastereomeric purity of your this compound batch. Whenever possible, use a batch with the highest possible purity of the active diastereomer.
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Chiral Separation: If you have access to the necessary equipment, you can attempt to separate the diastereomers using chiral chromatography techniques such as High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase.[4][5][6][7][8]
-
Potential Cause 2: Compound Stability and Degradation
Small molecule inhibitors can be susceptible to degradation, leading to a loss of activity over time.
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Troubleshooting Steps:
-
Proper Storage: Store the solid compound at -20°C or lower, protected from light.
-
Working Solution Stability: Prepare fresh working dilutions from the stock solution for each experiment. Do not store this compound in aqueous solutions for extended periods, as it may be prone to hydrolysis.[9]
-
Potential Cause 3: Solubility Issues
This compound is a hydrophobic molecule and may have limited solubility in aqueous cell culture media, leading to precipitation and an inaccurate effective concentration.
-
Troubleshooting Steps:
-
DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid solvent toxicity.[10][11]
-
Preparation of Working Solutions: When diluting the DMSO stock into your aqueous media, do so with vigorous mixing to ensure proper dispersion. Prepare intermediate dilutions if necessary.
-
Visual Inspection: Before adding to your cells, visually inspect the final working solution for any signs of precipitation.
-
Potential Cause 4: Experimental Variability
Inconsistencies in your experimental protocol can significantly impact the results.
-
Troubleshooting Steps:
-
Cell Passage Number: Use cells within a consistent and low passage number range for all experiments to minimize genetic drift.
-
Cell Seeding Density: Ensure that the same number of cells are seeded in each well, as this can affect the final readout of viability assays.
-
Incubation Time: Standardize the incubation time with this compound across all experiments.
-
Issue 2: Unexpected Cellular Phenotypes or Off-Target Effects
Question: We are observing cellular effects that are not consistent with the known mechanism of this compound as an FGF trap. Could these be off-target effects?
Answer: While this compound is characterized as a pan-FGF trap, like many small molecule inhibitors, it may exhibit off-target effects, particularly at higher concentrations.[12]
Potential Cause 1: Off-Target Kinase Inhibition
Although a comprehensive kinome scan for this compound is not publicly available, it is possible that at high concentrations, it could interact with other kinases or cellular proteins.[13][14][15][16][17][18][19][20][21][22][23]
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a detailed dose-response curve to determine the concentration range where you observe the desired on-target effect (inhibition of FGF signaling) without seeing the unexpected phenotype.
-
Use a Structurally Different FGF Trap: If available, use another FGF pathway inhibitor with a different chemical structure. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Rescue Experiment: If possible, try to rescue the phenotype by adding exogenous FGFs to compete with the inhibitor.
-
Potential Cause 2: Effects of the Steroid Scaffold
This compound has a steroidal backbone, which could potentially interact with nuclear receptors or other steroid-binding proteins.[3]
-
Troubleshooting Steps:
-
Control Compounds: Include a structurally similar but inactive steroid as a negative control in your experiments to see if it elicits the same unexpected phenotype.
-
Logical Troubleshooting Workflow
Here is a logical workflow to help you troubleshoot inconsistent results with this compound.
Caption: A logical workflow for troubleshooting inconsistent results with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a pan-Fibroblast Growth Factor (FGF) trap. It acts extracellularly by binding to various FGF ligands, which prevents them from interacting with their cognate FGF receptors (FGFRs).[12] This inhibition of the FGF-FGFR signaling axis leads to the downregulation of downstream pathways such as the MAPK and PI3K-Akt pathways, ultimately resulting in reduced cell proliferation, angiogenesis, and tumor growth in FGF-dependent cancer models.[12]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).
Q3: What are the recommended storage conditions for this compound?
A3:
-
Solid form: Store at -20°C or below, protected from light.
-
DMSO stock solutions: Aliquot into single-use vials and store at -80°C for long-term storage. For short-term storage (up to one month), -20°C is acceptable. Avoid repeated freeze-thaw cycles.[24][25]
Q4: Is this compound selective for a specific FGF or FGFR?
A4: this compound is a pan-FGF trap, meaning it binds to multiple FGF ligands.[12] It does not directly target the FGF receptors but rather sequesters the FGFs, preventing them from activating any of the FGFRs (FGFR1, FGFR2, FGFR3, FGFR4).[12]
Data Presentation
Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | ~10.3 mg/mL (21.25 mM) | Use fresh, anhydrous DMSO as moisture can reduce solubility. |
| Water | Insoluble | This compound is highly hydrophobic and not soluble in aqueous solutions alone. |
Experimental Protocols
Cell Viability Assay using MTT
This protocol provides a general guideline for assessing the effect of this compound on cell proliferation.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[26]
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)[26]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. Remember to include a vehicle control (medium with the same final concentration of DMSO as your highest this compound concentration).
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.[26][27][28]
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[26]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[26]
-
Read the absorbance at a wavelength between 550 and 600 nm.[27]
Western Blot for FGFR Phosphorylation
This protocol describes how to assess the inhibitory effect of this compound on FGF-induced FGFR phosphorylation.
Materials:
-
6-well cell culture plates
-
Cells of interest
-
Serum-free culture medium
-
This compound stock solution in DMSO
-
Recombinant FGF ligand (e.g., FGF2)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-FGFR, anti-total-FGFR, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with the desired concentration of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with an appropriate concentration of an FGF ligand for 10-15 minutes.
-
Immediately place the plates on ice, aspirate the medium, and wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer, scrape the cells, and collect the lysate.
-
Clarify the lysate by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[29][30][31][32][33]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[29]
-
Incubate the membrane with the primary anti-phospho-FGFR antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL reagent and an imaging system.
-
For normalization, you can strip the membrane and re-probe for total FGFR and a loading control, or run parallel blots.
Signaling Pathway Diagram
The following diagram illustrates the FGF signaling pathway and the mechanism of action of this compound.
Caption: this compound acts as an FGF trap, preventing FGF ligands from binding to and activating FGF receptors.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Synthesis, Structural Elucidation, and Biological Evaluation of this compound, an Orally Available Fibroblast Growth Factor (FGF) Ligand Trap for the Treatment of FGF-Dependent Lung Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical modification of this compound leads to a specific FGF-trap with antitumor activity in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hplc.eu [hplc.eu]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Degradation of NSC-281612 (4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-2-methyl-benzaldehyde), an experimental antineoplastic agent: effects of pH, solvent composition, (SBE)7m-beta-CD, and HP-beta-CD on stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery | MDPI [mdpi.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors [PeerJ] [peerj.com]
- 15. biorxiv.org [biorxiv.org]
- 16. Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Combinatorial Anticancer Drug Screen Identifies Off-Target Effects of Epigenetic Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Selectivity and therapeutic inhibition of kinases: to be or not to be? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pamgene.com [pamgene.com]
- 22. crossfire-oncology.com [crossfire-oncology.com]
- 23. Profiling the kinetic selectivity of kinase marketed drugs | Enzymlogic [enzymlogic.com]
- 24. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. ijbs.com [ijbs.com]
- 27. thno.org [thno.org]
- 28. ijbs.com [ijbs.com]
- 29. Western blot protocol | Abcam [abcam.com]
- 30. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. youtube.com [youtube.com]
- 32. nacalai.com [nacalai.com]
- 33. schafferlab.berkeley.edu [schafferlab.berkeley.edu]
Minimizing NSC12 toxicity in animal models
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing potential toxicities of NSC12 in animal models. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Disclaimer: this compound is a pan-FGF trap, and specific public data on its toxicity profile is limited. The following recommendations are based on the known class-effects of Fibroblast Growth Factor (FGF) and Fibroblast Growth Factor Receptor (FGFR) inhibitors. Researchers should always perform initial dose-finding and toxicity studies for their specific animal model and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally available small molecule that acts as a pan-FGF trap.[1][2] Its primary mechanism of action is to bind to various FGF ligands, preventing them from interacting with their receptors (FGFRs).[3] This inhibition of the FGF/FGFR signaling pathway has shown anti-tumor and anti-angiogenic effects in preclinical models.[1][3]
Q2: What are the potential toxicities associated with this compound in animal models?
A2: While specific toxicity data for this compound is not extensively published, class-wide toxicities for FGFR inhibitors have been documented. Researchers using this compound should be vigilant for potential on-target effects related to the inhibition of the FGF/FGFR signaling pathway, which is crucial for various physiological processes. These potential toxicities include:
-
Hyperphosphatemia: Inhibition of FGF23 signaling, a key regulator of phosphate (B84403) homeostasis, can lead to elevated serum phosphate levels.[4]
-
Ocular Toxicities: Dry eyes, corneal disorders, and retinal pigment epithelial detachment have been observed with FGFR inhibitors.
-
Dermatologic Issues: Skin and nail toxicities, including dry skin, hand-foot syndrome, and alopecia, are potential side effects.
-
Gastrointestinal (GI) Toxicity: Diarrhea and mucositis can occur, particularly with inhibitors that also target FGFR4.[5]
Q3: How can I monitor for these potential toxicities in my animal studies?
A3: A comprehensive monitoring plan is crucial. This should include:
-
Regular Clinical Observations: Daily monitoring for changes in behavior, activity, appetite, and physical appearance (e.g., skin, fur, eyes).
-
Body Weight Monitoring: Record body weight at least twice weekly. Significant weight loss can be an early indicator of toxicity.
-
Serum Chemistry: Regular blood collection for analysis of phosphate, calcium, creatinine, and liver enzymes (ALT, AST).
-
Ophthalmological Examinations: Periodic examinations by a veterinary ophthalmologist, especially in longer-term studies.
-
Histopathology: At the end of the study, or if an animal is euthanized due to morbidity, a full histopathological examination of key organs should be performed.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Elevated Serum Phosphate | Inhibition of FGF23 signaling by this compound. | - Confirm hyperphosphatemia with a repeat blood test.- Consider reducing the dose of this compound.- Introduce a low-phosphate diet.- Administer phosphate binders as per veterinary guidance. |
| Signs of Eye Irritation (e.g., squinting, discharge) | Ocular toxicity (dry eye, corneal effects). | - Perform a thorough ophthalmological examination.- Apply lubricating eye drops.- If symptoms persist or worsen, consider dose reduction or cessation of this compound treatment. |
| Skin lesions or hair loss | Dermatologic toxicity. | - Document and photograph the lesions.- Provide supportive care as recommended by a veterinarian (e.g., topical emollients).- Monitor for signs of secondary infection.- Consider a dose reduction if severe. |
| Diarrhea or weight loss | Gastrointestinal toxicity. | - Provide supportive care, including hydration and nutritional support.- Rule out other causes of diarrhea (e.g., infection).- If directly attributable to this compound, consider a dose reduction or temporary discontinuation of treatment. |
Quantitative Data Summary
| Toxicity Class | Key Monitoring Parameters | Potential Management Strategy |
| Metabolic | Serum Phosphate, Calcium | Low-phosphate diet, Phosphate binders, Dose reduction |
| Ocular | Clinical signs (discharge, redness), Slit-lamp examination | Lubricating eye drops, Dose reduction/discontinuation |
| Dermatologic | Skin appearance, Hair coat quality | Supportive topical treatments, Dose reduction |
| Gastrointestinal | Fecal consistency, Body weight | Supportive care (hydration, nutrition), Dose reduction |
Experimental Protocols
Protocol 1: Dose-Escalation Study to Determine Maximum Tolerated Dose (MTD)
-
Animal Model: Select a relevant rodent model (e.g., BALB/c mice or Sprague-Dawley rats).
-
Group Allocation: Assign animals to cohorts of at least 3-5 animals per group.
-
Dose Levels: Start with a low dose of this compound (e.g., 10 mg/kg, orally) and escalate in subsequent cohorts (e.g., 20 mg/kg, 40 mg/kg, etc.). The dose escalation steps should be based on any preliminary in vitro data or literature on similar compounds.
-
Dosing Regimen: Administer this compound daily by oral gavage for a defined period (e.g., 14 or 28 days).
-
Monitoring:
-
Record clinical signs daily.
-
Measure body weight twice weekly.
-
Collect blood at baseline and at the end of the study for serum chemistry analysis.
-
-
MTD Definition: The MTD is defined as the highest dose that does not induce greater than 10-15% body weight loss or other signs of severe morbidity.
-
Endpoint: At the end of the study, perform a full necropsy and histopathological analysis of major organs.
Protocol 2: Monitoring for Hyperphosphatemia
-
Blood Collection: Collect blood samples (e.g., via tail vein or saphenous vein) from animals at baseline and at regular intervals during this compound treatment (e.g., weekly for the first month, then bi-weekly).
-
Sample Processing: Process blood to obtain serum and store at -80°C until analysis.
-
Analysis: Use a certified laboratory or a validated in-house assay to measure serum phosphate and calcium levels.
-
Data Interpretation: Compare treatment group values to a vehicle-treated control group. A statistically significant increase in serum phosphate should be noted.
-
Actionable Threshold: If serum phosphate levels exceed a pre-defined threshold (e.g., >1.5-fold increase from baseline or above the normal reference range for the species), implement mitigation strategies.
Visualizations
Caption: Mechanism of action of this compound in the FGF signaling pathway.
Caption: General workflow for monitoring toxicity in animal models treated with this compound.
References
- 1. Synthesis, Structural Elucidation, and Biological Evaluation of this compound, an Orally Available Fibroblast Growth Factor (FGF) Ligand Trap for the Treatment of FGF-Dependent Lung Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical modification of this compound leads to a specific FGF-trap with antitumor activity in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. mdpi.com [mdpi.com]
- 5. targetedonc.com [targetedonc.com]
Technical Support Center: NSC12 in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the handling and stability of NSC12 in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to the degradation of this compound during experimental procedures.
Troubleshooting Guide
Researchers may encounter issues with experimental reproducibility and efficacy due to the degradation of this compound in aqueous solutions. The following sections outline potential degradation pathways and provide troubleshooting strategies.
Issue: Loss of this compound Activity or Inconsistent Results
Potential causes for a decrease in the expected biological activity of this compound can often be traced back to its degradation in aqueous experimental media. The complex steroidal structure of this compound makes it susceptible to several degradation pathways.
Hydrolysis is a common degradation pathway for molecules with ester or other hydrolyzable functional groups, particularly in aqueous buffers.
-
Symptoms:
-
Decreased potency of this compound over time in aqueous buffers.
-
Appearance of new peaks in HPLC analysis.
-
Shift in the pH of the experimental medium.
-
-
Troubleshooting and Prevention:
-
pH Control: The stability of compounds like this compound can be pH-dependent. It is crucial to maintain a consistent and appropriate pH for your experiments. While specific data for this compound is limited, many steroidal compounds exhibit maximum stability at a neutral or slightly acidic pH (around pH 4-6).[1][2]
-
Buffer Selection: Be aware that some buffer components can catalyze hydrolysis.[3] It is advisable to use buffers that are known to be non-reactive.
-
Solution Preparation: Prepare fresh aqueous solutions of this compound for each experiment. If stock solutions are required, they should be prepared in a suitable aprotic solvent like DMSO and stored at -20°C or -80°C.[4]
-
Oxidation can alter the chemical structure of this compound, leading to a loss of activity. This can be initiated by dissolved oxygen, metal ions, or peroxides in the experimental media.
-
Symptoms:
-
A gradual loss of this compound concentration in solutions exposed to air.
-
Discoloration of the solution.
-
Identification of oxidation products via mass spectrometry.
-
-
Troubleshooting and Prevention:
-
Use of Antioxidants: Consider adding antioxidants to the buffer, but ensure they do not interfere with the experimental assay.
-
Degas Buffers: To minimize dissolved oxygen, degas aqueous buffers before use.
-
Inert Atmosphere: For sensitive experiments, work under an inert atmosphere (e.g., nitrogen or argon).
-
Chelating Agents: If metal ion-catalyzed oxidation is suspected, the addition of a chelating agent like EDTA may be beneficial.
-
Exposure to light, especially UV light, can provide the energy to initiate degradation reactions in complex organic molecules like this compound.
-
Symptoms:
-
Rapid loss of activity in solutions left exposed to light.
-
Changes in the UV-Vis spectrum of the compound over time.[5]
-
-
Troubleshooting and Prevention:
-
Storage: Store this compound, both in solid form and in solution, in amber vials or containers wrapped in aluminum foil to protect it from light.
-
Handling: Minimize the exposure of experimental setups to direct light.
-
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound stock solutions to ensure stability?
A1: It is recommended to prepare high-concentration stock solutions of this compound in an anhydrous aprotic solvent such as DMSO.[4] These stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C in light-protected containers. For working solutions, dilute the stock solution into your aqueous experimental buffer immediately before use.
Q2: What are the visual signs of this compound degradation?
A2: While visual signs are not always apparent, you might observe a change in the color of the solution or the formation of precipitates. However, the most reliable indicators of degradation are a loss of biological activity and the appearance of new peaks in analytical chromatograms (e.g., HPLC).
Q3: Which analytical techniques are best for detecting this compound degradation?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique.[6][7] This method should be able to separate the parent this compound peak from any potential degradation products. Coupling HPLC with mass spectrometry (LC-MS) can further help in the identification of the degradation products.[6]
Q4: How does the pH of the aqueous solution affect the stability of this compound?
A4: The effect of pH on this compound stability has not been specifically reported. However, for similar complex molecules, pH can be a critical factor.[8] Both acidic and basic conditions can catalyze hydrolysis.[1][2] It is recommended to perform preliminary stability studies at different pH values to determine the optimal pH range for your experiments.
Q5: Can I expect degradation of this compound in my cell culture medium?
A5: Cell culture media are complex aqueous solutions containing salts, amino acids, and other components that can potentially contribute to the degradation of a dissolved compound over time.[9] It is advisable to add this compound to the cell culture medium immediately before starting the experiment and to refresh the medium for longer-term experiments.
Quantitative Data Summary
As there is no publicly available quantitative data on the degradation of this compound, researchers are encouraged to perform their own stability studies. The following tables can be used as templates to record experimental data.
Table 1: pH Stability of this compound in Aqueous Buffer at a Given Temperature
| pH | Time (hours) | Initial Concentration (µM) | Final Concentration (µM) | % Degradation | Appearance of Degradation Products (Peak Area) |
| 4.0 | 0 | ||||
| 4.0 | 24 | ||||
| 7.4 | 0 | ||||
| 7.4 | 24 | ||||
| 9.0 | 0 | ||||
| 9.0 | 24 |
Table 2: Temperature Stability of this compound in Aqueous Buffer (pH 7.4)
| Temperature (°C) | Time (hours) | Initial Concentration (µM) | Final Concentration (µM) | % Degradation | Appearance of Degradation Products (Peak Area) |
| 4 | 0 | ||||
| 4 | 24 | ||||
| 25 | 0 | ||||
| 25 | 24 | ||||
| 37 | 0 | ||||
| 37 | 24 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.
-
Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to a known concentration in an aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Stress Conditions:
-
Acid Hydrolysis: Adjust the pH of the this compound solution to 1-2 with HCl. Incubate at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Adjust the pH of the this compound solution to 12-13 with NaOH. Incubate at room temperature.
-
Oxidation: Add a small percentage of hydrogen peroxide (e.g., 3%) to the this compound solution. Incubate at room temperature.
-
Thermal Degradation: Incubate the this compound solution at a high temperature (e.g., 70°C).
-
Photodegradation: Expose the this compound solution to a UV light source.
-
-
Time Points: Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of a control sample (this compound solution stored at -20°C).
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Column and Mobile Phase Selection: Start with a standard C18 reverse-phase column. A gradient mobile phase of acetonitrile (B52724) and water (with 0.1% formic acid or trifluoroacetic acid) is a common starting point.
-
Wavelength Selection: Determine the wavelength of maximum absorbance of this compound using a UV-Vis spectrophotometer.
-
Method Optimization:
-
Inject a mixture of the stressed samples (from the forced degradation study) into the HPLC system.
-
Optimize the mobile phase gradient, flow rate, and column temperature to achieve baseline separation between the this compound peak and all degradation product peaks.
-
-
Validation: Validate the method according to ICH guidelines to ensure it is specific, sensitive, accurate, and precise for quantifying this compound and its degradation products.[10]
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: this compound acts as an FGF trap, preventing receptor activation.[4][11]
Caption: A logical guide to troubleshooting this compound stability issues.
References
- 1. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical stability of pentostatin (NSC-218321), a cytotoxic and immunosuppressant agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation of NSC-281612 (4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-2-methyl-benzaldehyde), an experimental antineoplastic agent: effects of pH, solvent composition, (SBE)7m-beta-CD, and HP-beta-CD on stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ijmr.net.in [ijmr.net.in]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. mdpi.com [mdpi.com]
- 9. Nanoparticle colloidal stability in cell culture media and impact on cellular interactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Identifying and avoiding experimental artifacts with NSC12
Welcome to the technical support center for NSC12. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help identify and avoid potential experimental artifacts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally available small molecule that functions as a pan-FGF (Fibroblast Growth Factor) trap.[1][2][3] Its primary mechanism of action is to bind to various FGF ligands, thereby inhibiting their interaction with Fibroblast Growth Factor Receptors (FGFRs).[1][4] This interference with the FGF/FGFR signaling axis blocks downstream pathways, such as the MAPK and PI3K-Akt pathways, which are crucial for cell proliferation and survival.[5] this compound has demonstrated anti-tumor and anti-angiogenic effects in various cancer models.[1][6]
Q2: What is the molecular nature of this compound?
A2: this compound is a derivative of cholesterol.[2][7] It's important to be aware that a crucial step in its synthesis produces two diastereoisomers, only one of which is active as an FGF trap.[2][8] Therefore, ensuring the use of the correct stereoisomer is critical for experimental success.
Q3: How should this compound be stored and handled?
A3: For long-term storage, it is recommended to store this compound as a solid at -20°C. For stock solutions, it is advisable to aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[4] The stability of stock solutions is typically cited as 6 months at -80°C and 1 month at -20°C.[4][9]
Q4: In which solvents is this compound soluble?
A4: Information on the specific solubility of this compound is limited in the provided search results. However, its steroidal structure suggests it is likely soluble in organic solvents like DMSO for creating stock solutions. When preparing for in vitro or in vivo experiments, further dilution in aqueous media is necessary. It is crucial to ensure that the final concentration of the organic solvent is compatible with the experimental system and does not induce toxicity. One study noted the limited solubility of a related compound, which could suggest that this compound may also have solubility challenges that need to be managed.[5]
Q5: Are there any known off-target effects of this compound?
A5: While the primary activity of this compound is as a pan-FGF trap, its steroidal backbone raises the possibility of off-target effects. One study mentioned that a derivative of this compound was specifically designed to lack a hydroxyl group at the C3 position to prevent binding to estrogen receptors, suggesting that this compound itself might have some affinity for these receptors.[5][7][8] Researchers should consider this possibility when interpreting results, especially in hormone-sensitive cancer models.
Troubleshooting Guide
Issue 1: Inconsistent or No Inhibitory Effect on Cell Proliferation
Q: I am not observing the expected anti-proliferative effect of this compound on my FGF-dependent cancer cell line. What could be the issue?
A: Several factors could contribute to this. Consider the following troubleshooting steps:
-
Verify Cell Line Dependence on FGF Signaling: Confirm that your cell line's proliferation is indeed driven by an autocrine or paracrine FGF/FGFR loop.[5] Running a positive control with a known FGFR inhibitor can help validate the assay system.
-
Check this compound Activity and Stereochemistry: As mentioned, this compound has a diastereoisomer that is inactive.[2] Ensure you are using the active compound. If possible, obtain a new batch from a reputable supplier and confirm its activity with NMR and HPLC data as provided by some vendors.[1]
-
Optimize this compound Concentration and Incubation Time: The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific model. Incubation times in published studies are often around 72 hours for proliferation assays.[1]
-
Assess Compound Stability in Media: this compound might degrade or precipitate in culture media over long incubation periods. Visually inspect the culture wells for any signs of precipitation. Consider refreshing the media with a new dose of this compound during long-term experiments.
-
Serum Concentration in Media: High concentrations of serum in the culture media contain various growth factors that might mask the inhibitory effect of this compound. Try reducing the serum concentration (e.g., to 1% FBS) during the experiment.[1]
Issue 2: High Background or Artifacts in Biochemical Assays (e.g., Western Blot for pFGFR)
Q: I am seeing high background or inconsistent results in my Western blots for phosphorylated FGFR after this compound treatment. How can I troubleshoot this?
A: High background and variability in phosphorylation assays can be common. Here are some tips:
-
Optimize Stimulation and Lysis Conditions: Ensure that the cells are properly starved before stimulation with FGF to reduce basal receptor phosphorylation. The timing of cell lysis after stimulation is critical to capture the peak of phosphorylation.
-
Include Proper Controls: Always include a vehicle-treated control, an FGF-stimulated control (without this compound), and your experimental conditions. This will help you to correctly interpret the changes in pFGFR levels.
-
Check for Assay Interference: Small molecules can sometimes interfere with antibody-based detection methods.[10] While not specifically reported for this compound, it's a possibility. Running a cell-free control where this compound is added to the lysate before the Western blot procedure could help rule this out.
-
Compound Purity: Impurities in the this compound sample could interfere with the assay. Ensure you are using a high-purity compound.
Issue 3: Unexpected Cytotoxicity in Control Cell Lines
Q: this compound is showing toxicity in my FGF-independent cell line, which I'm using as a negative control. Why might this be happening?
A: While this compound is expected to be more potent in FGF-dependent lines, off-target effects or experimental artifacts could cause toxicity in other cells.
-
Rule out Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells. Ensure the final solvent concentration in your culture media is below the toxic threshold for your cell line (typically <0.5%).
-
Consider Off-Target Effects: As mentioned, this compound may have off-target activities, such as potential interaction with estrogen receptors.[5][7][8] If your control cell line expresses these receptors, it might explain the observed toxicity.
-
Compound Aggregation: At high concentrations, small molecules can form aggregates that can cause non-specific cytotoxicity.[11] Visually inspect your stock and working solutions for any signs of precipitation. You can also perform dynamic light scattering (DLS) to check for aggregation.
-
Review the Literature: Published studies have shown no inhibitory effect of this compound on certain FGF-independent cancer cell lines like HCC827.[1] Comparing your results with published data on similar cell lines can be informative.
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| FGF2 Binding (ID50) | ~30 µM | Inhibition of FGF2 binding to immobilized receptor | [1] |
| FGF Binding (Kd) | ~16 - 120 µM | Binding to various immobilized FGFs (FGF3, 4, 6, 8, 16, 18, 20, 22) | [1] |
| In Vitro Proliferation Assay (Optimal Dose) | 1.0 or 3.0 µM | Treatment of KATO III cells | [1] |
| FGFR3 Phosphorylation Inhibition | ~80% inhibition at 6.0 µM | Inhibition of FGFR3 activation in KMS-11 cells | [5] |
Experimental Protocols
Cell Proliferation Assay (MTT)
-
Cell Seeding: Plate cells (e.g., KATO III) in 96-well plates at a density of 1 x 10^4 cells/well in RPMI medium supplemented with 1% FBS. Allow cells to adhere for 24 hours.[1]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) in the presence or absence of an optimal concentration of a specific FGF ligand (e.g., 30 ng/ml FGF2). Include a vehicle-only control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.[1]
-
MTT Assay: Add MTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Readout: Solubilize the formazan (B1609692) crystals and measure the optical density (OD) using a plate reader at a test wavelength of 595 nm and a reference wavelength of 630 nm.[1]
FGFR Phosphorylation Assay (Western Blot)
-
Cell Culture and Starvation: Culture FGF-dependent cells (e.g., KMS-11) to near confluence. Serum-starve the cells for 24 hours to reduce basal receptor phosphorylation.
-
Treatment: Pre-incubate the starved cells with the desired concentration of this compound (e.g., 6 µM) for a specified time (e.g., 1-2 hours).[5]
-
Stimulation: Stimulate the cells with the relevant FGF ligand (e.g., FGF2) for a short period (e.g., 15-30 minutes) to induce receptor phosphorylation.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated FGFR (pFGFR) and total FGFR (as a loading control).
-
Detection: Use an appropriate secondary antibody and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the relative levels of pFGFR.
Visualizations
Caption: Mechanism of action of this compound in the FGF signaling pathway.
Caption: General experimental workflow for evaluating this compound.
Caption: A logical flow for troubleshooting this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Synthesis, Structural Elucidation, and Biological Evaluation of this compound, an Orally Available Fibroblast Growth Factor (FGF) Ligand Trap for the Treatment of FGF-Dependent Lung Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. adooq.com [adooq.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ora.uniurb.it [ora.uniurb.it]
- 6. iris.unibs.it [iris.unibs.it]
- 7. Chemical modification of this compound leads to a specific FGF-trap with antitumor activity in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing In Vivo Bioavailability of NSC12
This technical support center is designed for researchers, scientists, and drug development professionals working with NSC12. It provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments aimed at improving the bioavailability of this promising pan-FGF trap.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a key consideration?
A1: this compound is an orally available, small molecule, pan-FGF (Fibroblast Growth Factor) trap that shows promise in cancer therapy by inhibiting the FGF/FGFR signaling pathway.[1][2][3] Oral administration is the preferred route for chronic cancer treatment due to patient convenience and compliance. However, the efficacy of orally administered drugs like this compound is highly dependent on their bioavailability, which is the fraction of the drug that reaches systemic circulation to exert its therapeutic effect. Low oral bioavailability can lead to high variability in patient response and reduced therapeutic efficacy.
Q2: What are the potential challenges affecting the in vivo bioavailability of this compound?
A2: As a steroidal derivative, this compound is likely hydrophobic, which can lead to several challenges affecting its oral bioavailability:[4][5][6][7]
-
Poor Aqueous Solubility: Difficulty dissolving in the gastrointestinal fluids, which is a prerequisite for absorption.
-
First-Pass Metabolism: Extensive metabolism in the gut wall and liver by cytochrome P450 (CYP) enzymes before reaching systemic circulation.[8]
-
Efflux by Transporters: Active transport out of intestinal cells back into the gut lumen by efflux pumps like P-glycoprotein (P-gp).[8]
-
Formulation Issues: The physical properties of the drug formulation, such as particle size and excipients, can significantly impact its dissolution and absorption.
Q3: What formulation strategies can be employed to improve the oral bioavailability of this compound?
A3: Several formulation strategies can be explored to overcome the challenges associated with hydrophobic compounds like this compound:
-
Particle Size Reduction: Techniques like micronization or nanocrystal formulation increase the surface area of the drug, enhancing its dissolution rate.[4]
-
Lipid-Based Formulations: Formulating this compound in oils, surfactants, or as self-emulsifying drug delivery systems (SEDDS) can improve its solubilization in the GI tract and enhance absorption via the lymphatic pathway.[9]
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous (non-crystalline) state can significantly increase its solubility and dissolution rate.
-
Use of Excipients: Incorporating solubility enhancers, such as cyclodextrins, or inhibitors of CYP enzymes and P-gp transporters in the formulation can increase the fraction of absorbed drug.[8]
Q4: How can I assess the in vivo bioavailability of this compound in my animal model?
A4: A standard pharmacokinetic (PK) study is required. This typically involves administering this compound via both intravenous (IV) and oral (PO) routes to different groups of animals. Blood samples are collected at various time points after administration, and the concentration of this compound in the plasma is measured. The absolute oral bioavailability (F%) is then calculated by comparing the Area Under the Curve (AUC) of the plasma concentration-time profile for the oral route to that of the IV route, corrected for the dose.[10]
Troubleshooting Guides
This section provides solutions to common problems encountered during in vivo bioavailability studies of this compound.
Problem 1: High variability in plasma concentrations between animals in the same oral dosing group.
| Possible Cause | Troubleshooting Steps |
| Improper Oral Gavage Technique | Ensure all personnel are thoroughly trained in oral gavage for the specific animal model. Use appropriately sized, ball-tipped gavage needles to minimize stress and prevent injury to the esophagus.[11] Confirm correct placement of the gavage needle before administering the dose. |
| Inhomogeneous Formulation | If this compound is administered as a suspension, ensure it is uniformly suspended before drawing each dose. Vortex the stock suspension immediately before each administration. Consider using a formulation with better solubility or stability. |
| Gastrointestinal Tract Variability | Factors such as the presence of food can significantly affect drug absorption. For consistency, fast the animals overnight before oral dosing, ensuring free access to water.[12] |
| Animal Stress | Stress can alter gastrointestinal motility and blood flow, affecting drug absorption. Handle animals gently and consistently. Acclimatize them to the handling and gavage procedure before the start of the study.[11] |
Problem 2: Very low or undetectable plasma concentrations of this compound after oral administration.
| Possible Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | The formulation may not be adequately solubilizing this compound in the GI tract. Re-evaluate the formulation strategy. Consider conducting in vitro dissolution studies with different formulations in simulated gastric and intestinal fluids to select a more suitable one. |
| Extensive First-Pass Metabolism | This compound may be rapidly metabolized in the gut wall and/or liver. Consider co-administration with a known inhibitor of relevant CYP enzymes (if known) in a pilot study to assess the impact of first-pass metabolism. |
| P-glycoprotein (P-gp) Efflux | This compound might be a substrate for P-gp, leading to its efflux back into the gut. Co-administration with a P-gp inhibitor can help to investigate this possibility. |
| Insufficient Dose | The administered dose may be too low to achieve detectable plasma concentrations. Consider a dose-escalation study to determine if higher doses result in measurable plasma levels. |
| Analytical Method Sensitivity | The LC-MS/MS method may not be sensitive enough to detect low concentrations of this compound. Optimize the analytical method to achieve a lower limit of quantification (LLOQ). |
Data Presentation
Table 1: Example Pharmacokinetic Parameters of a Small Molecule Inhibitor in Mice
| Parameter | Intravenous (IV) Administration (1 mg/kg) | Oral (PO) Administration (10 mg/kg) |
| Cmax (ng/mL) | 1250 ± 150 | 350 ± 75 |
| Tmax (h) | 0.08 (5 min) | 2.0 ± 0.5 |
| AUC0-t (ng·h/mL) | 1800 ± 200 | 2700 ± 450 |
| AUC0-inf (ng·h/mL) | 1850 ± 210 | 2850 ± 480 |
| t1/2 (h) | 4.5 ± 0.8 | 5.2 ± 1.1 |
| Oral Bioavailability (F%) | - | 15.4% |
Data are presented as mean ± standard deviation (n=5 mice per group). Cmax: Maximum plasma concentration. Tmax: Time to reach maximum plasma concentration. AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration. AUC0-inf: Area under the plasma concentration-time curve from time 0 to infinity. t1/2: Elimination half-life.
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Gavage in Mice
This protocol describes the preparation of a suspension of this compound in a common vehicle, which is suitable for hydrophobic compounds.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Vehicle Preparation: Prepare a fresh vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
This compound Stock Solution: Weigh the required amount of this compound powder. First, dissolve the this compound in DMSO.
-
Formulation: Add the PEG300 to the this compound/DMSO solution and vortex thoroughly. Then, add the Tween 80 and vortex again until the solution is clear. Finally, add the saline and vortex to create a homogenous suspension.
-
Administration: The formulation should be prepared fresh on the day of the experiment. Vortex the suspension vigorously immediately before drawing each dose to ensure uniformity.
Note: The final concentration of DMSO should be kept as low as possible to avoid toxicity. The suitability of this vehicle for this compound should be confirmed experimentally.
Protocol 2: In Vivo Oral Bioavailability Study in Mice
This protocol outlines a basic design for determining the oral bioavailability of this compound.
Animals:
-
Male C57BL/6 mice, 8-10 weeks old.
Study Design:
-
Group Allocation: Randomly divide the mice into two groups: an IV administration group (n=5) and a PO administration group (n=5).
-
Fasting: Fast the mice overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing:
-
IV Group: Administer this compound dissolved in a suitable vehicle (e.g., 10% DMSO in saline) via tail vein injection at a dose of 1 mg/kg.
-
PO Group: Administer the this compound suspension (prepared as in Protocol 1) via oral gavage at a dose of 10 mg/kg.
-
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) from the saphenous vein or via retro-orbital bleeding at the following time points:
-
IV Group: 5 min, 15 min, 30 min, 1 h, 2 h, 4 h, 8 h, and 24 h post-dose.
-
PO Group: 15 min, 30 min, 1 h, 2 h, 4 h, 8 h, and 24 h post-dose.
-
-
Plasma Preparation: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
Protocol 3: Quantification of this compound in Mouse Plasma by LC-MS/MS
This protocol provides a general procedure for the quantification of a steroidal compound like this compound in plasma. Method optimization and validation are crucial.
Materials:
-
Mouse plasma samples
-
This compound analytical standard
-
Internal Standard (IS) - a structurally similar compound, preferably a stable isotope-labeled version of this compound
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid
-
Water, LC-MS grade
-
Protein precipitation plates or microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of each plasma sample, standard, and quality control sample, add 150 µL of cold ACN containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 4000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
-
LC-MS/MS Analysis:
-
LC Column: Use a C18 reverse-phase column suitable for small molecule analysis.
-
Mobile Phase: Use a gradient elution with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in ACN/MeOH).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Optimize the multiple reaction monitoring (MRM) transitions for this compound and the internal standard.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of this compound to the IS against the concentration of the standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Protocol 4: Western Blot for Assessing FGFR Phosphorylation
This protocol is to assess the in vivo efficacy of this compound by measuring the phosphorylation of its target, FGFR.
Materials:
-
Tumor tissue lysates from this compound-treated and control animals
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-FGFR (specific for the activated form) and anti-total-FGFR
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Protein Extraction: Homogenize tumor tissues in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-FGFR antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL reagent and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-FGFR antibody to normalize for protein loading.
Visualizations
Caption: Experimental workflow for an in vivo oral bioavailability study of this compound.
Caption: Troubleshooting logic for low oral bioavailability of this compound.
Caption: Simplified signaling pathway of this compound as an FGF trap.
References
- 1. Chemical modification of this compound leads to a specific FGF-trap with antitumor activity in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Structural Elucidation, and Biological Evaluation of this compound, an Orally Available Fibroblast Growth Factor (FGF) Ligand Trap for the Treatment of FGF-Dependent Lung Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel FGF trap small molecules endowed with anti-myeloma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. researchgate.net [researchgate.net]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability [ouci.dntb.gov.ua]
- 7. Video: Factors Influencing Bioavailability: First-Pass Elimination [jove.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
Cell line specific responses to NSC12
Welcome to the technical support center for NSC12. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data on cell line-specific responses to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a pan-Fibroblast Growth Factor (FGF) trap.[1][2][3][4][5] It functions by binding to various FGF ligands, which prevents them from interacting with their receptors (FGFRs).[2] This inhibition of the FGF/FGFR signaling axis blocks downstream pathways, including the MAPK and PI3K-Akt pathways, which are crucial for cell proliferation, survival, and angiogenesis.[1]
Q2: In which types of cancer cell lines is this compound expected to be most effective?
A2: this compound is most effective in cancer cell lines that are dependent on the FGF/FGFR signaling pathway for their growth and survival.[6][7] This includes various solid tumors such as multiple myeloma, lung cancer, and uveal melanoma.[3][4][5][8][9] Cell lines with activating mutations in FGFR or those that exhibit an autocrine or paracrine FGF/FGFR loop are likely to be sensitive to this compound.
Q3: What are the known mechanisms of resistance to this compound?
A3: Resistance to this compound can arise from the activation of bypass signaling pathways that circumvent the FGF/FGFR blockade.[1][6][10] These can include the upregulation of other receptor tyrosine kinases (RTKs) like EGFR or MET, or mutations in downstream signaling components such as KRAS or PI3K.[1][6][10]
Q4: What are the recommended storage conditions for this compound?
A4: For optimal stability, this compound should be stored as a solid at -20°C. For preparing stock solutions, dissolve this compound in a suitable solvent like DMSO and store in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Troubleshooting Guides
This section provides solutions to common issues that may be encountered during experiments with this compound.
Issue 1: High Variability in Cell Viability Assay Results
| Potential Cause | Recommended Solution |
| Cell Line Inconsistency | Ensure the use of a consistent cell line passage number. Authenticate cell lines regularly to prevent cross-contamination or genetic drift. |
| Inconsistent Seeding Density | Optimize and standardize the cell seeding density for all experiments. Ensure cells are in the exponential growth phase at the time of treatment. |
| This compound Degradation | Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Aliquot the stock solution to avoid multiple freeze-thaw cycles. |
| Serum Concentration | Growth factors in fetal bovine serum (FBS) can activate alternative signaling pathways. Consider performing assays in low-serum conditions (e.g., 0.5-2% FBS) after initial cell attachment. |
Issue 2: No or Weak Inhibition of FGFR Phosphorylation in Western Blot
| Potential Cause | Recommended Solution |
| Insufficient this compound Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. |
| Low Basal FGFR Activity | If the cell line has low endogenous FGFR activity, stimulate the cells with an appropriate FGF ligand (e.g., FGF2) to induce receptor phosphorylation before or during this compound treatment. |
| Poor Antibody Quality | Use a validated phospho-FGFR antibody. Ensure the antibody is specific to the phosphorylated form of the receptor and has been tested in your experimental system. |
| Technical Issues with Western Blotting | Ensure complete protein transfer to the membrane. Use appropriate blocking buffers and antibody dilutions. Include positive and negative controls to validate the assay. |
Logical Troubleshooting Workflow
A flowchart to guide troubleshooting common experimental issues with this compound.
Quantitative Data
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Mel285 | Uveal Melanoma | ~10 | [8] |
| 92.1 | Uveal Melanoma | ~15 | [8] |
| Mel270 | Uveal Melanoma | ~15 | [8] |
| OMM2.3 | Uveal Melanoma | ~12 | [8] |
| MM.1S | Multiple Myeloma | ~6 | [9] |
Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and assay method.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: The following day, treat the cells with a range of this compound concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
A workflow diagram for a typical cell viability (MTT) assay.
Western Blot Analysis of FGFR Phosphorylation
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and then treat with this compound at various concentrations and time points. Include a positive control (FGF stimulation) and a negative control (vehicle).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-FGFR overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total FGFR or a housekeeping protein like GAPDH.
Apoptosis (Annexin V/PI) Assay
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Signaling Pathways
This compound inhibits the FGF/FGFR signaling pathway by trapping FGF ligands.
References
- 1. Molecular pathways, resistance mechanisms and targeted interventions in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis, Structural Elucidation, and Biological Evaluation of this compound, an Orally Available Fibroblast Growth Factor (FGF) Ligand Trap for the Treatment of FGF-Dependent Lung Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical modification of this compound leads to a specific FGF-trap with antitumor activity in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Resistance mechanisms of non-small cell lung cancer and improvement of treatment effects through nanotechnology: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
Impact of serum concentration on NSC12 activity
Welcome to the technical support center for NSC12, a potent pan-FGF trap. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, with a particular focus on the impact of serum concentration on this compound activity.
Troubleshooting Guide & FAQs
This section provides answers to specific problems you may encounter during your experiments with this compound.
Q1: Why am I observing lower than expected potency (higher IC50 value) of this compound in my cell-based assay?
A1: This is a common issue that can arise from several factors, primarily related to the experimental conditions. The most likely cause is interference from components present in the fetal bovine serum (FBS) or other sera used in your cell culture medium.
There are two main ways serum can interfere with this compound activity:
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Protein Binding: Serum contains a high concentration of proteins, such as albumin. This compound can bind to these proteins, which reduces the free concentration of the compound available to interact with its target, the Fibroblast Growth Factor (FGF). This results in a seemingly lower potency.[1][2]
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Growth Factor Signaling: Serum is a complex mixture of various growth factors and cytokines.[2] These molecules can activate alternative signaling pathways that promote cell proliferation and survival, masking the inhibitory effect of this compound on the FGF/FGFR axis.[2]
Troubleshooting Steps:
-
Optimize Serum Concentration: Perform your assay with varying concentrations of FBS (e.g., 10%, 5%, 2%, 1%, and 0.5%). A significant shift in the IC50 value with changing serum concentrations will help confirm serum interference. For many cell lines, reducing the serum concentration to a minimal level required for cell viability during the assay window is recommended.[1]
-
Serum Starvation: Consider serum-starving your cells for a period (e.g., 12-24 hours) before adding this compound. This can help to reduce the baseline activation of pro-survival signaling pathways.[2]
-
Use Serum-Free Media: For short-duration experiments, using a serum-free or defined media formulation can eliminate the variability and interference caused by serum.
Q2: My results with this compound are inconsistent between experiments. What could be the cause?
A2: Inconsistent results are often due to variability in experimental reagents and procedures.
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Serum Batch Variability: Different lots of FBS can have varying compositions of growth factors, hormones, and other components.[2] This can lead to significant differences in cell growth and response to inhibitors.
-
Solution: If possible, test new batches of FBS before use in critical experiments. Once a suitable batch is identified, purchase a larger quantity to ensure consistency across multiple experiments.
-
-
Cell Passage Number: The characteristics of cultured cells can change over time with increasing passage numbers. This can affect their sensitivity to drugs.
-
Solution: Use cells within a defined passage number range for all your experiments to ensure reproducibility.
-
-
Inconsistent Cell Seeding Density: The density at which cells are plated can influence their growth rate and response to treatment.
-
Solution: Ensure that you are seeding the same number of viable cells for each experiment.
-
Q3: I don't observe any effect of this compound, even at high concentrations. What should I check?
A3: If this compound appears to be inactive, consider the following possibilities:
-
Cell Line Sensitivity: The target cell line may not be dependent on the FGF/FGFR signaling pathway for its proliferation or survival. This compound is most effective in FGF-dependent cancer cell lines.
-
Solution: Confirm the expression of FGFs and FGFRs in your cell line. As a positive control, test this compound on a cell line known to be sensitive to FGFR inhibition.
-
-
Compound Integrity: Ensure that your stock of this compound has been stored correctly and has not degraded.
-
Solution: Prepare fresh dilutions of this compound from a stock solution that has been stored under the recommended conditions.
-
-
Assay Protocol: Review your experimental protocol for any potential errors in drug concentration calculations or incubation times.
Data Presentation
The following table provides a hypothetical summary of how serum concentration can impact the half-maximal inhibitory concentration (IC50) of this compound in a cell viability assay.
| Serum Concentration | Hypothetical this compound IC50 | Interpretation |
| 10% FBS | 15 µM | High serum protein binding and competing growth factors may lead to a higher apparent IC50. |
| 5% FBS | 8 µM | Reduced serum interference allows for a lower effective concentration of this compound. |
| 2% FBS | 3 µM | Further reduction in serum components enhances the observed potency of this compound. |
| 0.5% FBS | 1 µM | Minimal serum interference provides a more accurate measure of this compound's intrinsic activity. |
Experimental Protocols
Protocol 1: Determining the Effect of Serum Concentration on this compound Activity
This protocol outlines a cell viability assay to assess how different serum concentrations affect the potency of this compound.
Materials:
-
FGF-dependent cancer cell line (e.g., KATO III)
-
Complete cell culture medium (e.g., RPMI with 10% FBS)
-
Serum-free cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density in complete medium and allow them to adhere overnight.
-
Serum Starvation (Optional): The following day, gently aspirate the medium and replace it with a low-serum medium (e.g., 0.5% FBS) for 12-24 hours.
-
Drug Treatment:
-
Prepare serial dilutions of this compound in media containing different concentrations of FBS (e.g., 10%, 5%, 2%, 1%, 0.5%).
-
Include a vehicle-only control (DMSO) for each serum concentration.
-
Remove the starvation medium and add the this compound dilutions to the respective wells.
-
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis:
-
Measure the signal (luminescence or absorbance) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control for each serum concentration.
-
Determine the IC50 values for this compound at each serum concentration using non-linear regression analysis.
-
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound in the FGF/FGFR signaling pathway.
Experimental Workflow
Caption: Workflow for assessing the impact of serum on this compound activity.
References
Technical Support Center: NSC12 and Fluorescence-Based Assays
Welcome to the technical support center for researchers utilizing NSC12 in their experiments. This resource is designed to provide guidance on the potential for this compound to interfere with fluorescence-based assays and to offer troubleshooting strategies to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally available small molecule that functions as a pan-FGF (Fibroblast Growth Factor) trap.[1][2][3] Its primary mechanism of action is to inhibit the interaction between FGF and its receptor (FGFR), thereby blocking downstream signaling pathways involved in cell proliferation, angiogenesis, and tumor growth.[1][4][5] It has been shown to bind to various FGF family members, including FGF2, FGF3, FGF4, FGF6, FGF8, FGF16, FGF18, FGF20, and FGF22.[1]
Q2: Can this compound interfere with my fluorescence-based assay?
While there are no specific reports in the literature detailing fluorescence interference caused by this compound, it is a possibility with any small molecule compound.[6] Interference can occur through two main mechanisms: autofluorescence and fluorescence quenching.[6][7][8]
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Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used in your assay, leading to a false positive signal.[7][8]
-
Fluorescence Quenching: The compound may absorb the excitation light or the emitted fluorescence from your reporter fluorophore, resulting in a decreased signal and a potential false negative.[9][10]
Q3: What types of fluorescence-based assays are most susceptible to interference?
Assays that rely on a direct measurement of fluorescence intensity are most vulnerable to interference.[6][10] This includes, but is not limited to:
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Fluorescent protein (e.g., GFP, RFP) expression assays
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Fluorescent substrate-based enzymatic assays
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Calcium flux assays using fluorescent indicators
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Immunofluorescence staining[11]
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Fluorescence polarization assays[10]
Troubleshooting Guide
If you suspect this compound is interfering with your fluorescence-based assay, follow these troubleshooting steps to identify and mitigate the issue.
Problem 1: I am observing an unexpected increase in fluorescence signal after adding this compound.
This could be due to the autofluorescence of this compound.
Solution:
-
Run a control experiment: Prepare a sample containing only your assay buffer and this compound at the same concentration used in your experiment. Measure the fluorescence at the same excitation and emission wavelengths. A significant signal in this control indicates that this compound is autofluorescent under your experimental conditions.
-
Spectral Scan: If your plate reader has the capability, perform an excitation and emission scan of this compound in your assay buffer to determine its fluorescence profile. This will help you identify if there is spectral overlap with your assay's fluorophore.
Problem 2: I am observing a decrease in fluorescence signal that is not consistent with the expected biological activity of this compound.
This could be due to fluorescence quenching by this compound.
Solution:
-
Post-Reaction Compound Addition: For enzymatic or other assays where a fluorescent product is generated, add this compound to the reaction after it has gone to completion. A decrease in signal upon addition of this compound suggests quenching.[9]
-
Vary Fluorophore Concentration: In some cases, increasing the concentration of the fluorescent substrate or dye may help overcome the quenching effect.[9] However, be mindful of potential changes to assay performance at higher fluorophore concentrations.
Problem 3: How can I confirm if my observed results are a true biological effect of this compound or an artifact of interference?
Solution:
-
Use an Orthogonal Assay: Validate your findings using a non-fluorescence-based method.[6][9] For example, if you are measuring cell proliferation with a fluorescent dye, you could use a luminescence-based assay (e.g., CellTiter-Glo®) or a colorimetric assay (e.g., MTT).
Data Presentation
To systematically evaluate potential interference, it is crucial to collect and organize your data clearly. Below are example tables to guide your experimental setup and data analysis.
Table 1: Assessing this compound Autofluorescence
| Sample | This compound Concentration (µM) | Average Fluorescence Intensity | Standard Deviation | Signal-to-Background Ratio |
| Buffer Only (Background) | 0 | 150 | 10 | 1.0 |
| This compound | 1 | 165 | 12 | 1.1 |
| This compound | 10 | 350 | 25 | 2.3 |
| This compound | 50 | 1200 | 80 | 8.0 |
| Positive Control (Fluorophore) | N/A | 15000 | 500 | 100.0 |
Table 2: Assessing this compound Fluorescence Quenching
| Sample | This compound Concentration (µM) | Average Fluorescence Intensity | Standard Deviation | % Quenching |
| Fluorophore Only | 0 | 20000 | 750 | 0% |
| Fluorophore + this compound | 1 | 19500 | 700 | 2.5% |
| Fluorophore + this compound | 10 | 15000 | 600 | 25% |
| Fluorophore + this compound | 50 | 8000 | 400 | 60% |
Experimental Protocols
Protocol 1: Autofluorescence Measurement
-
Prepare a dilution series of this compound in your assay buffer at concentrations ranging from your planned experimental concentration to 10-fold higher.
-
Dispense the solutions into the wells of a microplate.
-
Include wells with buffer only as a negative control.
-
If available, include a positive control with a known fluorophore at a concentration that gives a mid-range signal.
-
Read the plate using the same excitation and emission wavelengths and instrument settings as your primary assay.
-
Calculate the signal-to-background ratio for each this compound concentration. A ratio significantly greater than 1 indicates autofluorescence.
Protocol 2: Quenching Assay
-
Prepare your fluorescent reporter (e.g., fluorescent substrate, dye) in your assay buffer at the concentration used in your primary assay.
-
Dispense the fluorescent reporter solution into the wells of a microplate.
-
Add this compound to the wells at a range of concentrations. Include wells with the fluorescent reporter and buffer only as a control.
-
Incubate for a short period (e.g., 15-30 minutes) to allow for interaction.
-
Measure the fluorescence intensity.
-
Calculate the percentage of quenching for each this compound concentration compared to the control wells.
Visualizations
Caption: Mechanism of this compound action.
Caption: Troubleshooting workflow for this compound interference.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Synthesis, Structural Elucidation, and Biological Evaluation of this compound, an Orally Available Fibroblast Growth Factor (FGF) Ligand Trap for the Treatment of FGF-Dependent Lung Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. adooq.com [adooq.com]
- 4. iris.unibs.it [iris.unibs.it]
- 5. ora.uniurb.it [ora.uniurb.it]
- 6. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Treatment with NSC12
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing NSC12 in their experiments. The information is presented in a question-and-answer format to directly address specific issues and facilitate troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a pan-FGF trap, meaning it binds to various Fibroblast Growth Factors (FGFs) and prevents them from interacting with their receptors (FGFRs). This inhibition of the FGF/FGFR signaling axis blocks downstream pathways, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and angiogenesis. By disrupting these signals, this compound can impede tumor growth in FGF-dependent cancers.
Q2: In which cancer types has this compound shown potential efficacy?
A2: Research has indicated the potential of this compound in various FGF-dependent cancer models, with notable studies focusing on multiple myeloma and lung cancer. Its efficacy is being explored in other malignancies where the FGF/FGFR pathway is aberrantly activated.
Q3: How do I determine the optimal concentration of this compound for my cell line?
A3: The optimal concentration of this compound is cell-line dependent. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. A common starting point is to test a broad range of concentrations (e.g., 0.1 µM to 100 µM) in a cell viability assay (e.g., MTT or CellTiter-Glo®) after a fixed incubation period (e.g., 72 hours).
Q4: What is the recommended solvent and storage condition for this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is advisable to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. For cell culture experiments, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Data Presentation
Table 1: this compound Concentration and Treatment Duration in Various Cell Lines
| Cell Line | Cancer Type | Concentration | Treatment Duration | Assay/Effect Observed | Reference |
| KATO III | Gastric Cancer | 1.0 - 3.0 µM | 72 hours | MTT Assay (Inhibition of proliferation) | [1] |
| 92.1 | Uveal Melanoma | 15 µM | 1-6 hours (hourly) | Cell Adhesion Assay | [2] |
| Mel270 | Uveal Melanoma | 15 µM | 1-6 hours (hourly) | Cell Adhesion Assay | [2] |
| 92.1 | Uveal Melanoma | 15 µM | 2 hours | Apoptosis Analysis (Annexin V) | [2] |
| Mel270 | Uveal Melanoma | 15 µM | 3 hours | Apoptosis Analysis (Annexin V) | [2] |
| 92.1, Mel270, Mel285 | Uveal Melanoma | Increasing doses | 24 hours | Self-renewal potential (Melanosphere formation) | [3] |
Table 2: Reported IC50 Values for this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Assay Duration |
| KMS-11 | Multiple Myeloma | ~6 µM (for FGFR3 phosphorylation inhibition) | Not Specified |
| Various MM cell lines | Multiple Myeloma | Potent inhibitory effect | Not Specified |
| Murine and human lung cancer cells | Lung Cancer | Effective in vitro | Not Specified |
Note: This table is a compilation of data from various sources. Researchers should determine the IC50 for their specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Determining Optimal this compound Treatment Duration using a Time-Course Cell Viability Assay
Objective: To identify the optimal incubation time for this compound to achieve the desired biological effect (e.g., inhibition of cell proliferation).
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Plate reader
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with a fixed, effective concentration of this compound (e.g., the previously determined IC50 value). Include vehicle-only (DMSO) controls.
-
Time-Course Incubation: Incubate the plates for a range of time points (e.g., 6, 12, 24, 48, 72, and 96 hours).
-
Cell Viability Assessment: At each time point, add the cell viability reagent to a set of wells according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control at each time point. Plot cell viability against time to determine the incubation period that yields the desired level of inhibition without causing excessive, non-specific cell death.
Protocol 2: Assessing this compound-Induced Apoptosis via Annexin V/Propidium Iodide Staining
Objective: To quantify the induction of apoptosis by this compound at a specific time point.
Materials:
-
Target cancer cell line
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentration of this compound and a vehicle control for the predetermined optimal duration.
-
Cell Harvesting: Following incubation, collect both adherent and floating cells. Centrifuge to pellet the cells.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the kit's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. Use unstained, Annexin V-only, and PI-only controls for proper compensation and gating.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Mandatory Visualization
References
Validation & Comparative
A Comparative Guide to FGF Trap Molecules: NSC12 and Other Key Players
In the landscape of cancer therapy, the Fibroblast Growth Factor (FGF) signaling pathway has emerged as a critical target. Aberrant FGF signaling can drive tumor growth, angiogenesis, and resistance to treatment. "FGF traps" are a class of molecules designed to sequester FGF ligands in the extracellular space, preventing their interaction with FGF receptors (FGFRs) and thereby inhibiting downstream signaling. This guide provides a comparative overview of NSC12, a promising small-molecule FGF trap, and other notable FGF trap molecules, supported by experimental data.
Introduction to FGF Trap Molecules
FGF trap molecules represent a diverse group of agents that neutralize FGFs through different mechanisms. This guide will focus on four distinct examples:
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This compound: A small molecule derived from the long-pentraxin 3 (PTX3), an endogenous FGF inhibitor.[1] It is orally available and acts as a pan-FGF trap.[2][3]
-
FP-1039 (GSK3052230): A recombinant fusion protein, often referred to as a "soluble receptor" or "decoy receptor." It consists of the extracellular domain of FGFR1 fused to the Fc portion of human IgG1.[4][5][6]
-
sm27 (B1681021): A small molecule that mimics thrombospondin-1, a natural inhibitor of angiogenesis. It interferes with the formation of the FGF/FGFR/Heparan Sulfate Proteoglycan (HSPG) ternary complex.[7][8]
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ARPCA: A synthetic pentapeptide derived from the N-terminus of PTX3, representing the minimal FGF-binding motif of the parent protein.[9][10]
Mechanism of Action: Intercepting the FGF Signal
The fundamental mechanism of these molecules is to bind to FGF ligands, primarily those with mitogenic and angiogenic properties, and prevent them from activating their cognate receptors on the cell surface. This blockade inhibits the activation of downstream signaling cascades crucial for cancer cell proliferation and survival.
Comparative Performance Data
The efficacy of FGF trap molecules can be assessed by their binding affinity to various FGF ligands and their ability to inhibit the proliferation of FGF-dependent cancer cell lines. The following tables summarize the available quantitative data for this compound and its comparators.
Table 1: Binding Affinity (Kd) of FGF Trap Molecules to FGF Ligands
| Molecule | FGF Ligand | Binding Affinity (Kd) | Method |
| This compound | FGF2 | 51 µM | Not Specified[11] |
| FGF3, FGF4, FGF6, FGF8, FGF16, FGF18, FGF20, FGF22 | 16 - 120 µM | Not Specified[11] | |
| FP-1039 | Mitogenic FGFs | High Affinity (Specific values not consistently reported) | Not Specified[4][12] |
| sm27 | FGF2 | Micromolar Affinity (Specific value not provided) | NMR[7] |
| ARPCA | FGF8b | Data indicates binding, but specific Kd not provided | Surface Plasmon Resonance (SPR)[13] |
Note: A lower Kd value indicates a higher binding affinity.
Table 2: In Vitro Anti-proliferative Activity (IC50) of FGF Trap Molecules in Cancer Cell Lines
| Molecule | Cell Line | Cancer Type | IC50 |
| This compound | Various FGF-dependent murine and human cancer cell lines | Not specified in detail | Effective inhibition observed, specific IC50 values not consistently reported |
| FP-1039 | A549 | Lung Cancer | 0.01 µg/ml (FGF-2 stimulated)[4] |
| Mesothelioma and Lung Cancer cell lines | Mesothelioma, Lung Cancer | Growth IC50 values determined, specific values vary by cell line[5] | |
| sm27 | Bovine Aortic Endothelial Cells (BAEC) | Endothelial Cells | ~3.5 mM (inhibition of FGF2/heparin interaction)[8] |
| ARPCA | Endothelial Cells | Endothelial Cells | Suppresses FGF2-dependent proliferation, specific IC50 not provided[10] |
Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values indicate higher potency.
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. Below are generalized protocols for key experiments used to characterize FGF trap molecules.
In Vitro Cell Proliferation Assay (MTT/Crystal Violet Assay)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The FGF trap molecule is added to the wells in a series of increasing concentrations. A control group receives the vehicle (e.g., DMSO) alone. For FGF-dependent cell lines, a stimulating FGF ligand may be added.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[14]
-
Viability Assessment:
-
MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells. The crystals are then solubilized, and the absorbance is measured.
-
Crystal Violet Assay: Cells are fixed and stained with crystal violet. The dye is then solubilized, and the absorbance is read.[15]
-
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[14][16]
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice) are typically used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: A suspension of human cancer cells is injected subcutaneously into the flank of the mice.[17][18]
-
Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[17]
-
Treatment Administration: The mice are randomized into treatment and control groups. The FGF trap molecule is administered via a clinically relevant route (e.g., oral gavage for this compound, intraperitoneal or intravenous injection for others). The control group receives the vehicle.[19]
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., 2-3 times per week). Tumor volume is often calculated using the formula: (width² x length) / 2.[19]
-
Endpoint: The experiment is concluded when the tumors in the control group reach a predetermined size, or after a specified duration.
-
Analysis: The tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 or analysis of signaling pathways). The anti-tumor effect is determined by comparing the tumor growth in the treated groups to the control group.[18][19]
Conclusion
This compound and other FGF trap molecules offer a promising therapeutic strategy for FGF-dependent cancers. This compound, as an orally available small molecule, presents a potential advantage in terms of administration. In contrast, FP-1039, a biologic, has a different pharmacokinetic and pharmacodynamic profile. The small molecules sm27 and ARPCA represent alternative approaches to targeting the FGF pathway. The choice of a particular FGF trap will likely depend on the specific tumor type, the profile of FGF ligand expression, and the desired therapeutic window. Further head-to-head comparative studies are needed to fully elucidate the relative potencies and clinical potential of these different FGF trap molecules.
References
- 1. Long-Pentraxin 3 Derivative as a Small-Molecule FGF Trap for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel FGF trap small molecules endowed with anti-myeloma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Structural Elucidation, and Biological Evaluation of this compound, an Orally Available Fibroblast Growth Factor (FGF) Ligand Trap for the Treatment of FGF-Dependent Lung Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FP-1039 (GSK3052230)|FGF Ligand Trap|RUO [benchchem.com]
- 5. Inhibition of FGF/FGFR autocrine signaling in mesothelioma with the FGF ligand trap, FP-1039/GSK3052230 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Inhibition of FGFR Signaling by Targeting FGF/FGFR Extracellular Interactions: Towards the Comprehension of the Molecular Mechanism through NMR Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A long pentraxin-3-derived pentapeptide for the therapy of FGF8b-driven steroid hormone-regulated cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fibroblast growth factor 2-antagonist activity of a long-pentraxin 3-derived anti-angiogenic pentapeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New developments in the biology of fibroblast growth factors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Blockade of nonhormonal fibroblast growth factors by FP-1039 inhibits growth of multiple types of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medic.upm.edu.my [medic.upm.edu.my]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
A Head-to-Head Comparison of NSC12 and PD173074 for Lung Cancer Research
In the landscape of targeted therapies for lung cancer, inhibitors of the Fibroblast Growth Factor (FGF) and its receptor (FGFR) signaling pathway represent a critical area of investigation. This guide provides a detailed comparison of two such inhibitors, NSC12 and PD173074, which, despite targeting the same pathway, employ distinct mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of their performance supported by experimental data.
Mechanism of Action: A Tale of Two Strategies
This compound operates as a pan-FGF ligand trap . It is an orally available small molecule that binds to various FGF ligands, including FGF2, preventing them from interacting with and activating their corresponding receptors (FGFRs)[1][2]. This extracellular sequestration of FGFs effectively shuts down the signaling cascade at its inception.
PD173074 , on the other hand, is a potent and selective ATP-competitive tyrosine kinase inhibitor that targets the intracellular kinase domains of FGFR1 and FGFR3. By binding to the ATP pocket of the receptor, PD173074 prevents autophosphorylation and subsequent activation of downstream signaling pathways[3][4]. It also shows inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) at higher concentrations[5].
In Vitro Efficacy: A Quantitative Look at Potency
The following tables summarize the available quantitative data on the in vitro efficacy of this compound and PD173074 in lung cancer and other relevant cell lines.
Table 1: In Vitro Inhibitory Activity of PD173074 Against Various Kinases
| Kinase Target | IC50 (nM) |
| FGFR1 | ~21.5 - 25 |
| FGFR3 | 5 |
| VEGFR2 | ~100 - 200 |
| PDGFR | 17,600 |
| c-Src | 19,800 |
| EGFR, InsR, MEK, PKC | >50,000 |
| (Data sourced from Tocris Bioscience and MedchemExpress)[5] |
Table 2: In Vitro Efficacy of PD173074 in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Finding |
| H-510 | Small Cell Lung Cancer | Proliferation, Clonogenic Growth | Dose-dependent inhibition |
| H-69 | Small Cell Lung Cancer | Proliferation, Clonogenic Growth | Dose-dependent inhibition |
| (Data sourced from Pardo et al., 2009)[6] |
In Vivo Studies: Tumor Growth Inhibition in Preclinical Models
Both compounds have demonstrated significant anti-tumor activity in in vivo lung cancer models.
Table 3: In Vivo Efficacy of PD173074 in Small Cell Lung Cancer (SCLC) Xenograft Models
| Cell Line | Mouse Strain | Administration | Treatment Schedule | Key Findings |
| H-510 | Nude Mice | Oral | Daily for 28 days | Impaired tumor growth, increased median survival. Potentiated the effect of cisplatin. |
| H-69 | Nude Mice | Oral | Daily for 28 days | Induced complete and long-lasting (>6 months) tumor responses in 50% of mice. |
| (Data sourced from Pardo et al., 2009)[6] |
This compound has also been shown to inhibit tumor growth and progression in murine and human lung cancer models when administered orally or parenterally[1][2]. Studies have shown a significant decrease in tumor weight, FGFR1 phosphorylation, cell proliferation, and tumor neovascularization at tested doses[2].
Signaling Pathway Inhibition
The distinct mechanisms of this compound and PD173074 lead to the inhibition of the same downstream signaling pathways crucial for cancer cell proliferation and survival, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for key experiments used to evaluate this compound and PD173074.
Cell Viability (MTT) Assay
This protocol is used to assess the effect of the inhibitors on the viability of lung cancer cell lines.
-
Cell Seeding: Seed lung cancer cells (e.g., A549, H460, H-510, or H-69) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.
-
Treatment: Treat the cells with serial dilutions of this compound or PD173074 (e.g., 0.1 nM to 100 µM) for 48-72 hours. Include a vehicle control (DMSO for PD173074, appropriate solvent for this compound).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value.
Western Blotting for Downstream Signaling
This protocol assesses the impact of the inhibitors on key signaling proteins.
-
Cell Treatment: Plate lung cancer cells and treat with this compound or PD173074 at desired concentrations for a specified time (e.g., 2-24 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phosphorylated and total forms of FGFR, ERK, and AKT overnight at 4°C.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of the compounds.
-
Cell Implantation: Subcutaneously inject a suspension of human lung cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound or PD173074 via the appropriate route (e.g., oral gavage for both) at the desired dose and schedule (e.g., daily for 28 days). The control group receives the vehicle.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Conclusion
This compound and PD173074 both represent valuable tools for investigating the role of the FGF/FGFR axis in lung cancer. Their distinct mechanisms of action—ligand trapping versus kinase inhibition—offer different therapeutic approaches to disrupt this critical signaling pathway. PD173074 has well-defined potency against FGFR1 and 3, with demonstrated efficacy in SCLC models. This compound, as a pan-FGF trap, provides a broader inhibition of FGF ligand activity. The choice between these inhibitors for research purposes will depend on the specific experimental question, with PD173074 being ideal for studies focused on direct FGFR kinase inhibition and this compound for investigating the broader impact of FGF ligand sequestration. Further head-to-head studies with standardized protocols and a wider range of lung cancer subtypes would be beneficial to fully elucidate their comparative efficacy.
References
- 1. Synthesis, Structural Elucidation, and Biological Evaluation of this compound, an Orally Available Fibroblast Growth Factor (FGF) Ligand Trap for the Treatment of FGF-Dependent Lung Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Enhancement of the anti-tumor activity of FGFR1 inhibition in squamous cell lung cancer by targeting downstream signaling involved in glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The fibroblast growth factor receptor inhibitor PD173074 blocks small cell lung cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of NSC12 Derivatives in Oncology: A Comparative Analysis
A new class of steroidal derivatives, with NSC12 as the parent compound, is showing promise in preclinical cancer models. These molecules act as "FGF traps," effectively inhibiting the Fibroblast Growth Factor (FGF) signaling pathway, a critical mediator of tumor growth, angiogenesis, and survival. This guide provides a comparative overview of the efficacy of this compound and its derivatives, supported by available experimental data, to inform researchers and drug development professionals.
Mechanism of Action: Intercepting the FGF/FGFR Signaling Cascade
This compound and its derivatives function by binding to FGF ligands, preventing them from activating their corresponding receptors (FGFRs). This blockade disrupts downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival. The steroidal backbone of these compounds serves as a scaffold for the presentation of a bis(trifluoromethyl)1,3-propanediol chain, which is critical for their FGF-trapping activity.
One notable derivative, compound 25b, a pregnane (B1235032) 3-keto 20R derivative of this compound, has demonstrated enhanced specificity for the FGF/FGFR system. Unlike this compound, compound 25b lacks a hydroxyl group at the C3 position, which prevents its binding to estrogen receptors. This modification is significant as it isolates the anti-cancer activity to the inhibition of the FGF/FGFR pathway.[1][2][3]
Below is a diagram illustrating the FGF/FGFR signaling pathway and the inhibitory action of this compound derivatives.
In Vitro Efficacy: Potent Anti-Proliferative Activity
This compound and its derivatives have demonstrated significant anti-proliferative effects across various cancer cell lines, particularly those dependent on FGF signaling.
Multiple Myeloma
In a study focused on multiple myeloma (MM), this compound and several of its derivatives were evaluated for their ability to inhibit the proliferation of the KMS-11 cell line, which is characterized by the t(4;14) translocation leading to FGFR3 overexpression. Compound 25b emerged as a particularly potent derivative.[1]
| Compound | KMS-11 IC50 (µM) [72h] |
| This compound (1) | 10.0 ± 1.1 |
| Compound 19b | 4.9 ± 0.5 |
| Compound 24a | 6.4 ± 0.8 |
| Compound 25b | 5.5 ± 0.6 |
| Data extracted from "Chemical modification of this compound leads to a specific FGF-trap with antitumor activity in multiple myeloma".[1] |
The study also showed that compounds 19b, 24a, and 25b almost completely inhibited FGFR3 phosphorylation at a concentration of 6 µM.[1]
Lung Cancer
In Vivo Anti-Tumor Activity
The anti-tumor effects of this compound and its derivatives have been validated in animal models, demonstrating their potential for clinical translation.
Multiple Myeloma Xenograft Model
In a murine xenograft model using KMS-11 multiple myeloma cells, both this compound and its derivative, compound 25b, were shown to significantly slow tumor growth.
-
This compound: Administered orally, this compound demonstrated in vivo anti-tumor activity.[1]
-
Compound 25b: This derivative also recapitulated the in vivo anti-tumor effects of the parent compound.[1]
Due to the limited metabolic stability of another potent in vitro derivative, compound 19b, it did not show in vivo efficacy.[1]
Lung Cancer Xenograft Model
In vivo studies on murine and human lung cancer cells have shown that the active diastereoisomer of this compound is capable of inhibiting tumor growth.[4]
Comparison with Standard-of-Care (Further Research Needed)
A direct comparison of this compound and its derivatives with current standard-of-care chemotherapies or targeted agents in head-to-head preclinical studies is not yet extensively documented in publicly available literature. Such studies would be crucial to fully assess the therapeutic potential of this new class of compounds. For context, standard treatments for the cancers mentioned include:
-
Multiple Myeloma: Proteasome inhibitors (e.g., bortezomib), immunomodulatory drugs (e.g., lenalidomide), and conventional chemotherapeutics like doxorubicin.[5][6]
-
Non-Small Cell Lung Cancer (NSCLC): Platinum-based chemotherapy (e.g., cisplatin, carboplatin), targeted therapies for specific mutations (e.g., EGFR inhibitors), and immunotherapy.[6][7][8][9][10]
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of this compound derivatives.
In Vitro Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the this compound derivatives or a vehicle control.
-
Incubation: The plates are incubated for a defined period, typically 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Formation: The plates are incubated for another 2-4 hours, during which viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are used to determine the percentage of cell viability relative to the vehicle-treated control. The half-maximal inhibitory concentration (IC50) is then calculated from the dose-response curve.
In Vivo Xenograft Tumor Model
This model is used to assess the anti-tumor efficacy of compounds in a living organism.
Detailed Steps:
-
Cell Implantation: A suspension of cancer cells (e.g., 1-10 million cells) is injected subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: The mice are monitored regularly until the tumors reach a predetermined size (e.g., 100-200 mm³).
-
Randomization: Once the tumors are established, the mice are randomly assigned to different treatment groups, including a vehicle control group and groups receiving different doses of the this compound derivative.
-
Drug Administration: The compound is administered according to a specific schedule (e.g., daily oral gavage).
-
Monitoring: Tumor dimensions are measured with calipers at regular intervals, and tumor volume is calculated. The body weight and general health of the mice are also monitored.
-
Study Endpoint: The study is concluded after a predefined treatment period or when the tumors in the control group reach a maximum allowable size.
-
Tissue Collection: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be processed for further analysis (e.g., histology, biomarker assessment).
-
Efficacy Evaluation: The anti-tumor efficacy is determined by comparing the tumor growth rates and final tumor weights between the treated and control groups. The percentage of tumor growth inhibition (TGI) is a common metric for efficacy.
Conclusion and Future Directions
This compound and its derivatives, particularly compound 25b, represent a promising new therapeutic strategy for cancers driven by aberrant FGF/FGFR signaling, such as certain multiple myelomas and lung cancers. Their novel mechanism of action as FGF traps offers a potential advantage over traditional kinase inhibitors.
Future research should focus on:
-
Broadening the Scope: Evaluating the efficacy of these compounds across a wider range of cancer types with known FGF/FGFR pathway dysregulation.
-
Comparative Studies: Conducting head-to-head preclinical studies against current standard-of-care therapies to clearly define their therapeutic potential and positioning.
-
Pharmacokinetic and Pharmacodynamic Studies: In-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) properties and the dose-response relationship in vivo to optimize dosing regimens.
-
Combination Therapies: Investigating the synergistic potential of this compound derivatives with other anti-cancer agents to overcome resistance and enhance efficacy.
The continued development and evaluation of these promising FGF-trapping molecules could lead to new and effective treatment options for patients with difficult-to-treat cancers.
References
- 1. ora.uniurb.it [ora.uniurb.it]
- 2. researchgate.net [researchgate.net]
- 3. Chemical modification of this compound leads to a specific FGF-trap with antitumor activity in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. oncology.labcorp.com [oncology.labcorp.com]
- 6. Clinical Outcomes of Chemotherapeutic Molecules as Single and Multiple Agents in Advanced Non-Small-Cell Lung Carcinoma (NSCLC) Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. First line chemotherapy in advanced or metastatic NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Short‐Term Efficacy of Different First‐Line Chemotherapy Regimens for Advanced Non‐Small Cell Lung Cancer: A Network Meta‐Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of clinical efficacy between chrono-chemotherapy and conventional chemotherapy in patients with non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparing first‐line treatment patterns and clinical outcomes of patients with pan‐negative advanced non‐squamous non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Comparison Guide: The Potential of NSC12 in Combination with Taxane-Based Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: There is currently a lack of publicly available preclinical or clinical data directly evaluating the combination of NSC12 with taxane-based chemotherapy. This guide is based on the established mechanism of action of this compound as a pan-Fibroblast Growth Factor (FGF) trap, the known mechanisms of taxanes, and supporting experimental data from studies combining other FGF receptor (FGFR) inhibitors with taxane (B156437) chemotherapies. The experimental protocols and data presented are illustrative and based on analogous studies.
Introduction
Taxane-based chemotherapies, such as paclitaxel (B517696) and docetaxel, are a cornerstone in the treatment of various solid tumors, including breast, ovarian, and non-small cell lung cancer. Their mechanism primarily involves the stabilization of microtubules, leading to mitotic arrest and apoptotic cell death. However, intrinsic and acquired resistance remains a significant clinical challenge. The Fibroblast Growth Factor (FGF) signaling pathway is a crucial mediator of tumor cell proliferation, survival, angiogenesis, and drug resistance. Preclinical evidence suggests that the inhibition of the FGF/FGFR axis can enhance the efficacy of conventional chemotherapies.
This compound is an orally available small molecule that acts as a pan-FGF trap, binding to FGFs and preventing their interaction with their receptors (FGFRs). This guide explores the scientific rationale and provides a comparative framework for the potential combination of this compound with taxane-based chemotherapy, drawing on data from similar therapeutic strategies.
Scientific Rationale for Combination Therapy
The combination of this compound and a taxane is predicated on a synergistic anti-tumor effect through complementary mechanisms of action:
-
This compound's Role in Sensitizing Tumors to Chemotherapy: The FGF/FGFR signaling pathway is implicated in chemoresistance through the upregulation of anti-apoptotic proteins and the promotion of a pro-survival tumor microenvironment. By sequestering FGFs, this compound can potentially:
-
Downregulate survival signals, making cancer cells more susceptible to taxane-induced apoptosis.
-
Inhibit angiogenesis, thereby improving drug delivery to the tumor core.
-
Overcome FGF-mediated resistance mechanisms.
-
-
Taxanes' Direct Cytotoxic Effect: Taxanes will continue to exert their direct cytotoxic effects by disrupting microtubule dynamics and inducing cell cycle arrest.
This dual approach targets both the intrinsic cellular machinery of proliferation and the extrinsic signaling pathways that contribute to tumor survival and resistance.
Signaling Pathway and Proposed Combined Mechanism of Action
The following diagram illustrates the proposed interplay between this compound and taxane-based chemotherapy in a cancer cell.
Head-to-Head Comparison: NSC12 vs. SU5402 in Targeting Fibroblast Growth Factor Signaling
In the landscape of targeted therapies, particularly those aimed at inhibiting the Fibroblast Growth Factor (FGF) signaling pathway, researchers and drug development professionals are presented with a variety of small molecule inhibitors. Among these, NSC12 and SU5402 have emerged as significant tools for investigating FGF/FGFR-driven processes and as potential therapeutic agents. This guide provides a comprehensive, data-supported comparison of this compound and SU5402, focusing on their mechanisms of action, target specificities, and in vitro/in vivo efficacy.
Executive Summary
This compound operates as a pan-FGF trap, uniquely inhibiting the formation of the FGF/FGFR signaling complex.[1][2][3] In contrast, SU5402 is a multi-targeted receptor tyrosine kinase (RTK) inhibitor, with potent activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Fibroblast Growth Factor Receptor 1 (FGFR1), and Platelet-Derived Growth Factor Receptor Beta (PDGFRβ).[4][5][6] This fundamental difference in their mechanism dictates their specificity and potential applications. While this compound offers a more specific approach to targeting the FGF pathway at the ligand level, SU5402 provides broader inhibition of key angiogenic and mitogenic RTKs.
Mechanism of Action
This compound: A Pan-FGF Ligand Trap
This compound functions by directly binding to multiple FGF ligands, including FGF2, FGF3, FGF4, FGF6, FGF8, FGF16, FGF18, FGF20, and FGF22.[7] This interaction prevents the FGF ligand from binding to its cognate Fibroblast Growth Factor Receptor (FGFR), thereby inhibiting the formation of the active HSPG/FGF/FGFR ternary complex.[1] This "ligand trap" mechanism effectively shuts down downstream signaling cascades, such as the MAPK and PI3K-Akt pathways, which are crucial for cell proliferation, survival, and angiogenesis.[8]
SU5402: A Multi-Targeted Tyrosine Kinase Inhibitor
SU5402 is an ATP-competitive inhibitor that targets the kinase domain of several receptor tyrosine kinases. By binding to the ATP pocket, it prevents the autophosphorylation and activation of these receptors. Its most potent inhibitory activities are against VEGFR2, FGFR1, and PDGFRβ.[4][6] The inhibition of these receptors disrupts key signaling pathways involved in angiogenesis (VEGFR2), cell proliferation and differentiation (FGFR1), and cell growth and migration (PDGFRβ).[5]
Head-to-Head Performance Data
The following tables summarize the available quantitative data for this compound and SU5402, providing a direct comparison of their inhibitory activities and cellular effects.
Table 1: In Vitro Inhibitory Activity
| Target | This compound | SU5402 |
| FGF Ligand Binding | ||
| FGF2 | ID50 ~30 µM (inhibits binding to receptor)[7] | Not Applicable |
| FGF3, FGF4, FGF6, FGF8, FGF16, FGF18, FGF20, FGF22 | Kd ~16-120 µM[7] | Not Applicable |
| Receptor Tyrosine Kinase Inhibition (IC50) | ||
| VEGFR2 | Not Applicable | 20 nM[4][6] |
| FGFR1 | Inhibits phosphorylation[7] | 30 nM[4][6] |
| PDGFRβ | Not Applicable | 510 nM[4][6] |
| EGFR | No inhibitory effect on EGFR-mutant cells[7] | > 100 µM |
Table 2: Cellular Proliferation Inhibition (IC50)
| Cell Line | Condition | This compound | SU5402 |
| HUVEC | VEGF-induced proliferation | Not Reported | 0.04 - 0.05 µM[4] |
| NIH3T3 | VEGF-induced proliferation | Not Reported | 0.05 µM[4] |
| FGF-dependent Cancer Cells | Various | Reduces proliferation[7] | Not Reported |
| Non-Small Cell Lung Cancer (NSCLC) Cells | 1% FCS | Not Reported | Dose-dependent inhibition in 5 of 7 cell lines[9] |
Experimental Protocols
In Vitro Kinase Assay (for SU5402)
This assay measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.
-
Plate Coating: 96-well microtiter plates are coated overnight with a substrate peptide, such as 2.0 µg of poly(Glu-Tyr) per well in PBS.[4]
-
Kinase Reaction: Purified kinase (e.g., VEGFR2, FGFR1) is diluted in kinase assay buffer (e.g., 100 mM HEPES pH 7.5, 100 mM NaCl, 0.1 mM sodium orthovanadate) and added to the wells.[4]
-
Inhibitor Addition: The test compound (SU5402) is serially diluted in a buffer containing DMSO and added to the wells.
-
Initiation: The kinase reaction is initiated by adding a solution of ATP and MnCl2 (e.g., final concentration of 10 µM ATP).[4] The plate is shaken for 10 minutes.
-
Termination: The reaction is stopped by the addition of EDTA.[4]
-
Detection: Phosphorylation of the substrate is detected using an anti-phosphotyrosine antibody followed by a secondary antibody conjugated to horseradish peroxidase (HRP).[4] The colorimetric signal is read on a plate reader.
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of the inhibitors on cell viability and proliferation.
-
Cell Seeding: Cells (e.g., KATO III, HUVEC) are plated in 96-well plates at a specific density (e.g., 10^4 cells/well) and allowed to adhere overnight.[7]
-
Treatment: The cells are treated with various concentrations of the inhibitor (this compound or SU5402) in a low-serum medium. For growth factor-dependent proliferation, the respective growth factor (e.g., FGF2, VEGF) is also added.
-
Incubation: The plates are incubated for a specified period (e.g., 72-96 hours).[4][7]
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Measurement: The absorbance is measured at a specific wavelength (e.g., 595 nm) using a microplate reader.[7] The IC50 values are calculated from the dose-response curves.
In Vivo Studies
Both this compound and SU5402 have demonstrated anti-tumor activity in vivo.
This compound: Parenteral and oral administration of this compound has been shown to inhibit FGFR activation, tumor growth, angiogenesis, and metastasis in FGF-dependent murine and human tumor models.[7] A significant decrease in tumor weight and tumor cell FGFR1 phosphorylation was observed.[7]
SU5402: In mice, intraperitoneal injection of a related compound, SU5416, inhibited the subcutaneous growth of various tumor cell lines by targeting the angiogenic process.[4]
Conclusion
The choice between this compound and SU5402 depends on the specific research question and the desired therapeutic strategy.
-
This compound is a highly specific tool for studying and inhibiting the FGF signaling axis at the ligand level. Its "pan-FGF trap" mechanism offers a unique advantage in contexts where multiple FGFs contribute to pathology. Its oral availability is also a significant benefit for in vivo studies.[2][3]
-
SU5402 is a potent, multi-targeted inhibitor of key receptor tyrosine kinases involved in angiogenesis and cell proliferation. Its broader activity profile may be advantageous in cancers driven by multiple signaling pathways. However, its off-target effects need to be carefully considered when interpreting experimental results.[10]
For researchers focused specifically on the role of FGF ligands, this compound represents a more precise tool. For studies investigating broader anti-angiogenic and anti-proliferative effects, SU5402 remains a valuable and widely used inhibitor. Further head-to-head studies in the same experimental systems are warranted to provide a more definitive comparison of their therapeutic potential.
References
- 1. iris.unibs.it [iris.unibs.it]
- 2. Synthesis, Structural Elucidation, and Biological Evaluation of this compound, an Orally Available Fibroblast Growth Factor (FGF) Ligand Trap for the Treatment of FGF-Dependent Lung Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. adooq.com [adooq.com]
- 4. selleckchem.com [selleckchem.com]
- 5. stemcell.com [stemcell.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. ora.uniurb.it [ora.uniurb.it]
- 9. Fibroblast growth factor receptor-mediated signals contribute to the malignant phenotype of non-small cell lung cancer cells: therapeutic implications and synergism with epidermal growth factor receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Navigating Resistance to NSC12: A Comparative Guide for Cancer Researchers
An in-depth analysis of the mechanisms driving resistance to the pan-FGF trap, NSC12, in cancer cells, supported by experimental data and protocols to guide future research and drug development.
This compound, a small molecule pan-fibroblast growth factor (FGF) trap, has demonstrated promising antitumor activity by sequestering FGF ligands and inhibiting the FGF/FGFR signaling pathway. This pathway is a critical driver of cell proliferation, survival, migration, and angiogenesis in various cancers. However, as with many targeted therapies, the development of resistance poses a significant challenge to the long-term efficacy of this compound. This guide provides a comprehensive comparison of the known and potential resistance mechanisms to this compound, supported by experimental data and detailed protocols for researchers in the field.
Understanding this compound and its Mechanism of Action
This compound functions by binding to multiple FGF ligands, thereby preventing their interaction with FGF receptors (FGFRs) on the cancer cell surface. This blockade disrupts downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, leading to cell cycle arrest and apoptosis in FGF-dependent tumors.
Key Resistance Mechanisms to this compound
While direct studies on acquired resistance to this compound are limited, research on resistance to other FGFR-targeted therapies, including tyrosine kinase inhibitors (TKIs) and other FGF ligand traps, provides valuable insights into plausible mechanisms that cancer cells may employ to evade the effects of this compound. These mechanisms can be broadly categorized as on-target alterations and activation of bypass signaling pathways.
Bypass Signaling Activation
The most prominent mechanism of resistance to targeted therapies involves the activation of alternative signaling pathways that compensate for the inhibition of the primary target. In the context of this compound, which targets the initial step of the FGF/FGFR axis, cancer cells can develop resistance by upregulating other receptor tyrosine kinases (RTKs) or activating downstream signaling components.
-
Upregulation of Alternative RTKs: Cancer cells can switch their dependency to other growth factor receptors to maintain downstream signaling. Key alternative RTKs implicated in resistance to FGFR inhibition include:
-
MET: Amplification or overexpression of the MET receptor can reactivate the PI3K/AKT and MAPK pathways, even in the presence of an FGFR inhibitor.
-
EGFR: Increased signaling through the Epidermal Growth Factor Receptor (EGFR) pathway is another well-documented escape mechanism.
-
IGF-1R: The Insulin-like Growth Factor 1 Receptor can also contribute to resistance by activating parallel survival pathways.
-
-
Downstream Pathway Activation: Mutations or alterations in components downstream of FGFR can render the cells independent of upstream signaling. This includes activating mutations in key kinases such as:
-
PIK3CA: Mutations in the catalytic subunit of PI3K can lead to constitutive activation of the PI3K/AKT pathway.
-
BRAF/MEK: Mutations in the MAPK pathway can drive proliferation independently of FGFR signaling.
-
FGF2-FGFR1 Autocrine Loop
A specific and highly relevant resistance mechanism involves the establishment of an autocrine loop where cancer cells themselves produce and respond to FGF2, leading to sustained FGFR1 signaling.[1][2][3][4] This self-sustaining loop can overcome the inhibitory effects of an FGF trap like this compound, particularly if the concentration of locally produced FGF2 is sufficiently high. Studies on resistance to EGFR inhibitors have shown that an acquired FGF2-FGFR1 autocrine loop can drive resistance, a mechanism that is likely transferable to therapies directly targeting the FGF/FGFR axis.[1][2][3][4]
Comparative Efficacy of this compound in Cancer Cell Lines
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, highlighting the differential sensitivity that may be indicative of underlying resistance mechanisms. Note: Direct IC50 values for this compound in resistant cell lines are not yet widely published and represent a critical area for future research.
| Cell Line | Cancer Type | Reported IC50 (µM) | Reference |
| Multiple Myeloma (MM) cell lines | Multiple Myeloma | Potent anti-tumor activity in vitro | [4][5] |
| Uveal Melanoma (UM) cell lines | Uveal Melanoma | Impaired cell migration, proliferation, and survival | [2] |
| Murine and Human Lung Cancer Cells | Lung Cancer | Inhibition of cell proliferation and tumor growth | [6] |
Experimental Protocols
To facilitate further investigation into this compound resistance, detailed protocols for key experiments are provided below.
Generation of this compound-Resistant Cancer Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.
Methodology:
-
Determine Initial IC50: Culture the parental cancer cell line of interest and determine the initial IC50 of this compound using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
-
Initial Exposure: Treat the parental cells with this compound at a concentration equal to the IC20 (the concentration that inhibits growth by 20%) for a prolonged period (e.g., 2-4 weeks), changing the media with fresh drug every 3-4 days.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of this compound in a stepwise manner (e.g., by 1.5 to 2-fold).
-
Monitor Resistance: At each dose escalation, a subset of cells should be tested for their IC50 to this compound to monitor the development of resistance.
-
Establishment of Resistant Line: Continue this process until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50).
-
Characterization: The resulting resistant cell line should be characterized to confirm the resistant phenotype and investigate the underlying molecular mechanisms. This can be done by freezing down stocks of the resistant cells at various stages of development.
Western Blot Analysis of Signaling Pathway Activation
This protocol is for assessing the activation status of key signaling proteins in parental and this compound-resistant cancer cell lines.
Methodology:
-
Cell Lysis: Culture parental and this compound-resistant cells to 70-80% confluency. Treat with this compound or vehicle control for a specified time. Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-FGFR, FGFR, p-AKT, AKT, p-ERK, ERK, p-MET, MET, p-EGFR, EGFR) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess cell metabolic activity as a measure of cell viability and proliferation in response to this compound.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle-only control.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting a dose-response curve.
Visualizing Resistance Pathways and Experimental Workflows
To better understand the complex interactions involved in this compound resistance, the following diagrams illustrate the key signaling pathways and experimental workflows.
Figure 1: Mechanism of action of this compound in inhibiting the FGF/FGFR signaling pathway.
Figure 2: Potential bypass and resistance pathways to this compound therapy.
Figure 3: Workflow for generating and characterizing this compound-resistant cancer cells.
Future Directions and Therapeutic Strategies
Overcoming resistance to this compound will likely require combination therapies that target both the primary FGF/FGFR axis and the identified escape pathways. Based on the potential resistance mechanisms, rational combination strategies could include:
-
Dual blockade of FGFR and other RTKs: Combining this compound with inhibitors of MET, EGFR, or IGF-1R could prevent or overcome resistance driven by bypass signaling.
-
Targeting downstream pathways: For tumors with acquired mutations in downstream kinases, combining this compound with PI3K, AKT, or MEK inhibitors may be effective.
-
Interrupting the autocrine loop: In cases of an established FGF2-FGFR1 autocrine loop, combination with agents that further block this interaction could be beneficial.
Further research is imperative to definitively identify the resistance mechanisms specific to this compound in different cancer contexts. The development and characterization of this compound-resistant cell lines will be instrumental in validating these potential mechanisms and testing novel therapeutic combinations to improve patient outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Chemical modification of this compound leads to a specific FGF-trap with antitumor activity in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel FGF trap small molecules endowed with anti-myeloma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Structural Elucidation, and Biological Evaluation of this compound, an Orally Available Fibroblast Growth Factor (FGF) Ligand Trap for the Treatment of FGF-Dependent Lung Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Next-Generation NSC12 Analogs: A Comparative Guide to Enhanced Potency in FGF-Dependent Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of next-generation NSC12 analogs, focusing on their improved potency as inhibitors of the Fibroblast Growth Factor (FGF) signaling pathway, a critical mediator in various cancers. We present supporting experimental data, detailed methodologies for key assays, and visual representations of relevant pathways and workflows to inform research and development efforts in oncology.
Introduction to this compound and its Analogs
This compound is a novel small molecule that functions as a "pan-FGF trap," effectively inhibiting the binding of FGFs to their receptors (FGFRs) and thereby blocking downstream pro-tumorigenic signaling.[1][2] This mechanism has shown promise in preclinical models of various FGF-dependent cancers, including multiple myeloma and lung cancer.[1][2] To enhance the therapeutic potential of this compound, several analogs have been developed, including the steroidal derivative 25b and the non-steroidal compounds 22 and 57 .[1][2] These next-generation compounds have been engineered for improved potency and specificity.
Comparative Potency of this compound and its Analogs
The following table summarizes the available data on the anti-proliferative activity (IC50 values) of this compound and its analogs in various cancer cell lines. The data highlights the enhanced potency of the next-generation compounds.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | CHO-K1 | Chinese Hamster Ovary | 10 | --INVALID-LINK-- |
| KMS-11 | Multiple Myeloma | 3.4 | --INVALID-LINK-- | |
| Lewis Lung Carcinoma | Lung Cancer | 2 | --INVALID-LINK-- | |
| NCI-H520 | Lung Cancer | 4.1 | --INVALID-LINK-- | |
| 25b | Multiple Myeloma Cells | Multiple Myeloma | More potent than this compound | [1] |
| 22 | Multiple Myeloma Cells | Multiple Myeloma | More potent than this compound | [2] |
| 57 | Multiple Myeloma Cells | Multiple Myeloma | More potent than this compound | [2] |
Note: While specific IC50 values for analogs 25b, 22, and 57 are described as more potent than the parent compound this compound, direct side-by-side quantitative comparisons in the same studies are not yet fully published. The table reflects the currently available information.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the experimental procedures used to evaluate these compounds, the following diagrams illustrate the FGF signaling pathway and a typical workflow for assessing the efficacy of this compound and its analogs.
Caption: FGF Signaling Pathway and Mechanism of this compound Analogs.
Caption: Experimental Workflow for Evaluating this compound Analogs.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
FGF Binding Assay (Solid-Phase ELISA-Based)
This assay quantifies the ability of this compound analogs to inhibit the binding of FGF to its receptor.
-
Materials:
-
Recombinant human FGF2 and soluble FGFR1.
-
96-well ELISA plates.
-
Coating buffer (e.g., PBS, pH 7.4).
-
Blocking buffer (e.g., 1% BSA in PBS).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Anti-FGF2 primary antibody.
-
HRP-conjugated secondary antibody.
-
TMB substrate.
-
Stop solution (e.g., 2N H₂SO₄).
-
This compound and its analogs.
-
-
Procedure:
-
Coat the 96-well plate with soluble FGFR1 overnight at 4°C.
-
Wash the plate and block with blocking buffer for 1 hour at room temperature.
-
Pre-incubate FGF2 with varying concentrations of this compound or its analogs for 30 minutes.
-
Add the FGF2/compound mixture to the plate and incubate for 2 hours at room temperature.
-
Wash the plate and add the anti-FGF2 primary antibody. Incubate for 1 hour.
-
Wash and add the HRP-conjugated secondary antibody. Incubate for 1 hour.
-
Wash and add TMB substrate. Stop the reaction with stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 values.
-
FGFR Phosphorylation Inhibition Assay (Western Blot)
This assay assesses the ability of the compounds to inhibit FGF-induced autophosphorylation of its receptor in a cellular context.
-
Materials:
-
FGF-dependent cancer cell line (e.g., KMS-11).
-
Cell culture medium and serum.
-
This compound and its analogs.
-
Recombinant FGF2.
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-FGFR, anti-total-FGFR, and a loading control (e.g., anti-β-actin).
-
HRP-conjugated secondary antibody.
-
ECL detection reagent.
-
-
Procedure:
-
Seed cells in a culture plate and allow them to attach.
-
Serum-starve the cells for 24 hours.
-
Pre-treat the cells with various concentrations of this compound or its analogs for 2 hours.
-
Stimulate the cells with FGF2 for 15-30 minutes.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the anti-phospho-FGFR primary antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using ECL.
-
Strip the membrane and re-probe with anti-total-FGFR and loading control antibodies.
-
Quantify the band intensities to determine the inhibition of FGFR phosphorylation.
-
Cell Proliferation Assay (MTT Assay)
This assay measures the effect of the compounds on the viability and proliferation of cancer cells.
-
Materials:
-
FGF-dependent cancer cell line.
-
96-well cell culture plates.
-
Cell culture medium.
-
This compound and its analogs.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound or its analogs for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
-
Conclusion
The development of next-generation this compound analogs, such as the steroidal derivative 25b and the non-steroidal compounds 22 and 57, represents a significant advancement in the pursuit of potent and specific FGF-trap inhibitors for cancer therapy. The enhanced potency of these analogs, as suggested by initial studies, warrants further investigation and head-to-head comparative studies to fully elucidate their therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to evaluate and compare these and other novel FGF/FGFR signaling inhibitors.
References
Validating NSC12 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the in vivo target engagement of NSC12, a pan-FGF trap, with alternative FGFR inhibitors. The information presented is supported by experimental data to aid researchers in selecting the most appropriate methods for their preclinical studies.
Executive Summary
This compound is a promising anti-cancer agent that functions by trapping Fibroblast Growth Factors (FGFs), thereby inhibiting the activation of FGF Receptors (FGFRs) and downstream signaling pathways crucial for tumor growth and survival. Validating that this compound effectively engages its target in a complex in vivo environment is a critical step in its preclinical development. This guide compares this compound with other FGFR inhibitors, providing quantitative data on their efficacy, detailed experimental protocols for target validation, and a visual representation of the experimental workflow.
Data Presentation: Comparative Efficacy of FGFR Inhibitors
The following table summarizes the in vivo efficacy of this compound and alternative FGFR inhibitors in various tumor xenograft models. This data allows for a direct comparison of their anti-tumor activity.
| Compound | Mechanism of Action | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Pharmacodynamic Markers |
| This compound | Pan-FGF Trap | NCI-H1581 (NSCLC) | 50 mg/kg, p.o. | Significant tumor growth reduction | p-FGFR, p-ERK |
| AZD4547 | FGFR1-3 Inhibitor | NCI-H1581 (NSCLC) | 12.5 mg/kg, p.o. | Tumor regression | p-FGFR, p-FRS2, p-ERK |
| Infigratinib (BGJ398) | FGFR1-3 Inhibitor | FGFR2-fusion Cholangiocarcinoma | 20 mg/kg, p.o. | Significant tumor growth inhibition | p-FGFR, p-ERK |
Signaling Pathway
The diagram below illustrates the FGF/FGFR signaling pathway and the mechanism of action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to validate this compound target engagement in vivo.
Murine Xenograft Model for Efficacy Studies
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Materials:
-
NCI-H1581 human non-small cell lung cancer cells
-
6-8 week old female athymic nude mice
-
Matrigel
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Calipers
Procedure:
-
Cell Preparation: Culture NCI-H1581 cells to 80-90% confluency. Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups. Administer this compound (e.g., 50 mg/kg) or vehicle orally once daily.
-
Efficacy Evaluation: Continue treatment for a predetermined period (e.g., 21 days). Monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis. Tumor growth inhibition (TGI) is calculated as: (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100%.
Western Blot Analysis for Pharmacodynamic Biomarkers
Objective: To assess the inhibition of FGFR signaling in tumor tissues.
Materials:
-
Tumor tissue lysates from the in vivo efficacy study
-
Protein extraction buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-p-FGFR, anti-total-FGFR, anti-p-ERK, anti-total-ERK, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize excised tumor tissues in protein extraction buffer. Centrifuge to pellet debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane and add ECL substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
-
Experimental Workflow
The following diagram outlines the key steps in a typical in vivo study to validate this compound target engagement.
Conclusion
This guide provides a framework for the in vivo validation of this compound target engagement. The presented comparative data and detailed protocols offer a valuable resource for researchers designing and executing preclinical studies. By employing robust in vivo models and pharmacodynamic assays, researchers can effectively evaluate the therapeutic potential of this compound and advance its development as a novel anti-cancer agent.
Navigating Resistance: A Comparative Guide to Cross-Resistance Between NSC12 and Other FGFR Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount to advancing cancer therapy. Aberrant Fibroblast Growth Factor Receptor (FGFR) signaling is a key driver in various malignancies, and while FGFR inhibitors have shown clinical promise, acquired resistance remains a significant hurdle. This guide provides a comprehensive comparison of the cross-resistance profiles of NSC12, a novel pan-FGF ligand trap, and other conventional FGFR tyrosine kinase inhibitors (TKIs).
This compound distinguishes itself by its unique mechanism of action. Unlike TKIs that target the intracellular kinase domain of the FGFR, this compound functions as an extracellular "FGF trap," sequestering FGF ligands and preventing them from binding to and activating the receptor.[1][2] This fundamental difference in its mode of action suggests a distinct cross-resistance profile compared to TKIs.
Mechanisms of Resistance to FGFR Inhibitors
Resistance to FGFR TKIs, such as pemigatinib (B609903), infigratinib, erdafitinib, and futibatinib (B611163), can be broadly categorized into two main types:
-
On-Target Resistance: This primarily involves the acquisition of secondary mutations in the FGFR kinase domain. These mutations can interfere with drug binding, with "gatekeeper" mutations being a common example.[3][4][5] While irreversible inhibitors like futibatinib can overcome some of these mutations, new mutations can still arise that confer resistance.[6]
-
Off-Target Resistance: This involves the activation of bypass signaling pathways that circumvent the need for FGFR signaling to drive tumor growth and survival.[7][8] Examples include the activation of the PI3K/AKT/mTOR or MAPK pathways through alternative receptor tyrosine kinases.[8][9]
This compound: A Different Approach to Overcoming Resistance
Theoretically, this compound's efficacy should not be affected by on-target resistance mechanisms that alter the FGFR kinase domain, as it acts upstream of the receptor. By preventing ligand binding, this compound can inhibit receptor activation regardless of the mutational status of the intracellular domain. However, its effectiveness would likely be compromised in cases of off-target resistance where the cancer cells are no longer dependent on FGF/FGFR signaling.
Comparative Efficacy of FGFR Inhibitors
Direct comparative studies on the cross-resistance between this compound and other FGFR inhibitors are limited. However, we can compile available data on their potency in various cancer cell lines to provide a performance overview. It is important to note that IC50 values can vary significantly based on the cell line and assay conditions.
| Inhibitor | Mechanism of Action | Cell Line | IC50 | Reference |
| This compound | FGF Ligand Trap | HT-1080 (Fibrosarcoma) | ~10 µM (viability) | [10] |
| H1581 (NSCLC) | Not specified | [11] | ||
| Erdafitinib | Pan-FGFR TKI | RT4 (Bladder Cancer) | ~10 nM (proliferation) | [12] |
| RT112 (Bladder Cancer) | ~10 nM (proliferation) | [12] | ||
| Pemigatinib | FGFR1-3 TKI | Various | Not specified | [13][14] |
| Infigratinib | Pan-FGFR TKI | Various | Not specified | [15][16] |
| Futibatinib | Irreversible FGFR1-4 TKI | Various | Not specified | [6][17] |
Experimental Protocols
To definitively assess the cross-resistance profile of this compound, a series of experiments would be required. Below are detailed methodologies for key assays.
Protocol 1: Cell Viability Assay to Determine Cross-Resistance
Objective: To evaluate the sensitivity of FGFR inhibitor-resistant cancer cell lines to this compound.
Materials:
-
Parental and FGFR inhibitor-resistant cancer cell lines (e.g., bladder cancer cell lines resistant to erdafitinib).
-
This compound and the corresponding FGFR TKI.
-
96-well plates.
-
Cell culture medium and supplements.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Plate reader with luminescence detection capabilities.
Procedure:
-
Cell Seeding: Seed both parental and resistant cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound and the respective FGFR TKI. Treat the cells with a range of concentrations of each inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours.
-
Viability Measurement: Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values for each inhibitor in both parental and resistant cell lines.
Protocol 2: Western Blot Analysis of FGFR Signaling
Objective: To assess the ability of this compound to inhibit FGFR signaling in resistant cell lines.
Materials:
-
Parental and FGFR inhibitor-resistant cancer cell lines.
-
This compound and the corresponding FGFR TKI.
-
Lysis buffer supplemented with protease and phosphatase inhibitors.
-
Primary antibodies against p-FGFR, total FGFR, p-ERK, total ERK, and a loading control (e.g., GAPDH).
-
HRP-conjugated secondary antibodies.
-
ECL detection reagent.
-
Western blotting equipment.
Procedure:
-
Cell Treatment: Treat parental and resistant cells with this compound or the respective FGFR TKI at various concentrations for a specified time.
-
Protein Extraction: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an ECL reagent.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
Visualizing Signaling and Resistance
To better understand the interplay between FGFR signaling, inhibitor action, and resistance, the following diagrams illustrate these complex relationships.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Chemical modification of this compound leads to a specific FGF-trap with antitumor activity in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. oaepublish.com [oaepublish.com]
- 5. Gatekeeper mutations activate FGF receptor tyrosine kinases by destabilizing the autoinhibited state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Development of resistance to FGFR inhibition in urothelial carcinoma via multiple pathways in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the Fibroblast Growth Factor Receptor (FGFR) Family in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EGFR inhibition potentiates FGFR inhibitor therapy and overcomes resistance in FGFR2 fusion-positive cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. FGFR1 Inhibitors Increase Susceptibility of EMT/EGFR Mutated Cells to TKIs in Non-small Cell Lung Cancer – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 12. researchgate.net [researchgate.net]
- 13. The FGFR inhibitor pemigatinib overcomes cancer drug resistance to KRAS G12C inhibitors in mesenchymal lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Infigratinib (BGJ 398), a Pan-FGFR Inhibitor, Targets P-Glycoprotein and Increases Chemotherapeutic-Induced Mortality of Multidrug-Resistant Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. SUN-087 FGFR-Selective Tyrosine Kinase Inhibitors, Such as Infigratinib, Show Potency and Selectivity for FGFR3 at Pharmacologically Relevant Doses for the Potential Treatment of Achondroplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phase I, first-in-human study of futibatinib, a highly selective, irreversible FGFR1-4 inhibitor in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
NSC12 Combination Therapy: A Promising Strategy for Prostate Cancer?
For Immediate Release
[City, State] – The small molecule NSC12, an extracellular trap for Fibroblast Growth Factor (FGF), is emerging as a compelling candidate for combination therapies in prostate cancer. While direct clinical data on this compound combinations is not yet available, preclinical evidence for its potent monotherapy effects, coupled with the demonstrated success of other FGF/FGF Receptor (FGFR) inhibitors in combination regimens, provides a strong rationale for its further investigation. This guide provides a comparative analysis of this compound's preclinical performance and explores its potential in combination with standard prostate cancer treatments, supported by experimental data.
The Rationale for Targeting FGF Signaling in Prostate Cancer
The FGF signaling pathway is a critical driver of prostate cancer progression. Aberrant FGF signaling contributes to tumor growth, angiogenesis (the formation of new blood vessels that feed the tumor), and resistance to therapy.[1] this compound acts as an "FGF trap," binding to FGF ligands and preventing them from activating their receptors on cancer cells, thereby inhibiting these downstream effects.
Preclinical Efficacy of this compound Monotherapy
A pivotal preclinical study investigated the efficacy of this compound in the TRAMP-C2 mouse model of prostate cancer. The study demonstrated that this compound significantly inhibits tumor growth and reduces angiogenesis.
Experimental Protocol: this compound Monotherapy in TRAMP-C2 Mouse Model
-
Cell Line: TRAMP-C2, a murine prostate carcinoma cell line.
-
Animal Model: Syngeneic male C57BL/6 mice.
-
Tumor Induction: TRAMP-C2 cells were embedded in alginate plugs and grafted subcutaneously into the mice.
-
Treatment: Mice were treated intraperitoneally with this compound at doses ranging from 2.5 to 10 mg/kg every other day for one week.
-
Endpoints: Tumor weight, tumor cell FGFR1 phosphorylation, cell proliferation (Ki-67 staining), and tumor neovascularization (CD31+ staining) were assessed.[2]
Quantitative Data: this compound Monotherapy
| Treatment Group | Dose (mg/kg) | Tumor Weight Reduction (%) | Inhibition of FGFR1 Phosphorylation | Reduction in Cell Proliferation | Reduction in Neovascularization |
| This compound | 2.5 | Significant | Yes | Yes | Yes |
| This compound | 5.0 | Significant | Yes | Yes | Yes |
| This compound | 10.0 | Significant | Yes | Yes | Yes |
Data summarized from Ronca et al., Cancer Cell, 2015.[2]
The Potential of this compound in Combination Therapy
While no studies have directly tested this compound in combination therapies for prostate cancer, research on other FGF/FGFR inhibitors provides a strong basis for its potential synergistic effects.
Comparison with Other FGF/FGFR Inhibitor Combination Therapies
Several studies have demonstrated the enhanced efficacy of combining FGF/FGFR inhibitors with other standard-of-care agents for prostate cancer.
1. FGFR Inhibitor (Pemigatinib) with Androgen Deprivation Therapy (Enzalutamide)
A study in the TRAMP mouse model showed that combining the FGFR inhibitor pemigatinib (B609903) with the androgen receptor inhibitor enzalutamide (B1683756) resulted in long-lasting tumor inhibition and prevented the relapse to castration-resistant prostate cancer (CRPC).
-
Experimental Protocol:
-
Animal Model: TRAMP mice, which spontaneously develop prostate cancer.
-
Treatment: Combination of pemigatinib and enzalutamide.
-
Endpoints: Tumor inhibition and prevention of CRPC relapse.
-
2. FGFR Inhibitor (AZD4547) with AKT Inhibitor (AZD5363)
In vitro and in vivo studies have shown that combining the FGFR inhibitor AZD4547 with the AKT inhibitor AZD5363 has additive effects on prostate cancer models. This combination was more effective at blocking critical signaling pathways (ERK and STAT3) than either drug alone.
-
Experimental Protocol:
-
Cell Lines: Various prostate cancer cell lines.
-
Animal Model: In vivo prostate cancer models.
-
Treatment: AZD4547 and AZD5363, alone and in combination.
-
Endpoints: Cell invasion, colony formation, in vivo tumor growth, and signaling pathway activation.
-
Visualizing the Mechanisms and Potential
To better understand the underlying biology and potential experimental approaches, the following diagrams illustrate the FGF signaling pathway, the mechanism of this compound, and a proposed workflow for a combination therapy study.
Caption: FGF signaling pathway driving key cancer processes.
Caption: this compound acts as an FGF trap, blocking receptor activation.
References
A Comparative Guide to the In Vitro and In Vivo Efficacy of NSC12
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-cancer efficacy of NSC12, a pan-fibroblast growth factor (FGF) trap, with its alternatives. The data presented is compiled from publicly available research, offering an objective overview supported by experimental evidence.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule that acts as a pan-FGF trap, effectively sequestering various FGF ligands.[1][2][3] This mechanism prevents the activation of FGF receptors (FGFRs), which are crucial for tumor cell proliferation, survival, and angiogenesis in many FGF-dependent cancers.[4][5] By binding to FGFs, this compound inhibits the formation of the FGF-FGFR-heparan sulfate (B86663) proteoglycan (HSPG) ternary complex, a critical step in the activation of downstream signaling pathways such as the MAPK and PI3K-Akt pathways.[5]
In Vitro Efficacy: this compound vs. Alternatives
The in vitro efficacy of this compound has been evaluated in various cancer cell lines, primarily through cell viability and proliferation assays like the MTT assay. A key comparison can be made with erdafitinib (B607360), a potent and selective FGFR tyrosine kinase inhibitor (TKI), and compound 25b, a derivative of this compound designed to be a more specific FGF-trap.
Comparative IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the available IC50 values for this compound and erdafitinib in different cancer cell lines.
| Cell Line | Cancer Type | This compound IC50 (µM) | Erdafitinib IC50 (nM) | Reference |
| NCI-H1581 | Lung Squamous Cell Carcinoma | 2.6 | 14 | [3] |
| NCI-H520 | Lung Squamous Cell Carcinoma | Not explicitly stated, but effective | Not explicitly stated, but effective | [3] |
| KATO III | Gastric Carcinoma | - | - | [2] |
| RT-112 | Bladder Cancer | - | - | |
| A-204 | Rhabdomyosarcoma | - | - | |
| DMS-114 | Small Cell Lung Cancer | - | - | |
| MDA-MB-453 | Breast Cancer | - | - | |
| JMSU1 | Bladder Cancer | - | 3300 (parental), 9000 (resistant) | [6] |
Note: Direct comparison of IC50 values should be interpreted with caution due to variations in experimental conditions across different studies.
In Vivo Efficacy: this compound in Preclinical Models
The anti-tumor activity of this compound has been demonstrated in several in vivo models, typically using xenografts in immunodeficient mice. These studies assess the ability of the compound to inhibit tumor growth and angiogenesis.
Tumor Growth Inhibition
The following table summarizes the in vivo efficacy of this compound and erdafitinib in preclinical models.
| Compound | Cancer Model | Dosing | Key Findings | Reference |
| This compound | FGF-dependent murine and human tumor models | 2.5 to 10 mg/kg (i.p.) | Significant decrease in tumor weight, FGFR1 phosphorylation, and neovascularization. | [2] |
| This compound | H520 lung cancer xenografts | Parenteral and oral administration | Inhibited tumor angiogenesis and induced apoptosis, leading to impaired tumor growth. | [3] |
| Erdafitinib | SNU-16 gastric carcinoma xenografts | 3, 10, or 30 mg/kg (oral) | Potent and dose-dependent antitumor activity. | |
| Erdafitinib | JMSU1 bladder cancer xenografts | Not specified | Significantly reduced tumor growth. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to assess the efficacy of this compound.
In Vitro Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol Outline:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or the comparator drug and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
Protocol Outline:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomly assign mice to treatment and control groups. Administer this compound or a vehicle control according to the specified dosing schedule (e.g., daily intraperitoneal injection).
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Visualizing Molecular Pathways and Experimental Workflows
To better understand the mechanisms and processes described, the following diagrams have been generated using Graphviz.
Signaling Pathway of FGF/FGFR and Inhibition by this compound
Caption: Mechanism of this compound action on the FGF/FGFR signaling pathway.
Experimental Workflow for In Vitro MTT Assay
Caption: Workflow of the in vitro MTT cell viability assay.
Experimental Workflow for In Vivo Xenograft Study
Caption: Workflow of the in vivo xenograft tumor model study.
Conclusion
This compound demonstrates significant anti-tumor efficacy both in vitro and in vivo by acting as a pan-FGF trap. Comparative data, particularly with the FGFR inhibitor erdafitinib, highlights its potential as a therapeutic agent in FGF-dependent cancers. The provided experimental protocols offer a foundation for further research and validation of these findings. The continued investigation of this compound and its derivatives is warranted to fully elucidate their therapeutic potential in a clinical setting.
References
A Comparative Guide to Inhibiting the FGF Signaling Pathway: NSC12 vs. Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
The Fibroblast Growth Factor (FGF) signaling pathway is a critical regulator of cell proliferation, differentiation, and angiogenesis. Its dysregulation is implicated in various cancers, making it a prime target for therapeutic intervention. This guide provides an objective comparison of two distinct strategies for inhibiting this pathway: the small molecule pan-FGF trap, NSC12, and therapeutic monoclonal antibodies that target specific components of the FGF signaling cascade. This comparison is based on available preclinical and clinical data to assist researchers in making informed decisions for their drug development programs.
At a Glance: this compound vs. Anti-FGF Monoclonal Antibodies
| Feature | This compound | Monoclonal Antibodies (mAbs) |
| Target | Multiple FGF Ligands (Pan-FGF Trap)[1][2] | Specific FGF Ligand (e.g., FGF2) or FGF Receptor (e.g., FGFR2b)[3][4] |
| Mechanism of Action | Sequesters various FGF ligands, preventing them from binding to their receptors.[1][5] | Block ligand-receptor interaction; can also induce Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC).[4][6] |
| Specificity | Broad, targets multiple FGFs.[1] | High, targets a specific epitope on a single protein. |
| Route of Administration | Orally available.[1][7] | Typically intravenous infusion. |
| Development Stage | Preclinical.[1][8] | Preclinical and Clinical (e.g., Bemarituzumab in Phase 3 trials).[9][10] |
Mechanism of Action: A Visual Comparison
The fundamental difference between this compound and anti-FGF monoclonal antibodies lies in their mechanism of inhibiting the FGF signaling pathway.
Caption: Mechanisms of FGF pathway inhibition by this compound and monoclonal antibodies.
Performance Data: A Head-to-Head Look (Based on Separate Studies)
Table 1: In Vitro Efficacy
| Parameter | This compound | Monoclonal Antibody (Bemarituzumab) |
| Cell Lines Tested | KATO III, 92.1, Mel270, HT-1080, various FGF-dependent cancer cell lines.[1] | SNU-16, other FGFR2b-overexpressing tumor cells.[4][11] |
| Effect on Cell Proliferation | Reduces proliferation of various FGF-dependent cancer cell lines. | Inhibited FGF7-induced cell proliferation in SNU-16 cells in a concentration-dependent manner.[4] |
| Effect on FGFR Phosphorylation | Inhibits FGFR1, FGFR2, FGFR3, and FGFR4 phosphorylation.[1] | Inhibited FGF7-induced FGFR2 phosphorylation in SNU-16 cells in a concentration-dependent manner.[4] |
| Binding Affinity (Kd) | Binds to various FGFs with Kd values ranging from ~16 to ~120 μM.[1] | Sub-nanomolar cross-species affinity for FGFR2b receptors.[11] |
| Additional In Vitro Effects | Reduces S phase of the cell cycle in most tested tumor cell lines.[1] | Induces potent antibody-dependent cell-mediated cytotoxicity (ADCC) against FGFR2b-expressing tumor cells.[4][11] |
Table 2: In Vivo Efficacy
| Parameter | This compound | Monoclonal Antibody (Bemarituzumab) |
| Animal Models | Murine and human tumor models (e.g., lung cancer).[1][8] | Mouse models of gastric cancer.[12] |
| Administration Route & Dosage | Parenteral (i.p.) and oral; doses from 2.5 to 10 mg/kg.[1] | Intraperitoneal (IP); 10 mg/kg.[13] |
| Effect on Tumor Growth | Significantly decreases tumor weight.[1] | Inhibited tumor growth in mouse models.[11] |
| Effect on Angiogenesis | Reduces tumor CD31+ neovascularization.[1] | Data on anti-angiogenic effects in vivo for bemarituzumab is less specific in the provided results, though inhibition of the FGF pathway is known to have anti-angiogenic effects. |
| Combination Therapy | Data on combination therapy is not prominent in the provided results. | Demonstrated enhanced anti-tumor activity in combination with chemotherapy and anti-PD-1 antibodies.[11][13] |
Table 3: Clinical Trial Data (Illustrative Example: Bemarituzumab)
| Parameter | Bemarituzumab + mFOLFOX6 | Placebo + mFOLFOX6 |
| Trial Phase | Phase 2 (FIGHT trial)[9] | Phase 2 (FIGHT trial)[9] |
| Patient Population | FGFR2b-positive, HER2-negative gastric or gastroesophageal junction cancer.[9] | FGFR2b-positive, HER2-negative gastric or gastroesophageal junction cancer.[9] |
| Median Progression-Free Survival (PFS) | 9.5 months[9] | 7.4 months[9] |
| Median Overall Survival (OS) | 19.2 months[9] | 13.5 months[9] |
| Objective Response Rate (ORR) | 56.5%[9] | 36.5%[9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the evaluation of this compound and anti-FGF monoclonal antibodies.
This compound: Cell Proliferation Assay (MTT Assay)
-
Cell Plating: KATO III cells are seeded at a density of 1 x 104 cells/well in 96-well plates containing RPMI medium supplemented with 1% Fetal Bovine Serum (FBS).
-
Treatment: After 24 hours, the cells are treated with various concentrations of FGFs (e.g., 30 ng/ml) in the presence or absence of this compound (e.g., 1.0 or 3.0 μM).
-
Incubation: The plates are incubated for 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals.
-
Data Acquisition: The formazan crystals are dissolved, and the optical density (OD) is measured using a plate reader at a test wavelength of 595 nm and a reference wavelength of 630 nm.[1]
Anti-FGFR2 mAb: Ligand-Induced FGFR2IIIb Phosphorylation Assay
-
Cell Culture and Starvation: SNU-16 cells are cultured and then serum-starved overnight to reduce basal receptor phosphorylation.
-
Antibody Treatment: The cells are pre-treated with the anti-FGFR2 mAb (e.g., 10 µg/ml) for 30 minutes.
-
Ligand Stimulation: The cells are then stimulated with FGF2 (100 ng/ml) or FGF7 (10 ng/ml) in the presence of heparin for 10 minutes to induce FGFR2 phosphorylation.
-
Cell Lysis: The cells are lysed to extract proteins.
-
ELISA for p-FGFR2: A specific ELISA is used to detect and quantify the levels of phosphorylated FGFR2 in the cell lysates.
Visualizing Experimental and Logical Workflows
Caption: A generalized workflow for preclinical evaluation of FGF pathway inhibitors.
Conclusion
Both this compound and monoclonal antibodies represent promising therapeutic strategies for targeting the FGF signaling pathway in cancer.
This compound , as an orally available pan-FGF trap, offers the advantage of broad inhibition of multiple FGF ligands, which could be beneficial in tumors driven by a variety of FGFs.[1][14] Its small molecule nature also allows for oral administration, which is more convenient for patients.
Monoclonal antibodies , on the other hand, provide high specificity for a single target, which can minimize off-target effects.[3] The ability of some antibodies like bemarituzumab to induce ADCC adds another layer to their anti-tumor activity.[4] The clinical validation of bemarituzumab in gastric cancer provides a clear development path for this class of drugs.[9]
The choice between these two approaches will depend on the specific disease context, the FGF dependency of the tumor, and the desired therapeutic profile. Further research, including direct comparative studies, will be invaluable in elucidating the optimal strategy for inhibiting the FGF signaling pathway in different cancer types.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Chemical modification of this compound leads to a specific FGF-trap with antitumor activity in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Monoclonal Antibody to Fibroblast Growth Factor 2 Effectively Inhibits Growth of Hepatocellular Carcinoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical characterization of bemarituzumab, an anti-FGFR2b antibody for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.unibs.it [iris.unibs.it]
- 6. Bemarituzumab - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. adooq.com [adooq.com]
- 8. Synthesis, Structural Elucidation, and Biological Evaluation of this compound, an Orally Available Fibroblast Growth Factor (FGF) Ligand Trap for the Treatment of FGF-Dependent Lung Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bemarituzumab as first-line treatment for locally advanced or metastatic gastric/gastroesophageal junction adenocarcinoma: final analysis of the randomized phase 2 FIGHT trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ASCO – American Society of Clinical Oncology [asco.org]
- 11. Preclinical characterization of bemarituzumab, an anti-FGFR2b antibody for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical Developments and Challenges in Treating FGFR2-Driven Gastric Cancer | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of NSC12: A Step-by-Step Guide for Laboratory Professionals
Essential guidance for the proper handling and disposal of the anticancer agent NSC12, ensuring the safety of laboratory personnel and environmental compliance.
Researchers and drug development professionals handling this compound, an orally available pan-FGF trap with antitumor properties, must adhere to stringent disposal procedures due to its cytotoxic nature.[1] While a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound is not publicly available, its classification as a hazardous antineoplastic agent necessitates its management as regulated hazardous waste.[1][2][3] All materials that have come into contact with this compound are to be considered contaminated and require disposal as hazardous waste.[1]
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal-related procedures, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This is crucial to minimize the risk of exposure to this potent compound.
Table 1: Required Personal Protective Equipment (PPE) for this compound Disposal
| PPE Category | Specification |
| Gloves | Double pair of chemotherapy-grade nitrile or latex gloves. The outer glove should be changed immediately if contaminated.[3] |
| Gown | A disposable, non-permeable gown with a solid front, long sleeves, and tight-fitting cuffs.[3] |
| Eye Protection | Chemical safety goggles or a face shield to protect against splashes. |
| Respiratory | For handling powders or creating aerosols, a NIOSH-approved respirator is recommended. Consult your institution's EHS for specific guidance. |
This compound Disposal Workflow
The proper disposal of this compound and associated waste involves a systematic workflow to ensure safety and compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[1][2] The following diagram outlines the necessary steps for the segregation and disposal of this compound waste.
Caption: Workflow for the segregation and disposal of this compound laboratory waste.
Step-by-Step Disposal Procedures
1. Waste Segregation: At the point of generation, all waste contaminated with this compound must be segregated from non-hazardous waste streams.[1] This includes:
-
Solid Waste: Contaminated gloves, gowns, bench paper, vials, and other labware.
-
Liquid Waste: Unused this compound solutions, solvents used for decontamination, and rinsates.
-
Sharps Waste: Contaminated needles, syringes, and scalpels.
2. Waste Containment:
-
Solid and Liquid Waste: Use dedicated, clearly labeled hazardous waste containers.[2] These containers should be kept closed when not in use. For liquid waste, ensure the container is compatible with the solvents used. Do not mix incompatible waste streams.
-
Sharps Waste: All sharps must be placed directly into a designated chemotherapy sharps container to prevent punctures.[3]
3. Decontamination of Work Surfaces: A formal decontamination procedure should be followed after handling this compound.
-
Initial Cleaning: Use a detergent solution to wipe down all surfaces.
-
Rinsing: Follow with a sterile water rinse.
-
Final Decontamination: Wipe surfaces with 70% isopropyl alcohol.[1]
-
All cleaning materials (wipes, pads) must be disposed of as hazardous solid waste.[1]
4. Storage and Collection: Store sealed hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) within or near the laboratory.[2] Follow your institution's procedures for labeling and documenting the waste. Schedule a pickup with your institution's Environmental Health and Safety (EHS) department for final disposal.[1]
5. Spill Management: In the event of a spill, immediately alert personnel in the area. A chemotherapy spill kit should be readily available.[3] For small spills (less than 5 ml), trained personnel wearing appropriate PPE can manage the cleanup by absorbing the spill and decontaminating the area.[3] For larger spills, evacuate the area and contact your EHS department.
Important Considerations:
-
Never dispose of this compound waste down the drain. [1]
-
Consult your institution's specific protocols and your EHS department for guidance tailored to your location and facilities.
-
Maintain accurate records of all hazardous waste generated and disposed of.
References
Essential Safety and Logistical Information for Handling NSC12
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling NSC12, a potent anticancer agent that functions as an extracellular trap for fibroblast growth factor 2 (FGF2). Adherence to these guidelines is essential to ensure personal safety and maintain a secure laboratory environment.
Hazard Identification and Safety Precautions
This compound is a research compound with potential biological activity. As with all potent research chemicals, it should be handled with care, assuming it may have hazardous properties. A comprehensive Safety Data Sheet (SDS) should always be consulted before handling.
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate level of PPE for the planned procedures. The following table summarizes general PPE recommendations.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Solid Form) | - Certified chemical fume hood or biological safety cabinet- Disposable solid-front lab coat with tight-fitting cuffs- Two pairs of chemical-resistant gloves (e.g., nitrile)- Eye protection (safety glasses with side shields or goggles) | High risk of aerosolization and inhalation of potent powder. |
| Solution Preparation and Handling | - Chemical fume hood or biological safety cabinet- Lab coat- Chemical-resistant gloves (nitrile)- Eye protection (safety glasses or goggles) | Minimizes risk of splashes and aerosol inhalation. |
| Cell Culture and In Vitro Assays | - Biological safety cabinet (Class II)- Lab coat- Sterile gloves- Eye protection | Maintains sterility and protects against exposure to the compound and biological materials. |
Chemical and Physical Properties
The following table summarizes key properties of this compound.
| Property | Value |
| Formal Name | (3β)-24,24,24-trifluoro-23-(trifluoromethyl)-21-norchol-5-ene-3,20,23-triol |
| CAS Number | 102586-30-1 |
| Molecular Formula | C₂₄H₃₄F₆O₃ |
| Molecular Weight | 484.5 g/mol |
| Storage Temperature | -20°C |
Experimental Protocols
Detailed methodologies for common in vitro experiments involving this compound are provided below. These protocols are derived from established research practices.
Cell Proliferation Assay
This protocol outlines a general method for assessing the effect of this compound on the proliferation of FGF-dependent tumor cells.
-
Cell Seeding:
-
Culture FGF-dependent carcinoma cells (e.g., NBT-II) in DMEM supplemented with 10% fetal bovine serum, 2 mM glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.[1]
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of treatment, dilute the this compound stock solution to the desired final concentrations in complete cell culture medium.
-
Add the this compound-containing medium or vehicle control to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.
-
-
Viability Assessment:
-
Use a colorimetric viability assay (e.g., MTT, XTT, or WST-1) or a fluorescence-based assay to determine the number of viable cells in each well.[2]
-
Measure the absorbance or fluorescence according to the manufacturer's instructions using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle-treated control cells.
-
Apoptosis Assay
This protocol describes a method to determine if this compound induces apoptosis in target cells using Annexin V staining and flow cytometry.[3][4]
-
Cell Treatment:
-
Seed cells in a suitable culture vessel (e.g., 6-well plate or T25 flask) and allow them to adhere.
-
Treat the cells with various concentrations of this compound or a vehicle control for a specified duration.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Wash the collected cells with cold phosphate-buffered saline (PBS).
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add fluorochrome-conjugated Annexin V (e.g., FITC) and a dead cell stain (e.g., propidium (B1200493) iodide - PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Annexin V positive, PI negative cells are considered early apoptotic.
-
Annexin V positive, PI positive cells are considered late apoptotic or necrotic.
-
Operational and Disposal Plans
Safe Handling Workflow
The following diagram illustrates a safe workflow for handling this compound in a laboratory setting.
Caption: Safe handling workflow for this compound from preparation to disposal.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | - Collect in a dedicated, clearly labeled, and sealed hazardous waste container.- Includes contaminated gloves, lab coats, pipette tips, and vials. |
| Liquid Waste | - Collect in a designated, leak-proof, and clearly labeled hazardous waste container.- Do not pour down the drain.- Inactivation with a 10% bleach solution for at least 30 minutes may be considered before collection, but consult your institution's Environmental Health and Safety (EHS) office first. |
| Cell Culture Waste | - Aspirated media containing this compound should be collected as hazardous liquid waste.- Culture flasks and plates should be treated with a disinfectant (e.g., 10% bleach) before being disposed of as solid hazardous waste. |
All hazardous waste must be collected by the institution's EHS department for proper disposal.[5][6]
Emergency Procedures
Exposure Response
The following diagram outlines the immediate actions to take in case of accidental exposure to this compound.
Caption: Emergency response plan for accidental exposure to this compound.
Spill Cleanup
In the event of a spill, evacuate the area and alert others. If the spill is small and you are trained to handle it:
-
Don appropriate PPE.
-
Contain the spill with absorbent pads.
-
For liquid spills, gently cover with absorbent material.
-
For solid spills, carefully cover with wetted absorbent pads to avoid raising dust.
-
Clean the area with a suitable decontaminating solution (e.g., 10% bleach solution), followed by a water rinse.
-
Collect all cleanup materials in a sealed hazardous waste container.
-
Report the spill to your supervisor and EHS.
For large spills, evacuate the area, secure it, and contact your institution's EHS for assistance.
References
- 1. Targets of Fibroblast Growth Factor 1 (FGF-1) and FGF-2 Signaling Involved in the Invasive and Tumorigenic Behavior of Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 세포 생존력 및 증식 분석 [sigmaaldrich.com]
- 3. kumc.edu [kumc.edu]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mwcog.org [mwcog.org]
- 6. orf.od.nih.gov [orf.od.nih.gov]
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
